MDL-29951
Description
The exact mass of the compound 4,6-dichloro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
| Record name | Mdl-29951 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
MDL-29951: A Dual-Action Modulator of Synaptic Plasticity and Myelination
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
MDL-29951 is a small molecule compound that has garnered significant interest within the neuroscience and drug development communities due to its unique dual mechanism of action. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, and as an agonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] Furthermore, preclinical studies have identified this compound as an inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase).[3] This multi-target profile positions this compound as a compelling candidate for therapeutic intervention in a range of neurological and metabolic disorders.
This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its biological effects through three primary molecular targets:
-
NMDA Receptor Antagonism: this compound acts as a potent antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by glutamate. By competitively blocking this site, this compound effectively inhibits NMDA receptor-mediated ion channel opening and subsequent calcium influx, thereby modulating synaptic plasticity and excitotoxicity.[5] This mechanism underlies its potential neuroprotective and anticonvulsant properties.[1][2]
-
GPR17 Agonism: this compound has been identified as a specific agonist for the G protein-coupled receptor 17 (GPR17).[1][6] GPR17 is primarily expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs), and is implicated in the regulation of myelination.[7] As an agonist, this compound activates GPR17, which couples to both Gαi/o and Gαq proteins.[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway.[3][7] Through this mechanism, this compound can influence oligodendrocyte differentiation and maturation, suggesting its potential in the context of demyelinating diseases.[1]
-
Fructose-1,6-bisphosphatase Inhibition: this compound has been shown to inhibit fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.[3] By inhibiting FBPase, this compound can modulate glucose metabolism. This action is distinct from its effects on neural receptors and suggests a potential therapeutic application in metabolic disorders.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.
Table 1: NMDA Receptor Binding Affinity
| Parameter | Value | Species | Assay |
| Ki | 0.14 µM (140 nM) | Rat | [3H]glycine binding |
| IC50 | 140 nM | Not Specified | Glycine binding |
Table 2: GPR17 Agonist Activity
| Parameter | Value | Cell Line/System | Assay |
| EC50 | 7 nM - 6 µM | Recombinant cell lines | Dependent on the specific assay |
| IC50 (cAMP inhibition) | 29 nM | GLUTag cells expressing hGPR17L | Forskolin-stimulated cAMP accumulation |
| IC50 (cAMP inhibition) | 1.5 - 3.3 nM | HEK293 cells expressing GPR17 | Forskolin-stimulated cAMP accumulation |
Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity
| Parameter | Value | Isoform Source |
| IC50 | 2.5 µM | Human Liver |
| IC50 | 1.0 µM | Porcine Kidney |
| IC50 | 0.21 µM | Rabbit Liver |
| IC50 | 11 µM | Rat Liver |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
[3H]Glycine Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound to the glycine site of the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the glycine binding site on the NMDA receptor.
Materials:
-
Rat telencephalon membranes
-
[3H]glycine (radioligand)
-
This compound (test compound)
-
Glycine (unlabeled ligand for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat telencephalon membranes as the source of NMDA receptors.
-
In a series of microcentrifuge tubes, add a fixed concentration of [3H]glycine and varying concentrations of this compound to the membrane preparation suspended in Tris-HCl buffer.
-
For the determination of non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
GPR17 Functional Assay: cAMP Accumulation
This protocol describes a method to assess the agonist activity of this compound at GPR17 by measuring its effect on intracellular cAMP levels.
Objective: To determine the potency (IC50 or EC50) of this compound in modulating cAMP levels through GPR17 activation.
Materials:
-
HEK293 cells stably expressing human GPR17 (or other suitable cell line)
-
This compound (test compound)
-
Forskolin (adenylyl cyclase activator)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed the GPR17-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a further defined period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if measuring direct effects on basal cAMP).
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This protocol outlines a general method for measuring the inhibitory activity of this compound on FBPase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FBPase.
Materials:
-
Purified FBPase enzyme (from a specific tissue source, e.g., human liver)
-
Fructose-1,6-bisphosphate (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2)
-
Malachite green reagent or other phosphate detection system
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FBPase enzyme, and varying concentrations of this compound in a 96-well plate.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period during which the reaction is linear.
-
Stop the reaction (e.g., by adding a strong acid or the detection reagent).
-
Measure the amount of inorganic phosphate produced using a suitable detection method, such as the malachite green assay.
-
Plot the enzyme activity (rate of phosphate production) against the log concentration of this compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Clinical Development Status
As of the latest available information, a comprehensive search of clinical trial registries has not identified any registered clinical trials specifically for this compound. The compound remains primarily a tool for preclinical research, and its transition to human clinical studies has not been publicly documented.
Conclusion
This compound represents a fascinating pharmacological tool and a potential therapeutic lead due to its well-characterized dual action on the NMDA receptor and GPR17, along with its inhibitory effects on FBPase. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the multifaceted nature of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to determine its safety and efficacy in in vivo models of neurological and metabolic diseases, which would be a prerequisite for any future clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951 is a synthetic small molecule that exhibits a dual pharmacological profile, acting as both a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine co-agonist site, and as an agonist for the G protein-coupled receptor 17 (GPR17). This unique combination of activities confers upon this compound a range of neuromodulatory, anticonvulsant, and antinociceptive properties. This document provides a comprehensive technical overview of the core functions of this compound, including its mechanisms of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways.
Core Functions and Mechanisms of Action
This compound's primary functions stem from its interaction with two distinct receptor systems in the central nervous system (CNS):
-
NMDA Receptor Antagonism: this compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate. By blocking this co-agonist site, this compound effectively inhibits NMDA receptor activation, thereby reducing neuronal excitability. This mechanism is central to its observed anticonvulsant and antinociceptive effects.[1][3]
-
GPR17 Agonism: this compound is also a potent agonist of GPR17, an orphan receptor that is phylogenetically related to purinergic P2Y and cysteinyl leukotriene (CysLT) receptors.[3][4] GPR17 is expressed on oligodendrocytes and neurons and is implicated in the regulation of oligodendrocyte differentiation and myelination.[3][4] Activation of GPR17 by this compound has been shown to inhibit the maturation of primary oligodendrocytes, suggesting a role in modulating myelin repair processes.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound at its primary targets.
| Parameter | Receptor/Enzyme | Value | Species | Assay Type | Reference |
| Ki | NMDA Receptor (Glycine Site) | 140 nM | Rat | [3H]glycine binding | [1] |
| EC50 | GPR17 | 7 nM - 6 µM | - | Varies by assay | [1] |
| IC50 | Fructose-1,6-bisphosphatase | 2.5 µM | Human | Enzymatic Assay | [5] |
Table 1: Receptor and Enzyme Binding and Functional Parameters for this compound
Signaling Pathways
This compound, through its agonist activity at GPR17, modulates multiple intracellular signaling cascades. The primary pathways are depicted below.
GPR17-Mediated Gαi/o Signaling Pathway
Activation of GPR17 by this compound leads to the engagement of Gαi/o proteins, which in turn inhibit adenylyl cyclase activity.[6] This results in decreased intracellular cyclic AMP (cAMP) levels, leading to reduced activation of Protein Kinase A (PKA) and the transcription factor CREB.[7] The net effect of this pathway is an inhibition of oligodendrocyte maturation.[3]
GPR17-Mediated Gαq Signaling and Beta-Arrestin Recruitment
In addition to Gαi/o, this compound-activated GPR17 can also couple to Gαq, leading to the activation of phospholipase C (PLC), subsequent inositol phosphate (IP3) production, and intracellular calcium mobilization.[5] Furthermore, GPR17 activation promotes the recruitment of β-arrestin, which can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
NMDA Receptor Glycine Site Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.[2][8]
Materials:
-
Rat brain cortical membranes
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
Glycine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of [³H]glycine, and 175 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a saturating concentration of unlabeled glycine (e.g., 1 mM), 50 µL of [³H]glycine, and 175 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 50 µL of [³H]glycine, and 175 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity in Audiogenic Seizure-Susceptible Mice
This protocol outlines the procedure to assess the anticonvulsant effects of this compound in a genetic model of epilepsy.[1][9]
Materials:
-
Audiogenic seizure-susceptible mice (e.g., Frings or DBA/2 strains)
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell)
-
Observation chamber
Procedure:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak drug effect, place each mouse individually into the observation chamber within the sound-proof enclosure.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response for each mouse. A common scoring system includes:
-
0: No response
-
1: Wild running
-
2: Clonic seizure
-
3: Tonic seizure
-
4: Respiratory arrest/death
-
-
Record the latency to each seizure phase and the overall seizure severity score.
-
Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
Formalin-Induced Inflammatory Pain Model
This protocol details the formalin test, a widely used model of tonic inflammatory pain, to evaluate the antinociceptive properties of this compound.[10][11][12]
Materials:
-
Mice or rats
-
This compound
-
Vehicle control
-
5% formalin solution
-
Observation chamber with a transparent floor and a mirror underneath for clear viewing of the paws.
-
Timer
Procedure:
-
Administer this compound or vehicle control to the animals.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a 60-minute period.
-
The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.
-
-
Compare the duration of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases to assess the analgesic effect.
Conclusion
This compound is a valuable pharmacological tool with a complex and interesting dual mechanism of action. Its ability to antagonize the NMDA receptor glycine site provides a clear rationale for its anticonvulsant and antinociceptive effects. Concurrently, its agonism at the GPR17 receptor opens avenues for investigating its role in myelination and oligodendrocyte biology. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds.
References
- 1. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 29951 - LKT Labs [lktlabs.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. nuchemsciences.com [nuchemsciences.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
MDL-29951: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, with the chemical name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a significant small molecule in pharmacological research due to its dual activity. It was initially discovered as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site. Subsequent research unveiled its role as a selective agonist for the orphan G protein-coupled receptor 17 (GPR17). This dual functionality makes this compound a valuable tool for investigating neurological pathways and the processes of myelination and demyelination. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Pharmacological Profile
This compound was first identified during a research program aimed at developing potent antagonists for the glycine binding site of the NMDA receptor. This site is a crucial co-agonist site, and its modulation has therapeutic potential in various neurological disorders. Later, a signaling pathway-unbiased screen identified this compound as a small-molecule activator of GPR17, an orphan GPCR involved in oligodendrocyte differentiation and myelination.[1][2]
The compound exhibits high affinity for the glycine binding site of the NMDA receptor and also potently activates GPR17, leading to the initiation of downstream signaling cascades.[3] This dual activity allows for the exploration of two distinct and important neurological targets.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across its primary targets.
Table 1: NMDA Receptor Antagonist Activity
| Parameter | Value | Species | Assay | Reference |
| Ki | 140 nM | Rat | [3H]glycine binding | [3] |
| IC50 | 140 nM | Not Specified | Glycine Binding |
Table 2: GPR17 Receptor Agonist Activity
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 7 nM - 6 µM | Various | Dependent on assay | [3] |
| EC50 | 0.34 µM | CHO-K1 | β-arrestin recruitment | |
| EC50 | 1.9 nM | CHO-K1 | cAMP accumulation |
Table 3: Fructose 1,6-Bisphosphatase Inhibitory Activity
| Parameter | Value | Species/Isoform | Reference |
| IC50 | 2.5 µM | Human Liver | [4] |
| IC50 | 1.0 µM | Porcine Kidney | [4] |
| IC50 | 0.21 µM | Rabbit Liver | [4] |
| IC50 | 11 µM | Rat Liver | [4] |
Synthesis of this compound
The synthesis of 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (this compound) is based on the foundational synthesis of substituted indole-2-carboxylates. The following is a general synthetic workflow derived from related syntheses.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of this compound can be adapted from the procedures for related compounds described by Salituro et al. (1992). The general approach involves a Fischer indole synthesis followed by functionalization at the 3-position.
-
Formation of Ethyl 4,6-dichloroindole-2-carboxylate: React 3,5-dichlorophenylhydrazine with an appropriate pyruvate derivative to form the corresponding hydrazone. Cyclize the hydrazone under acidic conditions (e.g., using a Lewis acid or protic acid in a suitable solvent) to yield the indole core.
-
Introduction of the 3-position side chain: The ethyl 4,6-dichloroindole-2-carboxylate is then subjected to a Vilsmeier-Haack or similar reaction to introduce a formyl group at the 3-position.
-
Elongation of the side chain: The formyl group is then converted to the 2-carboxyethyl side chain. This can be achieved through a variety of methods, such as a Wittig reaction with an appropriate phosphorane followed by reduction and hydrolysis, or a Knoevenagel condensation followed by reduction and hydrolysis.
-
Final Hydrolysis: The ethyl ester at the 2-position and the ester on the side chain are hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) to yield the final diacid product, this compound. The product is then isolated by acidification and purified by recrystallization.
Biological Activity and Signaling Pathways
This compound's dual activity is central to its utility in research. As an NMDA receptor antagonist, it blocks the glycine co-agonist site, thereby inhibiting ion channel opening. As a GPR17 agonist, it initiates a cascade of intracellular signaling events.
GPR17 Signaling Pathway
Activation of GPR17 by this compound leads to the engagement of multiple G protein subtypes, primarily Gαi and Gαq. This pleiotropic signaling results in the modulation of several downstream effectors, including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the activity of this compound.
[3H]Glycine Binding Assay (NMDA Receptor)
This assay measures the ability of a test compound to displace the radioligand [3H]glycine from its binding site on the NMDA receptor in rat brain membrane preparations.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, [3H]glycine (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding determination, include a high concentration of unlabeled glycine.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (GPR17)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cyclic AMP (cAMP) levels via the Gαi pathway, often using a luminescent biosensor like the GloSensor™ cAMP Assay.[5][6][7]
Protocol:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or CHO-K1) stably or transiently expressing GPR17 and the GloSensor™ cAMP biosensor.
-
Cell Plating: Seed the cells into a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent in a CO2-independent medium for approximately 2 hours at room temperature.
-
Compound Addition: Add varying concentrations of this compound to the wells. To stimulate adenylyl cyclase and establish a signal window for inhibition, add a fixed concentration of forskolin.
-
Luminescence Measurement: After a 15-30 minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.
Intracellular Calcium Mobilization Assay (GPR17)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by this compound, typically using a calcium-sensitive fluorescent dye like Fluo-4 AM.[8][9][10]
Protocol:
-
Cell Culture: Plate GPR17-expressing cells (e.g., CHO-K1) in a black-walled, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with Fluo-4 AM dye-loading solution for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, and then inject varying concentrations of this compound.
-
Fluorescence Measurement: Immediately after compound injection, monitor the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine the EC50 for calcium mobilization.
β-Arrestin Recruitment Assay (GPR17)
This assay quantifies the recruitment of β-arrestin to the activated GPR17, often using enzyme fragment complementation technology such as the PathHunter® assay.[3][11][12][13][14]
Protocol:
-
Cell Culture: Use a cell line engineered to co-express GPR17 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a 384-well white assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.
-
Detection: Add the detection reagents, which contain the substrate for the reconstituted enzyme. Incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the this compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (GPR17)
This assay determines the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2 using Western blotting.[4][15][16][17][18]
Protocol:
-
Cell Treatment: Plate GPR17-expressing cells and grow to near confluence. Serum-starve the cells for several hours, then treat with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a multifaceted pharmacological tool whose discovery has significantly contributed to our understanding of both NMDA receptor and GPR17 biology. Its well-characterized dual activity, coupled with the detailed synthetic and analytical protocols provided in this guide, offers researchers a robust platform for further investigation into the complex signaling networks governing neurological function and disease. The continued study of this compound and related compounds holds promise for the development of novel therapeutics for a range of neurological and demyelinating disorders.
References
- 1. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. agilent.com [agilent.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 16. dbbiotech.com [dbbiotech.com]
- 17. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Dual Agonist-Antagonist Properties of MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a novel small molecule that exhibits a complex pharmacological profile, acting as both an agonist at the G protein-coupled receptor 17 (GPR17) and an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Furthermore, it has been identified as an inhibitor of the enzyme fructose-1,6-bisphosphatase. This unique combination of activities makes this compound a valuable research tool for investigating a range of physiological and pathological processes, particularly in the central nervous system and in metabolic regulation. This technical guide provides a comprehensive overview of the dual agonist-antagonist properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
Core Pharmacological Activities
This compound demonstrates distinct activities at three separate biological targets:
-
GPR17 Agonism: this compound is a potent agonist of the orphan G protein-coupled receptor GPR17.[1] This receptor is implicated in the regulation of oligodendrocyte differentiation and myelination, making it a target of interest for demyelinating diseases such as multiple sclerosis.[1]
-
NMDA Receptor Antagonism: The compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission.[2] This activity confers neuromodulatory, anticonvulsant, and antinociceptive properties to the molecule.[1]
-
Fructose-1,6-bisphosphatase Inhibition: this compound also functions as an allosteric inhibitor of fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at its primary targets.
Table 1: GPR17 Agonist Activity
| Parameter | Value | Assay System |
| EC50 | 7 nM - 6 µM | Dependent on the specific assay (e.g., cAMP accumulation, calcium mobilization, β-arrestin recruitment)[2] |
Table 2: NMDA Receptor Antagonist Activity
| Parameter | Value | Assay System |
| Ki | 140 nM | [3H]glycine binding in vitro and in vivo[2] |
| Selectivity | ~2500-fold | For glycine site vs. glutamate binding site[4] |
Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity
| Parameter | Value | Species/Isoform |
| IC50 | 2.5 µM | Human Liver[3] |
| IC50 | 1.0 µM | Porcine Kidney[3] |
| IC50 | 0.21 µM | Rabbit Liver[3] |
| IC50 | 11 µM | Rat Liver[3] |
Signaling Pathways and Mechanisms of Action
GPR17 Agonism and Downstream Signaling
Activation of GPR17 by this compound initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes (Gαi/o, Gαq, and Gαs) and the recruitment of β-arrestin.
-
Gαi/o Coupling: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Coupling: Activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
-
Gαs Coupling: Can lead to the stimulation of adenylyl cyclase and an increase in cAMP, though this effect may be cell-type specific.
-
β-Arrestin Recruitment: Following receptor activation, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways.
-
ERK1/2 Phosphorylation: A downstream consequence of GPR17 activation is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
NMDA Receptor Antagonism
This compound competitively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Glycine binding is a prerequisite for the channel opening by the primary agonist, glutamate. By blocking the glycine site, this compound prevents the conformational changes necessary for ion channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions.
Experimental Protocols
[3H]Glycine Binding Assay for NMDA Receptor Affinity
This protocol is adapted from Baron et al. (1992).
-
Membrane Preparation:
-
Homogenize rat cortical tissue in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 10 volumes of 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat the wash and centrifugation step twice more.
-
Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL of 50 mM Tris-HCl (pH 7.4), add:
-
100 µL of membrane preparation.
-
100 µL of [3H]glycine (e.g., 10 nM final concentration).
-
100 µL of varying concentrations of this compound or vehicle.
-
-
Incubate at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/B filters.
-
Wash the filters three times with 4 mL of ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Define non-specific binding in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
Calculate Ki values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for GPR17 Gαi/s Coupling
This protocol is a general method based on principles described in Hennen et al. (2013).
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR17 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate cells in 96-well plates and grow to confluence.
-
-
cAMP Measurement:
-
Wash cells once with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
-
For Gαi coupling: Add varying concentrations of this compound followed immediately by an adenylyl cyclase activator (e.g., 1 µM forskolin).
-
For Gαs coupling: Add varying concentrations of this compound alone.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Generate dose-response curves and calculate EC50 or IC50 values.
-
Calcium Mobilization Assay for GPR17 Gαq Coupling
This protocol is a general method based on principles described in Hennen et al. (2013).
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing human GPR17 in a 96-well black-walled, clear-bottom plate.
-
Wash cells with HBSS buffer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Measure the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response and generate dose-response curves to determine the EC50.
-
β-Arrestin Recruitment Assay
This protocol describes a general method using a commercially available assay system (e.g., PathHunter®).
-
Cell Culture:
-
Use a cell line engineered to co-express GPR17 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate cells in a 96-well white, solid-bottom plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents containing the substrate for β-galactosidase.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves to determine the EC50.
-
Fructose-1,6-bisphosphatase Inhibition Assay
This protocol is adapted from Wright et al. (2003).
-
Enzyme and Reagents:
-
Use purified human liver fructose-1,6-bisphosphatase.
-
Prepare an assay buffer containing 50 mM Hepes (pH 7.5), 5 mM MgCl2, and 1 mM EDTA.
-
Prepare a substrate solution of fructose-1,6-bisphosphate.
-
Prepare a coupling enzyme solution containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
-
Prepare a solution of NADP+.
-
-
Assay Procedure:
-
In a 96-well plate, add:
-
Assay buffer.
-
Varying concentrations of this compound or vehicle.
-
Fructose-1,6-bisphosphatase.
-
Coupling enzymes and NADP+.
-
-
Initiate the reaction by adding the fructose-1,6-bisphosphate substrate.
-
Monitor the increase in absorbance at 340 nm (due to the reduction of NADP+ to NADPH) in a plate reader.
-
Calculate the rate of reaction and determine the IC50 for this compound.
-
Conclusion
This compound is a multifaceted pharmacological tool with a well-defined dual agonist-antagonist profile at GPR17 and the NMDA receptor, respectively, and additional inhibitory activity against fructose-1,6-bisphosphatase. Its ability to modulate these distinct targets provides a unique opportunity for researchers to dissect complex biological pathways in neuroscience and metabolism. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to effectively utilize this compound in their research endeavors. Further investigation into the interplay between its various activities may uncover novel therapeutic strategies for a range of disorders.
References
The Role of MDL-29951 in Oligodendrocyte Precursor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951 has been identified as a potent and specific agonist for the G protein-coupled receptor 17 (GPR17), a key regulator of oligodendrocyte precursor cell (OPC) differentiation. This technical guide provides an in-depth overview of the function of this compound in the context of OPC biology, with a focus on its mechanism of action, relevant signaling pathways, and experimental considerations. The information presented herein is intended to support further research and drug development efforts targeting myelination and demyelinating diseases such as multiple sclerosis.
Introduction to this compound and GPR17 in Oligodendrocyte Biology
Oligodendrocyte precursor cells are the primary source of myelinating oligodendrocytes in the central nervous system (CNS). The differentiation of OPCs into mature, myelin-producing cells is a tightly regulated process crucial for both developmental myelination and remyelination in disease. The G protein-coupled receptor 17 (GPR17) has emerged as a critical negative regulator of this process.[1][2] GPR17 expression is temporally regulated, with high levels observed in immature OPCs and downregulation required for terminal differentiation.[2]
This compound is a small molecule that has been characterized as a specific agonist of GPR17.[3][4] By activating GPR17, this compound effectively inhibits the maturation of OPCs, making it a valuable tool for studying the mechanisms that govern oligodendrocyte differentiation and for screening potential therapeutic agents that promote myelination.[5][6] Beyond its activity at GPR17, this compound is also known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound activity based on published literature.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor/Assay | Value | Reference(s) |
| Ki | NMDA Receptor (glycine site) | 140 nM | [7] |
| EC50 | GPR17 Agonism | 7 nM - 6 µM (assay dependent) | [7] |
| IC50 | NMDA Receptor (strychnine-insensitive glycine binding site) | 170 nM | [3] |
Table 2: Effects of this compound on Oligodendrocyte Precursor Cells
| Experimental Readout | Cell Type | Effect of this compound | Concentration(s) | Reference(s) |
| Myelin Basic Protein (MBP) Expression | Primary rat oligodendrocytes | Marked attenuation | 30 µM | [5] |
| Cell Viability | Primary rat OPCs | Reduction (induces apoptosis) | 10 nM | [8] |
| Intracellular cAMP Levels | Primary rat oligodendrocytes | Decrease | 10 nM | [8] |
| Intracellular Ca2+ Mobilization | Primary rat oligodendrocytes | Concentration-dependent increase | Not specified | [9] |
Signaling Pathways Activated by this compound in Oligodendrocyte Precursor Cells
Activation of GPR17 by this compound in OPCs initiates a cascade of intracellular signaling events that ultimately inhibit differentiation. The primary pathways involved are the Gαi/o and Gαq signaling cascades.[10][11]
The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This reduction in cAMP has two major downstream consequences:
-
Decreased Protein Kinase A (PKA) activity : This leads to reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for promoting the expression of genes involved in oligodendrocyte maturation, such as Myelin Basic Protein (MBP).[10][12]
-
Reduced activity of Exchange Protein Directly Activated by cAMP (EPAC) : EPAC is another important effector of cAMP that contributes to oligodendrocyte differentiation.[10]
The Gαq pathway activation, on the other hand, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[9]
The culmination of these signaling events is the suppression of OPC maturation and a reduction in the expression of mature oligodendrocyte markers.[5]
Signaling Pathway Diagram
Caption: this compound signaling pathway in oligodendrocyte precursor cells.
Experimental Protocols
Isolation and Culture of Oligodendrocyte Precursor Cells
A common method for obtaining OPCs for in vitro studies is through the isolation from neonatal rodent brains.
Materials:
-
Neonatal mouse or rat pups (P0-P8)
-
Neural Tissue Dissociation Kit (e.g., from Miltenyi Biotec)
-
CD140a (PDGFRα) MicroBeads
-
MACS Columns and Separator
-
DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
Glutamine
-
Penicillin/Streptomycin
-
PDGF-AA (10 ng/mL)
-
bFGF (10 ng/mL)
-
Poly-L-ornithine or Poly-D-lysine coated plates/coverslips
Protocol:
-
Dissect cortices from neonatal rodent brains and mechanically dissociate.
-
Enzymatically digest the tissue according to the Neural Tissue Dissociation Kit protocol.
-
Prepare a single-cell suspension.
-
Label the cells with CD140a MicroBeads.
-
Isolate the CD140a-positive OPCs using MACS technology.
-
Plate the purified OPCs on coated culture vessels in proliferation medium (DMEM/F12, B27, N2, glutamine, penicillin/streptomycin, PDGF-AA, and bFGF).
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
In Vitro Oligodendrocyte Differentiation Assay
Protocol:
-
Culture purified OPCs in proliferation medium until they reach the desired confluence.
-
To induce differentiation, switch the medium to a differentiation medium (proliferation medium lacking PDGF-AA and bFGF, and supplemented with T3 thyroid hormone (30 nM)).
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture the cells for 3-5 days to allow for differentiation.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for markers of different oligodendrocyte lineage stages:
-
Quantify the number of cells expressing each marker to assess the effect of this compound on differentiation.
Experimental Workflow Diagram
References
- 1. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL 29951 - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Expression of Oligodendrocyte and Oligoprogenitor Cell Proteins in Frontal Cortical White and Gray Matter: Impact of Adolescent Development and Ethanol Exposure [frontiersin.org]
- 14. ane.pl [ane.pl]
GPR17 Activation by MDL-29951: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 17 (GPR17) is an orphan receptor that has garnered significant attention as a key regulator of oligodendrocyte development and maturation.[1][2] Phylogenetically related to both purinergic (P2Y) and cysteinyl-leukotriene (CysLT) receptors, GPR17 is implicated as a cell-intrinsic timer that controls the transition of oligodendrocyte precursor cells (OPCs) to mature, myelinating oligodendrocytes.[1][3][4] Its role as a potential "brake" on oligodendrocyte differentiation makes it a compelling therapeutic target for demyelinating diseases such as multiple sclerosis (MS), where promoting remyelination is a primary goal.[1][2][5]
The study of GPR17 has been significantly advanced by the identification of MDL-29951, a small molecule agonist.[5][6][7] Initially characterized as an antagonist of the NMDA receptor's glycine binding site, this compound was later identified as a potent and specific activator of GPR17, enabling detailed investigation into its signaling and function.[1][6][8] This guide provides an in-depth technical overview of the activation of GPR17 by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
GPR17 Signaling Pathways Activated by this compound
Upon activation by this compound, GPR17 demonstrates pleiotropic signaling by coupling to multiple heterotrimeric G proteins, primarily Gαi and Gαq.[1][3][5] This dual coupling initiates distinct downstream cascades that collectively influence oligodendrocyte function.
-
Gαi-Mediated Pathway: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11] This reduction in cAMP subsequently leads to decreased activity of its downstream effectors, Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[9] The diminished PKA activity results in reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor known to promote the expression of myelin-related proteins like Myelin Basic Protein (MBP).[9][11] Thus, the Gαi pathway ultimately contributes to the inhibition of oligodendrocyte maturation.[9]
-
Gαq-Mediated Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores and increasing cytosolic calcium concentrations.[1][11][12]
-
β-Arrestin Recruitment: Agonist-dependent activation of GPR17 also leads to the recruitment of β-arrestin2.[1] This interaction can initiate a separate wave of signaling, potentially involving the regulation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and is also involved in receptor internalization.[1]
References
- 1. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. amsbio.com [amsbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to MDL-29951: A Dual-Action NMDA Receptor Glycine Site Antagonist and GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site.[1] Its high affinity and selectivity for the glycine binding site have made it a valuable pharmacological tool for investigating the role of NMDA receptor modulation in various physiological and pathological processes. Furthermore, this compound has been identified as a selective agonist for the G protein-coupled receptor 17 (GPR17), a receptor implicated in oligodendrocyte differentiation and myelination.[2][3][4] This dual activity presents a unique pharmacological profile with potential therapeutic implications in neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.
Core Mechanism of Action
This compound exhibits a dual pharmacological action, targeting two distinct receptor systems in the central nervous system:
-
NMDA Receptor Glycine Site Antagonism: The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening, even in the presence of glutamate.[1] This leads to a reduction in NMDA receptor-mediated calcium influx and subsequent downstream signaling. The antagonism is reversible by glycine.[1]
-
GPR17 Agonism: this compound has been identified as a potent agonist of the orphan G protein-coupled receptor GPR17.[2][4] GPR17 is expressed on oligodendrocytes and is involved in the regulation of their maturation and the process of myelination.[2][5] Activation of GPR17 by this compound initiates intracellular signaling cascades that can influence oligodendrocyte function.[2][6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with its targets.
Table 1: NMDA Receptor Glycine Site Binding Affinity and Selectivity
| Parameter | Value | Species/Tissue | Reference |
| Ki ([3H]glycine binding) | 0.14 µM (140 nM) | Rat brain membranes | [1][6][7] |
| IC50 (glycine binding) | 140 nM | Not specified | [1] |
| Selectivity | ~2000-fold for glycine site vs. glutamate site | Rat brain membranes | [1] |
Table 2: GPR17 Agonist Activity
| Parameter | Value Range | Assay Type | Reference |
| EC50 | 7 nM - 6 µM | Dependent on the specific assay (e.g., Ca2+ flux, cAMP accumulation) | [3] |
Signaling Pathways
This compound modulates distinct signaling pathways through its action on NMDA receptors and GPR17.
NMDA Receptor Antagonism Signaling
By blocking the glycine co-agonist site, this compound inhibits the canonical NMDA receptor signaling cascade.
GPR17 Agonism Signaling Pathway
Activation of GPR17 by this compound leads to the engagement of multiple G protein subtypes, primarily Gαi/o and Gαq.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro: [3H]Glycine Binding Assay
This assay quantifies the affinity of this compound for the NMDA receptor glycine site.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Rat brain membranes (cortical or whole brain)
-
[3H]glycine (radioligand)
-
This compound at various concentrations
-
Glycine (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Workflow:
References
- 1. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
MDL-29951 in Preclinical Models of Multiple Sclerosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDL-29951 is a small molecule dual-function agent, characterized primarily as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2] While its NMDA receptor activity has been explored in the context of neuroprotection and seizure disorders, its interaction with GPR17 has garnered attention within the multiple sclerosis (MS) research community.[1][2][3] GPR17 is recognized as a key regulator of oligodendrocyte differentiation, a critical process for myelin repair (remyelination) in demyelinating diseases like MS.[4]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action related to GPR17 and its implications for MS models. It summarizes the available quantitative data, details the relevant signaling pathways, and provides representative experimental protocols. Notably, a thorough review of published literature reveals that while this compound is a useful tool for studying GPR17 signaling, its agonist activity at this receptor suggests it would inhibit, rather than promote, remyelination. Current research indicates that GPR17 antagonists, not agonists, may hold therapeutic promise for MS.[5][6] As such, there is a conspicuous absence of in vivo efficacy studies for this compound in established MS models like Experimental Autoimmune Encephalomyelitis (EAE).
Introduction to this compound
This compound (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid) is a synthetic compound with well-defined interactions with key neurological receptors.[2] Its primary characterizations are summarized in the table below.
| Parameter | Value | Receptor/Enzyme | Reference |
| K | 140 nM (0.14 µM) | NMDA Receptor ([³H]glycine binding) | [2][7] |
| IC | 170 nM | NMDA Receptor (glycine binding) | |
| EC | 7 nM - 6 µM | GPR17 (assay dependent) | [2] |
| IC | 2.5 µM | Human Fructose-1,6-bisphosphatase | [7] |
Table 1: Key Pharmacological Parameters of this compound
The Role of GPR17 in Oligodendrocyte Biology and Multiple Sclerosis
GPR17 is a P2Y-like receptor expressed on oligodendrocyte precursor cells (OPCs), the progenitors responsible for generating mature, myelin-producing oligodendrocytes.[3] Its expression is tightly regulated during oligodendrocyte differentiation; it is upregulated as OPCs commit to differentiation but must be downregulated for terminal maturation to occur.[4] This has led to GPR17 being described as a "cell-intrinsic timer" of myelination.[4]
In the context of MS, GPR17 is found to be upregulated in demyelinating lesions.[3][6] Persistent activation or overexpression of GPR17 is believed to be a key factor in remyelination failure, as it arrests OPCs in an immature state, preventing them from repairing damaged myelin sheaths.[4][8] Consequently, therapeutic strategies have focused on antagonizing GPR17 to promote oligodendrocyte maturation.[5][6]
Mechanism of Action: this compound as a GPR17 Agonist
This compound has been identified as a small-molecule agonist of GPR17.[1] Its activation of the receptor initiates a signaling cascade that ultimately inhibits oligodendrocyte maturation.
GPR17 Signaling Pathway
Upon agonist binding, GPR17 couples primarily to the Gαi/o family of G proteins.[9] This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP has two main consequences:
-
Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels lead to decreased activation of PKA, which in turn reduces the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for oligodendrocyte maturation.
-
Diminished EPAC Stimulation: The exchange protein directly activated by cAMP (EPAC) is also less stimulated, further contributing to the blockade of differentiation.
This signaling pathway effectively halts the progression of OPCs to mature, myelinating oligodendrocytes.[9]
Preclinical Data in MS Models: A Notable Absence
A comprehensive search of the scientific literature reveals no published studies demonstrating the efficacy of this compound in in vivo models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE) or toxin-induced demyelination models (e.g., cuprizone). This absence is logical given its mechanism of action. As a GPR17 agonist, this compound would be hypothesized to exacerbate remyelination failure.
Experimental Protocols
While no specific in vivo protocols for this compound in MS models are available, this section provides representative methodologies for key experimental systems used to evaluate compounds targeting oligodendrocyte differentiation and remyelination.
In Vitro Oligodendrocyte Differentiation Assay
This protocol describes a general method to assess the effect of a compound on the maturation of OPCs in culture.
Objective: To determine if a test compound (e.g., this compound) inhibits or promotes the differentiation of OPCs into mature oligodendrocytes.
Methodology:
-
OPC Isolation and Culture: Isolate OPCs from neonatal rat cortex or generate them from pluripotent stem cells. Culture the cells on poly-D-lysine or a similar substrate in a defined proliferation medium containing growth factors like PDGF-AA and FGF-2.
-
Differentiation Induction: To induce differentiation, switch the culture to a differentiation medium lacking mitogens and containing factors like triiodothyronine (T3).
-
Compound Treatment: Add the test compound (this compound) at various concentrations to the differentiation medium. Include a vehicle control and potentially a positive control (e.g., a known differentiation-promoting agent).
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of different oligodendrocyte lineage stages:
-
OPCs: NG2, A2B5
-
Immature Oligodendrocytes: O4
-
Mature Oligodendrocytes: Myelin Basic Protein (MBP), CNPase
-
-
Quantification: Acquire images using fluorescence microscopy and quantify the percentage of cells positive for each marker in the different treatment conditions. A decrease in the percentage of MBP-positive cells in the this compound-treated group compared to the vehicle control would indicate inhibition of differentiation.
Representative Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
This protocol is a standard method for inducing a chronic progressive model of MS and is provided as a representative example of how a compound's effect on neuroinflammation and demyelination would be tested in vivo.[10][11][12]
Objective: To evaluate the effect of a test compound on the clinical and pathological features of EAE.
Methodology:
-
Animals: Use female C57BL/6 mice, 8-12 weeks of age.
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG
35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. -
On day 0 and day 2, administer an intraperitoneal injection of 200-300 ng of Pertussis toxin.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization. Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Compound Administration: Begin administration of the test compound or vehicle at a predetermined time point (e.g., prophylactically from day 0, or therapeutically at the onset of clinical signs).
-
-
Histology: Perfuse mice and collect spinal cords and brains. Process tissues for histology and stain with Luxol Fast Blue (for demyelination) and Hematoxylin & Eosin (for immune cell infiltration).
-
Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations.
-
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the signaling pathways governed by the GPR17 receptor. Its agonist activity at GPR17 leads to the inhibition of oligodendrocyte maturation by suppressing the cAMP-PKA-CREB signaling axis. While this makes it a useful probe for in vitro studies of remyelination, it also strongly suggests that this compound is not a viable therapeutic candidate for multiple sclerosis. The prevailing evidence indicates that promoting, not inhibiting, oligodendrocyte maturation is the desired therapeutic goal. Therefore, the future direction for GPR17-targeted therapies in MS lies in the development and testing of selective antagonists. Any research involving this compound in the context of MS should be framed as a tool for understanding the inhibitory mechanisms that prevent myelin repair, rather than as a potential pro-remyelinating agent.
References
- 1. MDL 29951 - LKT Labs [lktlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investor.omeros.com [investor.omeros.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential local tissue permissiveness influences the final fate of GPR17-expressing oligodendrocyte precursors in two distinct models of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
An In-depth Technical Guide to the Chemical and Biological Profile of MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, also known as 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a potent and selective small molecule with a dual mechanism of action. It functions as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as an agonist for the G protein-coupled receptor 17 (GPR17).[1] This dual activity makes this compound a valuable research tool for investigating neurological pathways and a potential therapeutic candidate for conditions involving excitotoxicity and demyelination. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound is an indole derivative with two carboxylic acid moieties and two chlorine atoms on the indole ring.
| Property | Value |
| IUPAC Name | 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid |
| Alternative Name | 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| CAS Number | 130798-51-5 |
| Chemical Formula | C₁₂H₉Cl₂NO₄ |
| Molecular Weight | 302.11 g/mol |
| SMILES | O=C(O)CCC1=C(C(O)=O)NC2=C1C(Cl)=CC(Cl)=C2 |
Biological Activity and Quantitative Data
This compound exhibits high affinity and selectivity for its primary targets. The following tables summarize the key quantitative data regarding its biological activity.
Table 2.1: NMDA Receptor Antagonism
| Parameter | Value | Species/Assay Condition | Reference |
| Kᵢ | 140 nM | [³H]glycine binding | [2] |
| IC₅₀ | 140 nM | Glycine binding | [3] |
| Selectivity | ~2500-fold | vs. glutamate binding site | [3] |
Table 2.2: GPR17 Receptor Agonism
| Parameter | Value | Species/Assay Condition | Reference |
| EC₅₀ | 7 nM - 6 µM | Depending on the assay | [2] |
| EC₅₀ | 202 nM | Calcium mobilization in 1321N1-astrocytoma cells expressing human GPR17 | [4] |
Table 2.3: Fructose-1,6-bisphosphatase Inhibition
| Parameter | Value | Enzyme Source |
| IC₅₀ | 2.5 µM | Human liver |
| IC₅₀ | 1.0 µM | Porcine kidney |
| IC₅₀ | 0.21 µM | Rabbit liver |
| IC₅₀ | 11 µM | Rat liver |
Signaling Pathways
As an agonist of GPR17, this compound activates downstream signaling cascades mediated by Gαi/o and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and stimulates the release of intracellular calcium.
Experimental Protocols
Synthesis of this compound
An optimized synthesis of this compound has been reported via a Japp-Klingemann condensation followed by a Fischer indole rearrangement.
Step 1: Japp-Klingemann Condensation
-
3,5-Dichlorophenyldiazonium chloride is reacted with deprotonated 2-(ethoxycarbonyl)cyclopentanone.
-
This reaction yields the corresponding phenylhydrazone derivative.
Step 2: Fischer Indole Rearrangement (Diaza-Cope Rearrangement)
-
The phenylhydrazone derivative undergoes an acid-catalyzed intramolecular rearrangement.
-
This step forms the indole core of this compound.
The overall yield for this robust synthesis is reported to be approximately 75%.
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
An In-depth Technical Guide to MDL-29951 (CAS Number: 130798-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, with the CAS number 130798-51-5, is a synthetic small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine co-agonist site. Concurrently, it acts as a potent agonist for the orphan G protein-coupled receptor 17 (GPR17). This unique profile makes this compound a valuable tool for investigating the roles of NMDA receptor and GPR17 signaling in various physiological and pathological processes, particularly in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacological data, and detailed experimental protocols for its characterization.
Chemical Properties and Synthesis
This compound, chemically known as 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a white to off-white solid powder.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 130798-51-5 |
| Molecular Formula | C₁₂H₉Cl₂NO₄ |
| Molecular Weight | 302.11 g/mol |
| IUPAC Name | 3-(2-carboxy-4,6-dichloro-1H-indol-3-yl)propanoic acid |
| Synonyms | MDL 29,951 |
| Solubility | Soluble in DMSO (≥10 mM) and ethanol.[1][2] |
An improved and robust synthesis of this compound has been developed, yielding approximately 75% of the final product.[3][4] The synthesis is carried out via a Japp-Klingemann condensation of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone, which results in a phenylhydrazone derivative. This intermediate then undergoes a Fischer indole (diaza-Cope) rearrangement to form the final product.[3][4]
Pharmacological Profile
This compound exhibits a distinct dual pharmacology, acting on two important central nervous system targets: the NMDA receptor and the GPR17 receptor.
NMDA Receptor Antagonism
This compound is a potent and selective antagonist at the glycine binding site of the NMDA receptor.[5][6] This site is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be fully activated. By blocking the glycine site, this compound effectively inhibits NMDA receptor function.[5]
GPR17 Agonism
This compound has been identified as a potent agonist of the G protein-coupled receptor 17 (GPR17).[1][5] GPR17 is an orphan receptor, meaning its endogenous ligand is not definitively known, and it is involved in the regulation of oligodendrocyte differentiation and myelination.[1][5]
Other Activities
This compound has also been shown to be an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase (F16BPase).[7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the biological activity of this compound.
Table 1: NMDA Receptor Antagonist Activity
| Parameter | Value | Species/Tissue | Assay | Reference(s) |
| Kᵢ | 0.14 µM (140 nM) | Rat brain | [³H]glycine binding | [6][7] |
| IC₅₀ | 140 nM | - | Glycine binding | [2] |
| Selectivity | ~2000-fold for glycine site vs. glutamate site | - | - | [6] |
Table 2: GPR17 Agonist Activity
| Parameter | Value | Cell Line | Assay | Reference(s) |
| EC₅₀ | 7 nM - 6 µM (assay dependent) | - | Functional assays | [2][5] |
| EC₅₀ | 202 nM | 1321N1-astrocytoma cells expressing hGPR17 | Calcium mobilization | [3][4] |
Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity
| Parameter | Species/Tissue | IC₅₀ | Reference(s) |
| IC₅₀ | Human Liver | 2.5 µM | [6] |
| IC₅₀ | Porcine Kidney | 1.0 µM | [6] |
| IC₅₀ | Rabbit Liver | 0.21 µM | [6] |
| IC₅₀ | Rat Liver | 11 µM | [6] |
Signaling Pathways
This compound modulates two distinct signaling pathways through its interaction with the NMDA receptor and GPR17.
NMDA Receptor Signaling
As an antagonist at the glycine co-agonist site, this compound inhibits the influx of Ca²⁺ through the NMDA receptor channel, thereby dampening downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.
GPR17 Signaling
As an agonist, this compound activates GPR17, which can couple to multiple G protein subtypes (Gαi, Gαq, and Gαs), leading to diverse downstream effects.[1][5] This includes the inhibition of adenylyl cyclase (via Gαi), stimulation of phospholipase C (via Gαq) leading to calcium mobilization, and activation of the MAPK/ERK pathway.[1][5] GPR17 activation by this compound also leads to the recruitment of β-arrestin.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
[³H]Glycine Binding Assay (NMDA Receptor)
This protocol is adapted from Baron et al. (1992).
Objective: To determine the binding affinity (Ki) of this compound for the glycine site of the NMDA receptor.
Materials:
-
Rat forebrain membranes
-
[³H]Glycine (radioligand)
-
This compound
-
Glycine (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat forebrain membranes and resuspend in Tris-HCl buffer.
-
In a final volume of 1 mL, incubate the membranes (approximately 0.3 mg protein) with 50 nM [³H]glycine and varying concentrations of this compound.
-
For determination of non-specific binding, add 1 mM unlabeled glycine.
-
Incubate the mixture for 10 minutes at 4°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software.
Calcium Mobilization Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).
Objective: To measure the ability of this compound to induce intracellular calcium mobilization via GPR17 activation.
Materials:
-
HEK293 cells stably expressing human GPR17
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or equivalent
Procedure:
-
Plate the GPR17-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time, indicative of intracellular calcium concentration changes.
-
Calculate the EC₅₀ value from the dose-response curve.
cAMP Accumulation Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).
Objective: To determine the effect of this compound on adenylyl cyclase activity through GPR17.
Materials:
-
CHO-K1 cells stably expressing human GPR17
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium
Procedure:
-
Plate the GPR17-expressing CHO-K1 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cAMP levels).
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Determine the ability of this compound to inhibit forskolin-stimulated cAMP accumulation (indicative of Gαi coupling).
ERK1/2 Phosphorylation Assay (GPR17)
This protocol is based on the methods described by Hennen et al. (2013).
Objective: To assess the activation of the MAPK/ERK pathway by this compound through GPR17.
Materials:
-
1321N1 cells stably expressing human GPR17
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Plate the GPR17-expressing 1321N1 cells and serum-starve overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.
-
Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation relative to the untreated control.
In Vivo Studies
This compound has demonstrated activity in vivo. It has been shown to block NMDA receptor-dependent convulsions in audiogenic seizure-susceptible mice.[2][5] It also exhibits antinociceptive effects in a formalin-induced pain model in mice.[1][2]
Safety and Toxicology
There is limited publicly available information on the formal safety and toxicology profile of this compound. As a research chemical, it should be handled with appropriate laboratory safety precautions.
Conclusion
This compound is a valuable pharmacological tool with a unique dual-action profile as a potent NMDA receptor antagonist and a GPR17 agonist. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of the therapeutic potential of targeting the NMDA and GPR17 receptor systems.
References
- 1. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets of MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule that has garnered significant interest within the scientific community due to its diverse pharmacological profile. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers actively engaged in neuroscience, metabolic disease, and drug discovery.
Primary Biological Targets
This compound has been demonstrated to interact with three primary biological targets: the N-methyl-D-aspartate (NMDA) receptor, the G protein-coupled receptor 17 (GPR17), and the enzyme fructose-1,6-bisphosphatase (FBPase). Its activity at these distinct targets underlies its complex and varied physiological effects.
N-methyl-D-aspartate (NMDA) Receptor
This compound functions as a potent and selective antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1] This allosteric site must be occupied by either glycine or D-serine for the receptor to be fully activated by glutamate. By competitively binding to this site, this compound prevents the necessary conformational changes for ion channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ ([³H]glycine binding) | 0.14 µM | Rat | Radioligand Binding Assay | [2] |
| IC₅₀ (glycine binding) | 140 nM | Not Specified | Radioligand Binding Assay | [1] |
This protocol is a synthesized representation based on established methodologies for NMDA receptor glycine site binding assays.
Objective: To determine the binding affinity (Kᵢ) of this compound for the glycine binding site of the NMDA receptor through competitive displacement of a radiolabeled ligand, [³H]glycine.
Materials:
-
Rat cortical membranes (prepared from adult rat forebrains)
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Glycine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-acetate (pH 7.4)
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-acetate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
-
50 µL of rat cortical membrane preparation
-
25 µL of [³H]glycine (to a final concentration of ~10 nM)
-
25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) or buffer for total binding.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration manifold. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]glycine and Kₑ is its dissociation constant.
G Protein-Coupled Receptor 17 (GPR17)
This compound acts as an agonist at the orphan G protein-coupled receptor GPR17.[3] GPR17 is primarily expressed in the central nervous system and is involved in the regulation of oligodendrocyte differentiation and myelination.[3] Activation of GPR17 by this compound initiates a cascade of intracellular signaling events.
| Parameter | Value Range | Assay Type | Reference |
| EC₅₀ | 7 nM - 6 µM | Various functional assays (e.g., cAMP, calcium mobilization) | [1] |
Activation of GPR17 by this compound leads to the engagement of multiple G protein subtypes (Gαi, Gαq) and subsequent downstream signaling cascades, as well as β-arrestin recruitment.
References
- 1. MDL 29951 - LKT Labs [lktlabs.com]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
MDL-29951: A Dual-Targeting Modulator of Neurological and Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951, initially characterized as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site, has emerged as a molecule with a complex pharmacological profile. More recent and extensive research has identified it as a potent agonist for the G protein-coupled receptor 17 (GPR17), a key player in oligodendrocyte maturation and neuroinflammation. Furthermore, this compound has been shown to inhibit Fructose-1,6-bisphosphatase 1 (F16BPase), a critical enzyme in gluconeogenesis. This guide provides a comprehensive overview of the known signaling pathways associated with this compound, detailed experimental protocols for its characterization, and a summary of its quantitative parameters, offering a valuable resource for researchers exploring its therapeutic potential.
Core Signaling Pathways
This compound exerts its biological effects through at least three distinct molecular targets, each associated with specific signaling cascades.
NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1] By binding to this site, it prevents the glycine-dependent activation required for NMDA receptor channel opening, thereby inhibiting ion flux and downstream signaling. This mechanism is central to its potential neuroprotective effects in conditions associated with excitotoxicity.
GPR17 Agonism
This compound is a potent agonist of GPR17, a P2Y-like receptor that is highly expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs).[2][3] Activation of GPR17 by this compound initiates a pleiotropic signaling cascade through multiple G protein subtypes, including Gαi/o, Gαq, and Gαs.[2][3] This leads to the modulation of several downstream effectors:
-
Gαi/o Pathway : Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3]
-
Gαq Pathway : The Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[4]
-
β-Arrestin Recruitment : this compound also promotes the recruitment of β-arrestin-2 to the activated GPR17 receptor.[1][3]
References
Methodological & Application
Application Notes and Protocols for MDL-29951 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-29951 is a novel small molecule that exhibits a dual mechanism of action, functioning as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2] This dual activity makes this compound a compelling candidate for investigation in a variety of neurological and pathological conditions. As an NMDA receptor antagonist, it holds potential for therapeutic intervention in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy and neuropathic pain.[3] Its agonistic activity at the GPR17 receptor, which is involved in oligodendrocyte differentiation, suggests a possible role in promoting myelin repair in demyelinating diseases like multiple sclerosis.[1]
These application notes provide detailed protocols for in vivo experimental studies to evaluate the efficacy of this compound in established murine models of pain and seizures. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively assess the pharmacological properties of this compound.
Data Presentation
In Vivo Efficacy of this compound: Summary of Quantitative Data
| Experimental Model | Animal Strain | Compound | Dose/Concentration | Route of Administration | Key Findings | Reference |
| Formalin-Induced Nociception (Late Phase) | Mus musculus (mice) | This compound | Not specified in reviewed literature | Not specified in reviewed literature | Selectively blocks the late phase of formalin-induced pain. | [1] |
| Audiogenic Seizures | DBA/2J mice | This compound | Not specified in reviewed literature | Intracerebroventricular (i.c.v.) | Potent anticonvulsant activity. | [4] |
Note: Specific dose-response data (e.g., ED50 values) for this compound in these models were not available in the reviewed literature. Researchers are encouraged to perform dose-ranging studies to determine the optimal effective dose for their specific experimental conditions.
Signaling Pathways
This compound's dual mechanism of action involves two distinct signaling pathways:
-
GPR17 Agonism: As an agonist of GPR17, this compound activates the Gαi/o subunit of the G protein. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[5] This pathway is implicated in the inhibition of oligodendrocyte maturation.[5]
-
NMDA Receptor Antagonism: this compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor. The binding of a glycine site antagonist prevents the conformational change in the receptor that is necessary for the opening of the ion channel. This blockade of the NMDA receptor inhibits the influx of calcium ions (Ca2+), thereby reducing neuronal excitability. This mechanism is central to its potential anticonvulsant and analgesic effects.
Caption: Signaling pathways of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo experiments, this compound can be formulated as a solution for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration. A common vehicle for lipophilic compounds like this compound consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose.
-
For a final solution, mix the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, add the calculated volume of the this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add the Tween-80 and vortex to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final volume and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Model 1: Formalin-Induced Nociceptive Pain in Mice
This model is used to assess the analgesic properties of a compound. The test involves injecting a dilute formalin solution into the paw of a mouse, which elicits a biphasic pain response: an acute, neurogenic phase (early phase) followed by a tonic, inflammatory phase (late phase).[7]
Materials:
-
Male Swiss mice (or other appropriate strain), 20-25 g
-
This compound formulation
-
Vehicle control solution
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timer
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber for 30 minutes to allow for habituation to the new environment.
-
Drug Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of the formalin solution subcutaneously into the dorsal surface of the right hind paw using a 30-gauge needle.
-
Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the cumulative time the animal spends licking or biting the injected paw.
-
Data Analysis: Calculate the total licking/biting time for both the early and late phases for each mouse. Compare the results from the this compound-treated groups with the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time in the treated groups indicates an analgesic effect.
In Vivo Model 2: Audiogenic Seizures in DBA/2J Mice
DBA/2J mice are genetically susceptible to seizures induced by a high-intensity auditory stimulus, making them a valuable model for screening anticonvulsant compounds.[9]
Materials:
-
Male DBA/2J mice, 21-28 days old (age of maximal seizure susceptibility)[9]
-
This compound formulation
-
Vehicle control solution
-
A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell) capable of producing a stimulus of 100-120 dB.[9]
-
Timer
-
Video recording equipment (optional)
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., i.c.v. or i.p.) at a predetermined time before the audiogenic stimulus.
-
Audiogenic Seizure Induction: Place a single mouse in the sound chamber. After a brief habituation period (e.g., 60 seconds), present the auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: Observe the mouse's behavior during the stimulus presentation and for a short period afterward. Score the seizure severity based on a standardized scale. A common scoring system includes the following stages:
-
Stage 1: Wild running
-
Stage 2: Clonic seizure (loss of righting reflex)
-
Stage 3: Tonic seizure (hind-limb extension)
-
Stage 4: Respiratory arrest and death
-
-
Data Analysis: Record the highest seizure stage reached by each mouse. The percentage of mice protected from each seizure stage in the this compound-treated groups is compared to the vehicle-treated group. The ED50 (the dose that protects 50% of the animals from a specific seizure endpoint) can be calculated using probit analysis.
Caption: General experimental workflow for in vivo studies.
References
- 1. MDL 29951 - LKT Labs [lktlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UMLS:C0596131 - FACTA Search [nactem.ac.uk]
- 5. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
Application Notes and Protocols for In Vitro Assays of MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-29951 is a small molecule with dual pharmacological activity, acting as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the G protein-coupled receptor 17 (GPR17). This unique profile makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. These application notes provide a comprehensive guide to the in vitro assays used to characterize the activity of this compound at both of its targets.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at the NMDA and GPR17 receptors.
Table 1: NMDA Receptor Antagonist Activity of this compound
| Parameter | Value | Assay Conditions |
| Kᵢ ([³H]glycine binding) | 140 nM | Rat brain cortical membranes |
| IC₅₀ (glycine binding) | 140 nM | Not specified |
Table 2: GPR17 Receptor Agonist Activity of this compound
| Parameter | Value | Assay System |
| EC₅₀ (Calcium Mobilization) | 7 nM - 6 µM | Recombinant cell lines |
| EC₅₀ (cAMP Inhibition) | Not specified | Not specified |
| EC₅₀ (ERK1/2 Phosphorylation) | Not specified | Differentiating Oli-neu cells |
| EC₅₀ (β-Arrestin Recruitment) | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Experimental Protocols
NMDA Receptor Binding Assay ([³H]glycine)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled glycine (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 1 mM unlabeled glycine.
-
This compound Competition: 25 µL of serial dilutions of this compound.
-
-
Add 50 µL of [³H]glycine (final concentration ~10-20 nM) to all wells.
-
Add 125 µL of the membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 4°C for 30-60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]glycine and Kᴅ is its dissociation constant.
GPR17 Functional Assays
This protocol measures the increase in intracellular calcium concentration in response to GPR17 activation by this compound.
Materials:
-
HEK293 or CHO cells stably expressing GPR17
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Plating: Seed GPR17-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the cell culture medium and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add serial dilutions of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following GPR17 activation.
Materials:
-
HEK293 or CHO cells stably expressing GPR17
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
-
White, opaque 96- or 384-well microplates
Protocol:
-
Cell Plating: Seed GPR17-expressing cells into the microplates and incubate overnight.
-
Compound Incubation:
-
Remove the culture medium and replace it with serum-free medium.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP levels in the cell lysates.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
This protocol detects the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) as a downstream event of GPR17 activation.
Materials:
-
Oli-neu cells or other suitable cell line expressing GPR17
-
This compound
-
Serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting or In-Cell Western™ assay system
Protocol (Western Blotting):
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-pERK antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-tERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. Plot the normalized pERK levels against the logarithm of the this compound concentration to determine the EC₅₀.
This protocol measures the recruitment of β-arrestin to the activated GPR17 receptor, a key event in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing GPR17 tagged with a reporter fragment and β-arrestin tagged with a complementary reporter fragment (e.g., DiscoveRx PathHunter® cells)
-
This compound
-
Assay medium (as recommended by the assay provider)
-
Detection reagents (as provided with the assay kit)
-
White, solid-bottom 96- or 384-well microplates
-
Luminometer or fluorescence plate reader
Protocol (using a commercially available enzyme fragment complementation assay):
-
Cell Plating: Plate the engineered cells in the microplates according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents provided with the kit to each well.
-
Signal Measurement: After a short incubation at room temperature, measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Preparing a DMSO Stock Solution of MDL-29951: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of MDL-29951 in dimethyl sulfoxide (DMSO). This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site, and is also characterized as an agonist for the G protein-coupled receptor 17 (GPR17)[1][2]. Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as cell-based assays and in vivo studies. This guide consolidates key chemical and solubility data and presents a standardized methodology for preparing a high-concentration stock solution of this compound in DMSO.
Introduction to this compound
This compound, with the chemical name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a valuable pharmacological tool for investigating neurological signaling pathways[1][3]. It exhibits high selectivity for the glycine binding site of the NMDA receptor, with a Ki of approximately 0.14 µM for [3H]glycine binding[3][4]. Furthermore, this compound has been identified as an agonist of GPR17, a receptor involved in oligodendrocyte differentiation and myelination[1][5]. Its dual activity makes it a compound of interest in neuroscience research, particularly in studies related to excitotoxicity, seizure disorders, and demyelinating diseases[1][2].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's handling and storage requirements.
| Property | Value | Reference |
| Chemical Name | 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid | [1][3] |
| CAS Number | 130798-51-5 | [1] |
| Molecular Formula | C₁₂H₉Cl₂NO₄ | [1] |
| Molecular Weight | 302.11 g/mol | [1][3] |
| Appearance | Crystalline solid | [1][6] |
Solubility Specifications
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. Table 2 summarizes the reported solubility of this compound in various solvents. It is important to use high-purity, anhydrous DMSO, as its hygroscopic nature can impact the solubility of the compound[4].
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL (approximately 33.10 mM) | [1] |
| ≥ 50 mg/mL (approximately 165.50 mM) | [4] | |
| DMF | ~5 mg/mL | [1][6] |
| Ethanol | ~0.25 mg/mL | [1][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for in vitro and in vivo experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 302.11 g/mol * 1000 mg/g = 3.0211 mg/mL).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution[4].
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks)[3][7]. For optimal stability, it is recommended to use the solution within one year when stored at -20°C[4]. Aqueous solutions are not recommended for storage for more than one day[6].
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Simplified Signaling Pathway of this compound
This compound primarily acts on two distinct receptor systems. The diagram below provides a simplified overview of its known signaling actions.
Caption: Dual action of this compound on NMDA and GPR17 receptors.
Safety Precautions
This compound is intended for research use only and is not for human or veterinary use[3]. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This application note provides a comprehensive and standardized protocol for the preparation of this compound stock solutions in DMSO. Adherence to this protocol, along with proper storage and handling, will help ensure the integrity of the compound and the reproducibility of experimental results. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's key signaling pathways, aiding in experimental design and data interpretation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MDL 29951 | CAS 130798-51-5 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.labscoop.com [content.labscoop.com]
- 7. MDL 29951|130798-51-5|COA [dcchemicals.com]
Application Notes and Protocols for MDL-29951 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of MDL-29951 for in vivo animal studies, based on its known chemical properties and published research. The following protocols are intended to serve as a guide for the preparation of this compound for administration in preclinical research settings.
Introduction to this compound
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site with a Ki of 0.14 μM. It also functions as an agonist for the G protein-coupled receptor 17 (GPR17).[1] This dual activity makes it a valuable tool for investigating neurological pathways and its potential therapeutic effects, which have been explored in models of pain and seizures.[1][2] this compound is a crystalline solid with a molecular weight of 302.11 g/mol .
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for developing a stable and effective formulation for animal administration. The compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (165.50 mM) |
| Dimethylformamide (DMF) | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 0.25 mg/mL |
Table 1: Solubility of this compound in various solvents.
Due to its low aqueous solubility, direct administration of this compound in saline or water is not feasible for achieving therapeutically relevant concentrations in vivo. Therefore, a suitable vehicle is required to solubilize and deliver the compound effectively.
Recommended Formulation for In Vivo Studies
Based on a key study investigating the effects of this compound in a mouse model of formalin-induced pain, the following formulation and administration protocol has been successfully utilized.
Vehicle Composition
A common and effective approach for solubilizing lipophilic compounds for in vivo use involves a multi-component vehicle system. For this compound, a formulation containing a small amount of an organic solvent to initially dissolve the compound, followed by dilution in a co-solvent and aqueous solution, is recommended.
In the study by Millan and Seguin (1994), this compound was prepared for intraperitoneal (i.p.) administration in mice. The compound was initially dissolved in a minimal volume of 1N NaOH and then neutralized with 1N HCl, with the final volume being made up with saline. This method creates a salt form of the compound that is more soluble in an aqueous vehicle.
Detailed Experimental Protocol: Intraperitoneal (i.p.) Formulation
This protocol is adapted from the methodology described by Millan and Seguin in their 1994 study published in Neuroscience Letters.
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a minimal volume of 1N NaOH to the this compound powder to dissolve it completely. Gentle vortexing may be applied.
-
Neutralization: Carefully add 1N HCl dropwise while monitoring the pH to neutralize the solution to a physiological pH of approximately 7.4.
-
Final Dilution: Bring the solution to the final desired concentration by adding sterile 0.9% saline. Ensure the final solution is clear and free of precipitation.
-
Administration: The formulation is now ready for intraperitoneal administration to mice. The typical injection volume for mice is 5-10 mL/kg of body weight.
Example Calculation for a 10 mg/kg Dose in a 25g Mouse:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Assuming an injection volume of 10 mL/kg (0.25 mL for a 25g mouse):
-
Final concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Important Considerations
-
Fresh Preparation: It is recommended to prepare the this compound formulation fresh on the day of the experiment to ensure its stability and efficacy.
-
Vehicle Controls: Always include a vehicle-only control group in your animal studies to account for any effects of the formulation components themselves.
-
Solubility Check: After preparation, visually inspect the solution to ensure that the compound is fully dissolved and there is no precipitation. If precipitation occurs, gentle warming and vortexing may be attempted, but care should be taken to avoid degradation of the compound.
-
Route of Administration: While this protocol details an intraperitoneal formulation, other routes of administration may require different vehicle compositions. For example, for oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil could be considered, though solubility would need to be carefully evaluated.
-
Toxicity: Always perform dose-response studies to determine the optimal therapeutic dose and to assess any potential toxicity of the formulation.
By following these guidelines and the detailed protocol, researchers can confidently prepare and administer this compound for in vivo animal studies to investigate its pharmacological effects.
References
Application Notes and Protocols: Utilizing MDL-29951 in Primary Oligodendrocyte Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDL-29951 is a potent and specific small molecule agonist for the G protein-coupled receptor GPR17.[1][2] In the central nervous system, GPR17 is recognized as a key regulator of oligodendrocyte differentiation and myelination.[2] Activation of GPR17 by this compound has been demonstrated to inhibit the maturation of primary oligodendrocytes, making this compound a valuable tool for studying the mechanisms of myelination and for investigating potential therapeutic strategies for demyelinating diseases.[2][3] These application notes provide detailed protocols for the use of this compound in primary oligodendrocyte cultures, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound functions as an agonist at the GPR17 receptor, which is expressed on oligodendrocyte precursor cells (OPCs) and immature oligodendrocytes.[1][4] Upon binding, this compound activates two primary signaling pathways: Gαi/o and Gαq.[2][3]
-
Gαi/o Pathway: The activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This reduction in cAMP subsequently diminishes the activity of its downstream effectors, Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[3] The net effect of this cascade is the inhibition of oligodendrocyte differentiation and a decrease in the expression of mature myelin proteins, such as Myelin Basic Protein (MBP).[3]
-
Gαq Pathway: Activation of the Gαq pathway by this compound stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) signaling.[4][5]
While this compound is also known to be an antagonist of the NMDA receptor at the strychnine-insensitive glycine binding site, its effects on oligodendrocyte maturation are primarily attributed to its potent agonism at the GPR17 receptor.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
| Parameter | Value | Cell System/Assay | Reference |
| Ki for [3H]glycine binding | 0.14 µM | In vitro binding assay | [5] |
| IC50 for forskolin-stimulated cAMP inhibition | 29 nM | GLUTag cells expressing hGPR17L | [4] |
| EC50 for reversal of cAMP inhibition | 12 µM | GLUTag cells expressing hGPR17L | [4] |
Signaling Pathway of this compound in Oligodendrocytes
Caption: this compound signaling cascade in oligodendrocytes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS No. 130798-51-5)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[1] For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.02 mg of this compound (MW: 302.11 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: Primary Oligodendrocyte Culture and Treatment with this compound
Materials:
-
Primary oligodendrocyte precursor cells (OPCs) (e.g., from P2 Sprague-Dawley rat pups)[6]
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with appropriate growth factors)
-
Oligodendrocyte differentiation medium (e.g., DMEM/F12 with T3 and other differentiation factors)
-
Poly-D-lysine or other appropriate coating for culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for treating primary oligodendrocytes with this compound.
Procedure:
-
Cell Culture Preparation:
-
Induction of Differentiation and Treatment:
-
To induce differentiation, switch the proliferation medium to differentiation medium.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in differentiation medium to the desired final concentrations. A typical starting concentration for observing inhibition of differentiation is in the range of 10 nM to 1 µM.[8] For example, to achieve a final concentration of 10 nM, perform a serial dilution of the stock solution.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the proliferation medium from the cells and replace it with the differentiation medium containing either this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period to assess the effects on differentiation. A 24-hour to 72-hour incubation period is often sufficient to observe changes in differentiation markers.[8]
-
Following incubation, the cells can be fixed and processed for analysis.
-
Protocol 3: Assessment of Oligodendrocyte Differentiation
Materials:
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibody against Myelin Basic Protein (MBP)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding by incubating the cells in the permeabilization/blocking solution for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the cells with the primary antibody against MBP, diluted in the blocking solution, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify oligodendrocyte differentiation by determining the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple random fields per condition.
-
Conclusion
This compound is a critical pharmacological tool for investigating the role of GPR17 in oligodendrocyte biology. By specifically activating this receptor, researchers can modulate oligodendrocyte differentiation in vitro, providing a robust system for studying the molecular mechanisms that govern myelination and for screening potential therapeutic compounds for demyelinating disorders. The protocols outlined above provide a framework for the effective use of this compound in primary oligodendrocyte cultures.
References
- 1. MDL 29951 - LKT Labs [lktlabs.com]
- 2. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oligodendrocyte progenitor cells proliferate and survive in an immature state following treatment with an axolemma-enriched fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MDL-29951 cAMP Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for quantifying the effect of MDL-29951 on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is an agonist for the G protein-coupled receptor 17 (GPR17), which, upon activation, couples to inhibitory Gα (Gαi) proteins to decrease adenylyl cyclase activity and subsequently lower intracellular cAMP concentrations.[1][2][3] This document outlines the necessary reagents, a step-by-step procedure for a cell-based cAMP inhibition assay, and methods for data analysis. The protocol is designed for a 384-well plate format suitable for high-throughput screening but can be adapted for other formats.
Introduction
This compound is a small molecule agonist of GPR17, a receptor implicated in oligodendrocyte differentiation and myelination.[2][4][5] GPR17 is known to couple to both Gαi and Gαq signaling pathways.[2] The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[6][7] Consequently, agonism of GPR17 by this compound results in a measurable decrease in intracellular cAMP levels.[1] This makes a cAMP assay a robust method for characterizing the potency and efficacy of this compound and other potential GPR17 modulators.
This protocol describes a competitive immunoassay, such as a TR-FRET-based assay, to measure the this compound-induced inhibition of forskolin-stimulated cAMP production in cells expressing GPR17. Forskolin is a direct activator of adenylyl cyclase and is used to elevate basal cAMP levels, creating a window to measure inhibition.[7]
Signaling Pathway
The signaling pathway initiated by this compound binding to GPR17 and leading to the modulation of cAMP levels is depicted below.
Caption: this compound activation of GPR17 inhibits cAMP production.
Data Presentation
The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50) from a dose-response curve. The results can be summarized as shown in the table below.
| Parameter | Value |
| This compound IC50 | 150 nM |
| Forskolin EC50 | 1.2 µM |
| Assay Window (S/B) | >10 |
| Z'-factor | >0.7 |
Note: The values presented are for illustrative purposes and may vary depending on the specific cell line and assay conditions.
Experimental Protocol
This protocol is designed for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP assay in a 384-well plate format.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human GPR17.
-
Culture Medium: DMEM or Ham's F-12K supplemented with 10% FBS, appropriate selection antibiotics, and Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a stock concentration of 100 mM in DMSO.
-
Adenylyl Cyclase Activator: Forskolin at a stock concentration of 10 mM in DMSO.
-
Test Compound: this compound at a stock concentration of 10 mM in DMSO.[4]
-
cAMP Assay Kit: A commercially available TR-FRET cAMP assay kit (e.g., from Revvity, Cisbio).
-
Plate: 384-well, low-volume, white, solid-bottom microplates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Procedure
-
Cell Plating: a. Culture GPR17-expressing cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation buffer. c. Resuspend cells in assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL. d. Dispense 10 µL of the cell suspension into each well of the 384-well plate (5,000-10,000 cells/well).
-
Compound Preparation and Addition: a. Prepare a serial dilution of this compound in assay buffer containing a final concentration of 1 mM IBMX. A typical concentration range would be from 100 µM down to 1 pM. b. Prepare control wells:
- Negative Control (Max cAMP): Assay buffer + 1 mM IBMX + Forskolin (at EC80 concentration).
- Positive Control (Basal cAMP): Assay buffer + 1 mM IBMX. c. Add 5 µL of the diluted this compound or control solutions to the appropriate wells.
-
Stimulation: a. Prepare a solution of Forskolin in assay buffer at a concentration that is 4x its final EC80 value (the concentration that gives 80% of the maximal cAMP response). This value should be predetermined in a separate experiment. b. Add 5 µL of the Forskolin solution to all wells except the positive control (basal) wells. Add 5 µL of assay buffer to the positive control wells. c. The final volume in each well should be 20 µL.
-
Incubation: a. Cover the plate to protect it from light. b. Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
Detection: a. Prepare the cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate antibody) according to the manufacturer's protocol. b. Add the detection reagents to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the ratio of the acceptor to donor fluorescence signals.
Data Analysis
-
Normalize the data by setting the average signal from the negative control wells (forskolin only) as 100% and the average signal from the positive control wells (basal) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the this compound cAMP assay protocol.
Caption: Workflow for the this compound cAMP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDL 29951 - LKT Labs [lktlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: [3H]glycine Binding Assay with MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites on the receptor complex.[2] The glycine binding site represents a key modulatory locus for NMDA receptor function, and compounds targeting this site are of significant interest for therapeutic development in a range of neurological and psychiatric disorders.[3]
MDL-29951 is a potent and selective antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine binding site.[4][5] It exhibits a high affinity for this site and demonstrates significant selectivity over the glutamate binding site.[4] This document provides detailed application notes and protocols for characterizing the binding of this compound to the NMDA receptor glycine binding site using a [3H]glycine radioligand binding assay.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound and other relevant ligands for the glycine binding site of the NMDA receptor.
Table 1: Binding Affinity of this compound
| Compound | Parameter | Value | Receptor Source | Radioligand |
| This compound | Kᵢ | 0.14 µM (140 nM) | In vitro and in vivo | [3H]glycine |
| This compound | IC₅₀ | 140 nM | Not Specified | Glycine |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are critical metrics for quantifying the potency of a ligand.[4]
Table 2: Comparative Binding Affinities of Glycine Site Ligands
| Compound | Classification | Kᵢ (nM) |
| Glycine | Agonist | 100 - 300 |
| D-Serine | Agonist | 100 - 300 |
| Kynurenic Acid | Antagonist | 50 - 200 |
| This compound | Antagonist | 140 |
This table provides context by comparing the affinity of this compound with endogenous agonists and another well-characterized antagonist.
Experimental Protocols
Protocol 1: Preparation of Rat Cortical Membranes
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, a rich source of NMDA receptors.
Materials:
-
Whole rat brains, frozen
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen rat brains on ice.
-
Dissect the cerebral cortices and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [3H]glycine Competition Binding Assay
This protocol details the methodology for a competition binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes (from Protocol 1)
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Glycine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
-
For each reaction, combine the following in a 96-well microplate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]glycine (final concentration ~10-20 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding: 50 µL of 1 mM glycine in Assay Buffer, 50 µL of [3H]glycine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]glycine, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the microplate at room temperature (approximately 25°C) for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled glycine) from the total binding (CPM in the absence of competitor) and the competition binding values.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [3H]glycine binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of [3H]glycine and Kᴅ is the dissociation constant of [3H]glycine for the NMDA receptor.
-
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of inhibition by this compound.
Caption: NMDA receptor signaling and inhibition by this compound.
Experimental Workflow: [3H]glycine Competition Binding Assay
This diagram outlines the key steps in the [3H]glycine competition binding assay.
Caption: Workflow for the [3H]glycine competition binding assay.
References
- 1. youtube.com [youtube.com]
- 2. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autocrine Activation of Neuronal NMDA Receptors by Aspartate Mediates Dopamine- and cAMP-Induced CREB-Dependent Gene Transcription | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for MDL-29951 Administration in DBA/2J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MDL-29951, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site, for the study of audiogenic seizures in DBA/2J mice. This information is intended to guide researchers in designing and executing experiments to investigate the anticonvulsant properties of this compound.
Introduction
This compound (also known as 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a valuable research tool for investigating the role of the glycine co-agonist site of the NMDA receptor in neurological processes, including epilepsy. DBA/2J mice are a well-established inbred strain genetically susceptible to audiogenic seizures (AGS), making them a suitable model for screening potential anticonvulsant compounds.[1] This document outlines the pharmacological profile of this compound, detailed protocols for its administration, and methods for assessing its efficacy in suppressing sound-induced seizures in DBA/2J mice.
Pharmacological Profile of this compound
This compound demonstrates high affinity for the glycine binding site on the NMDA receptor complex.
| Parameter | Value | Reference |
| Ki for [3H]glycine binding | 0.14 µM (140 nM) | [2] |
Quantitative Data: Anticonvulsant Effects of Glycine Site Antagonists in DBA/2J Mice
While specific dose-response data for this compound in DBA/2J mice from publicly available literature is limited, data from other NMDA glycine site antagonists provide a valuable reference for experimental design. The following table summarizes the anticonvulsant efficacy of felbamate, a compound known to interact with the glycine site of the NMDA receptor, against different phases of audiogenic seizures in DBA/2J mice.
| Seizure Phase | Felbamate ED50 (mg/kg, i.p.) |
| Tonic Extension | 23.1 |
| Clonic Seizure | 48.8 |
| Wild Running | 114.6 |
Data from a study on felbamate, another NMDA receptor antagonist, is provided as a reference for typical potencies of this class of compounds in the DBA/2J mouse model.
Experimental Protocols
Animal Model
-
Strain: DBA/2J mice
-
Age: 21-28 days (period of maximum susceptibility to audiogenic seizures)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the housing facility for at least 48 hours before any experimental procedures.
Preparation of this compound Solution
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). For intracerebroventricular (i.c.v.) administration, a stock solution in DMSO can be prepared and then further diluted with a sterile vehicle such as artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration. It is crucial to keep the final DMSO concentration to a minimum (typically <1%) to avoid solvent-induced toxicity.
Intracerebroventricular (i.c.v.) Administration Protocol
This method allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small hole over the lateral ventricle. Typical coordinates relative to bregma for adult mice are: Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be adjusted for the specific age and size of the DBA/2J mice.
-
-
Injection:
-
Slowly inject the desired volume of this compound solution (typically 1-5 µL) into the lateral ventricle using a Hamilton syringe.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage.
-
Audiogenic Seizure Induction and Scoring Protocol
-
Apparatus: A sound-attenuating chamber equipped with a sound source (e.g., a bell or a speaker) capable of producing a high-intensity acoustic stimulus.
-
Stimulus: A high-frequency sound (e.g., 10-12 kHz) at a high intensity (e.g., 110-120 dB) is typically used.
-
Procedure:
-
Place the mouse individually in the test chamber and allow for a brief acclimation period (e.g., 60 seconds).
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.
-
Observe and score the seizure response according to a standardized scale.
-
-
Seizure Scoring: A common scoring system for audiogenic seizures in DBA/2J mice includes the following phases:
-
Phase 1: Wild Running: Explosive running and jumping behavior.
-
Phase 2: Clonic Seizure: Loss of righting reflex, with clonic convulsions of the limbs.
-
Phase 3: Tonic Seizure: Hindlimb extension.
-
Phase 4: Respiratory Arrest and Death: In some cases, seizures can be lethal.
-
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for the Formalin-Induced Pain Model Using MDL-29951
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin-induced pain model is a widely utilized preclinical assay for assessing the efficacy of analgesic compounds. The subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a distinct biphasic pain response. The initial, acute phase (Phase I) is characterized by immediate nociceptive behaviors resulting from the direct chemical activation of peripheral nociceptors. Following a brief quiescent period, a more prolonged tonic phase (Phase II) emerges, which is driven by a combination of peripheral inflammation and central sensitization in the spinal cord. This second phase is particularly relevant for the development of analgesics targeting persistent pain states.
MDL-29951 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine binding site (glycineB)[1]. The NMDA receptor plays a critical role in the mechanisms of central sensitization that underlie the second phase of the formalin-induced pain response. Consequently, this compound is a valuable tool for investigating the contribution of NMDA receptor signaling to inflammatory and persistent pain and for the development of novel non-opioid analgesics.
These application notes provide a detailed overview of the use of this compound in the formalin-induced pain model, including comprehensive experimental protocols, data presentation, and visualization of the relevant signaling pathways.
Data Presentation
The analgesic efficacy of this compound in the formalin-induced pain model is typically quantified by measuring the reduction in pain-related behaviors, such as paw licking, biting, and flinching, during both phases of the test. The following table summarizes the dose-dependent effects of this compound on the second phase of the formalin test in mice.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Licking/Biting Time (seconds) in Phase II (15-40 min) | % Inhibition of Nociceptive Behavior |
| Vehicle | - | 150 ± 15 | 0% |
| This compound | 1.0 | 112 ± 12 | 25% |
| This compound | 3.0 | 75 ± 10 | 50% |
| This compound | 10.0 | 30 ± 8 | 80% |
Note: The data presented in this table are illustrative and compiled from typical results reported for NMDA receptor antagonists in the formalin test. The specific values may vary depending on the experimental conditions, animal strain, and specific protocol used.
Experimental Protocols
Formalin-Induced Pain Model in Mice
This protocol describes the induction of a biphasic pain response in mice using a subcutaneous injection of formalin.
Materials:
-
Male Swiss mice (20-25 g)[2]
-
Formalin solution (e.g., 2.5% in sterile saline)[3]
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Habituation chambers
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Habituation: On the day of the experiment, place the mice in the observation chambers for at least 30 minutes to allow for habituation to the testing environment.
-
Formalin Injection:
-
Observation and Scoring:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
A quiescent period is typically observed between 5 and 15 minutes post-injection.
-
Pain-related behaviors can be scored live or from video recordings by an observer blinded to the treatment groups.
-
Administration of this compound
This protocol outlines the preparation and administration of this compound prior to the induction of formalin-induced pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the solubilizing agent kept low and consistent across all groups)
-
Vortex mixer and/or sonicator
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
This compound can be dissolved in a vehicle suitable for in vivo administration. Due to its potential for low aqueous solubility, a co-solvent system may be necessary. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO, and then dilute it to the final concentration with sterile saline or phosphate-buffered saline (PBS).[6][7][8] The final concentration of the organic solvent should be minimized (typically ≤5-10%) and kept consistent across all treatment groups, including the vehicle control.
-
For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you could dissolve the required amount of this compound in a small volume of DMSO and then bring it to the final volume with saline.
-
Ensure the solution is homogenous by vortexing or brief sonication.
-
-
Administration:
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection. The volume of injection is typically 10 mL/kg of body weight.[3]
-
The administration of this compound should precede the formalin injection. A typical pretreatment time is 30-60 minutes to allow for drug absorption and distribution.[2][9]
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Formalin-Induced Pain and Inhibition by this compound
The following diagram illustrates the key signaling events in the spinal cord dorsal horn that contribute to central sensitization during the second phase of the formalin test and the mechanism of action of this compound.
Caption: Signaling pathway of formalin-induced central sensitization and this compound action.
Experimental Workflow
The following diagram outlines the logical flow of an experiment investigating the effect of this compound on formalin-induced pain.
Caption: Experimental workflow for evaluating this compound in the formalin test.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. painphysicianjournal.com [painphysicianjournal.com]
Application Notes and Protocols for Lysolecithin-Induced Demyelination and the GPR17 Agonist MDL-29951
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lysolecithin to induce focal demyelination and the investigation of the G-protein coupled receptor 17 (GPR17) agonist, MDL-29951, in this context. The protocols detailed below are intended to serve as a guide for studying the mechanisms of demyelination and the effects of pharmacological compounds on oligodendrocyte biology.
Introduction
Lysolecithin-induced demyelination is a widely utilized and well-characterized model for studying the cellular and molecular events of demyelination and remyelination in the central nervous system (CNS). This model mimics some aspects of demyelinating diseases like multiple sclerosis (MS) by inducing focal lesions through the lytic action of lysophosphatidylcholine (LPC), the active component of lysolecithin, on myelin sheaths.[1][2]
This compound is a small molecule agonist of the G-protein coupled receptor 17 (GPR17).[2] GPR17 is expressed on oligodendrocyte precursor cells (OPCs) and is implicated in the regulation of their differentiation and survival.[3] Understanding the effects of this compound in the context of lysolecithin-induced demyelination can provide valuable insights into the signaling pathways that govern oligodendrocyte responses to injury and the potential for therapeutic intervention.
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the effects of this compound on oligodendrocyte viability and signaling in the context of lysolecithin (LPC)-induced toxicity.
Table 1: Effect of this compound and Lysolecithin (LPC) on Oligodendrocyte Viability
| Treatment Group | Concentration | Relative Number of Viable Oligodendrocytes (% of Control) | Statistical Significance (p-value) |
| Vehicle Control | - | 100 | - |
| LPC | 12.5 µM | ~60 | < 0.01 |
| This compound | 10 nM | ~100 | Not Significant |
| Pranlukast (GPR17 antagonist) | 10 µM | ~100 | Not Significant |
| LPC + this compound | 12.5 µM + 10 nM | ~45 | < 0.01 (compared to LPC alone) |
| LPC + Pranlukast | 12.5 µM + 10 µM | ~85 | < 0.05 (compared to LPC alone) |
Data adapted from Ou et al., 2016. The results indicate that this compound exacerbates LPC-induced oligodendrocyte death, while a GPR17 antagonist shows a protective effect.
Table 2: Effect of this compound on Intracellular cAMP Levels in Oligodendrocytes
| Treatment Group | Concentration | Relative cAMP Level (% of Control) | Statistical Significance (p-value) |
| Vehicle Control | - | 100 | - |
| This compound | 10 nM | ~75 | < 0.05 |
Data adapted from Ou et al., 2016. Activation of GPR17 by this compound leads to a significant decrease in intracellular cAMP levels.
Table 3: Effect of this compound on the Expression of the Pro-Apoptotic Gene Xaf1
| Treatment Group | Condition | Relative Xaf1 mRNA Expression (Fold Change) | Statistical Significance (p-value) |
| Control Vector | Vehicle | 1.0 | - |
| Gpr17 Overexpression | Vehicle | ~2.5 | < 0.001 |
| Gpr17 Overexpression | This compound (10 nM) | ~3.5 | < 0.01 (compared to Gpr17 overexpression alone) |
Data adapted from Ou et al., 2016. Activation of GPR17 by this compound in oligodendrocytes overexpressing Gpr17 leads to a further increase in the expression of the pro-apoptotic gene Xaf1.
Experimental Protocols
Protocol 1: In Vitro Lysolecithin-Induced Demyelination and this compound Treatment of Oligodendrocyte Precursor Cells (OPCs)
This protocol describes the culture of primary OPCs, induction of demyelination using lysolecithin (LPC), and treatment with this compound.
Materials:
-
Neonatal rodent (rat or mouse) brains (P1-P7)
-
Dissection medium (e.g., DMEM/F12)
-
Enzyme solution (e.g., papain, DNase I)
-
Oligodendrocyte Precursor Cell (OPC) proliferation medium (e.g., DMEM/F12, B27 supplement, PDGF-AA, FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12, B27 supplement, T3)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates/coverslips
-
Lysolecithin (L-α-lysophosphatidylcholine)
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
RNA extraction kit and reagents for qRT-PCR
-
Antibodies for immunocytochemistry (e.g., anti-O4, anti-MBP, anti-cleaved caspase-3)
Procedure:
-
OPC Isolation and Culture:
-
Isolate OPCs from neonatal rodent brains using established protocols, such as immunopanning or differential shaking.[3][4][5]
-
Plate the isolated OPCs on PDL or PLL-coated culture vessels in OPC proliferation medium.
-
Allow the cells to proliferate for 3-4 days, or until they reach the desired confluency.
-
To induce differentiation into oligodendrocytes, switch the medium to OPC differentiation medium and culture for an additional 2-3 days.
-
-
Lysolecithin-Induced Demyelination and this compound Treatment:
-
Prepare a stock solution of lysolecithin (LPC) in a suitable solvent (e.g., sterile PBS or culture medium). A typical final concentration for in vitro experiments is 12.5 µM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A typical final concentration for in vitro experiments is 10 nM.
-
Pre-treat the differentiated oligodendrocyte cultures with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Following pre-treatment, add LPC to the culture medium to induce demyelination.
-
Co-incubate the cells with this compound and LPC for the desired duration (e.g., 24 hours).
-
-
Assessment of Cell Viability and Apoptosis:
-
Measure cell viability using a standard assay such as MTT or PrestoBlue according to the manufacturer's instructions.
-
To assess apoptosis, perform immunocytochemistry for cleaved caspase-3 or a TUNEL assay.
-
-
Analysis of Gene Expression:
-
Extract total RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes of interest, such as the pro-apoptotic gene Xaf1.
-
Protocol 2: In Vivo Lysolecithin-Induced Focal Demyelination in the Mouse Spinal Cord
This protocol describes the surgical procedure for inducing a focal demyelinating lesion in the mouse spinal cord.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Micro-syringe or nanoliter injector
-
Glass micropipettes
-
Lysolecithin (1% w/v in sterile saline)
-
Surgical tools (scalpel, forceps, etc.)
-
Suture materials
-
Analgesics
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the surgical area over the thoracic spine.
-
Mount the mouse in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision over the thoracic vertebrae (e.g., T9-T10).
-
Carefully dissect the muscles to expose the vertebral column.
-
Perform a laminectomy at the desired vertebral level to expose the dorsal surface of the spinal cord.
-
Be cautious not to damage the dura mater.
-
-
Lysolecithin Injection:
-
Load a glass micropipette with 1% lysolecithin solution.
-
Using the stereotaxic manipulator, carefully lower the micropipette into the dorsal column of the spinal cord to a specific depth (e.g., 0.2-0.5 mm).
-
Inject a small volume of the lysolecithin solution (e.g., 0.5-1.0 µl) slowly over several minutes.
-
Leave the pipette in place for a few minutes after injection to prevent backflow.
-
Slowly withdraw the micropipette.
-
-
Post-Operative Care:
-
Suture the muscle and skin layers.
-
Administer analgesics as per the approved protocol.
-
Monitor the animal closely during recovery.
-
-
Histological Analysis:
-
At desired time points post-injection (e.g., 7, 14, 21 days), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde.
-
Process the tissue for cryosectioning or paraffin embedding.
-
Perform histological staining (e.g., Luxol Fast Blue for myelin, antibodies against myelin proteins like MBP, and markers for oligodendrocytes and axons) to assess the extent of demyelination and remyelination.
-
Note on In Vivo this compound Studies: While detailed protocols for lysolecithin-induced demyelination are well-established, there is a lack of published studies providing quantitative in vivo data on the effects of this compound in this specific model. To investigate the in vivo effects of this compound, a potential experimental design would involve systemic (e.g., intraperitoneal) or local administration of the compound following the lysolecithin injection. Subsequent analysis would focus on quantifying lesion size, the number of surviving and newly formed oligodendrocytes, and the extent of remyelination within the lesion area at various time points.
Visualizations
Signaling Pathway
Caption: GPR17 signaling cascade initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. Primary oligodendrocyte precursor cell culture | RE-Place [re-place.be]
- 2. Lysophosphatidylcholine-induced demyelination model of mouse [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Establishment of an efficient and economical method for primary oligodendrocyte progenitor cell culture from neonatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MDL-29951 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MDL-29951 in the treatment of glioblastoma (GBM) cell lines. This compound is a synthetic agonist for the G protein-coupled receptor 17 (GPR17), a receptor overexpressed in glioblastoma that has emerged as a potential therapeutic target.[1][2][3][4] Activation of GPR17 by this compound influences critical downstream signaling pathways, leading to a reduction in glioblastoma cell proliferation, migration, and invasion in preclinical studies.[1]
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[5] The discovery of novel therapeutic targets is paramount. G protein-coupled receptor 17 (GPR17) is a promising target due to its significant overexpression in glioblastoma tissues compared to healthy brain tissue.[1][4] this compound, a synthetic agonist of GPR17, has been utilized as a tool to investigate the role of this receptor in glioblastoma pathogenesis.[3][5] While some studies indicate that this compound alone has negligible direct cytotoxic effects on glioblastoma cell lines, its ability to modulate key signaling pathways highlights its potential in combination therapies.[6][7]
Mechanism of Action
This compound functions by activating the GPR17 receptor, which is a Gi/o-coupled GPCR.[3][8][9] This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] Furthermore, GPR17 activation by this compound modulates intracellular calcium levels and influences downstream pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival, proliferation, and migration.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G-protein-coupled receptor GPR17 inhibits glioma development by increasing polycomb repressive complex 1-mediated ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
Effective Concentration of MDL-29951 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-29951 is a dicarboxylic acid derivative that exhibits a dual mechanism of action, functioning as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17). This unique pharmacological profile makes it a valuable tool for investigating neurological signaling and myelination processes. This document provides detailed application notes and protocols for determining and utilizing the effective concentration of this compound in various cell culture systems, with a focus on its effects on oligodendrocyte maturation and glioblastoma cell viability.
Introduction
This compound, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrates high affinity and selectivity for the strychnine-insensitive glycine binding site on the NMDA receptor.[1] By acting as an antagonist at this site, it can modulate glutamatergic neurotransmission, a key process in numerous physiological and pathological events in the central nervous system.
Simultaneously, this compound functions as an agonist for GPR17, a receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][2] Its agonistic activity on GPR17 can influence intracellular signaling cascades, including those involving Gαi/o and Gαq proteins, leading to changes in cyclic AMP (cAMP) levels and intracellular calcium mobilization.[2][3] This dual activity profile allows researchers to explore its potential in diverse areas, from neuroprotection to demyelinating diseases and cancer.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. The following tables summarize the reported quantitative data for this compound's activity.
Table 1: Quantitative Activity of this compound at the NMDA Receptor
| Parameter | Value | Cell/System | Reference |
| Ki ([3H]glycine binding) | 140 nM | Rat brain membranes | [1] |
| IC50 (glycine binding) | 140 nM | Not specified | [4] |
Table 2: Quantitative Activity of this compound at the GPR17 Receptor
| Parameter | Value | Cell/System | Reference |
| EC50 | 7 nM - 6 µM | Dependent on the assay | [1] |
| EC50 (Calcium Mobilization) | ~220 nM | GLUTag cells expressing hGPR17L | [5] |
| IC50 (cAMP inhibition) | 29 nM | GLUTag cells expressing hGPR17L | [5] |
Signaling Pathways
To visualize the mechanisms of action of this compound, the following diagrams illustrate the signaling pathways associated with its targets.
References
Troubleshooting & Optimization
MDL-29951 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MDL-29951 in experimental settings. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to address common challenges, particularly those related to solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after diluting from DMSO stock. | This compound has low solubility in aqueous solutions. The final concentration of the compound may be too high for the buffer system, or the DMSO concentration may not be sufficient to maintain solubility. | Ensure the final concentration of this compound in your aqueous buffer is within its solubility limits. The final DMSO concentration in your experimental setup should be kept as low as possible (ideally <0.5%) to avoid solvent-induced artifacts, but a sufficient amount is necessary to maintain solubility. Consider using a vehicle with co-solvents for in vivo studies. For in vitro assays, prepare fresh dilutions from a high-concentration DMSO stock just before use. |
| Difficulty dissolving this compound powder. | The compound is a crystalline solid and may require assistance to fully dissolve. | Use an appropriate solvent such as DMSO or DMF.[1][2] Gentle warming and sonication can facilitate the dissolution process.[2] For DMSO, ensure it is of high quality and not hygroscopic, as water content can impact solubility.[2] |
| Inconsistent experimental results. | This could be due to improper storage and handling of stock solutions, leading to degradation of the compound. Multiple freeze-thaw cycles can also affect the stability and concentration of the stock solution. | Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C or -80°C for long-term stability.[2] When preparing for an experiment, allow the aliquot to equilibrate to room temperature before use. |
| Observed off-target effects or cellular toxicity. | The concentration of this compound may be too high, or the vehicle (e.g., DMSO) concentration may be causing toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type or animal model. Always include a vehicle-only control in your experiments to account for any effects of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing high-concentration stock solutions, DMSO is the recommended solvent, with a solubility of up to 50 mg/mL.[2] DMF can also be used, with a solubility of 5 mg/mL.[1]
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the low solubility of this compound. For example, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is only 0.5 mg/mL.[1] It is best to first prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is low.
Q4: What are the known biological targets of this compound?
A4: this compound has two primary biological targets. It is an antagonist of the NMDA receptor, with high affinity for the glycine binding site (Ki = 140 nM).[1][3] It also acts as an agonist of the G protein-coupled receptor GPR17.[1][3]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is functional in vivo.[1][3] However, due to its poor aqueous solubility, a specific formulation is required for administration. Refer to the in vivo experimental protocol below for a suggested vehicle.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ≥ 50 | ≥ 165.50 | [2] |
| DMSO | 10 | 33.10 | [1] |
| DMF | 5 | 16.55 | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.66 | [1] |
| Ethanol | 0.25 | 0.83 | [1] |
Note: The molecular weight of this compound is 302.11 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a stock solution and working solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium
Procedure:
-
Prepare a 50 mM Stock Solution:
-
Weigh out 15.1 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 50 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare fresh working solutions for each experiment and use them immediately to avoid precipitation. Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to prevent solvent toxicity.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a formulation for dissolving this compound for systemic administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound to achieve the desired final concentration. For a target concentration of 2.5 mg/mL, weigh 25 mg of this compound for a final volume of 10 mL.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Sequentially add the PEG300, Tween-80, and saline, mixing thoroughly after each addition.
-
If necessary, gently warm or sonicate the solution to ensure complete dissolution. The final solution should be clear.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
-
Visualizations
References
improving MDL-29951 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MDL-29951, with a specific focus on improving its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, with the IUPAC name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule that acts as a dual-modulator. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site.[1][2][3] Additionally, this compound functions as an agonist for the G protein-coupled receptor 17 (GPR17).[4][5]
Q2: What are the known signaling pathways affected by this compound?
A2: As an antagonist of the NMDA receptor glycine site, this compound inhibits ion flux that would normally be triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This modulation of the NMDA receptor is implicated in various neurological processes.[2][6] As a GPR17 agonist, this compound activates downstream signaling cascades. GPR17 couples to Gαi and Gαq proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][7] Activation of Gαq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] These pathways can influence key cellular processes through the MAPK/ERK and PI3K/Akt signaling cascades.[4]
Q3: What are the solubility characteristics of this compound?
A3: this compound is a crystalline solid that is soluble in organic solvents such as DMSO and DMF.[5] Its solubility in aqueous solutions is limited. For experimental use, it is common to first dissolve this compound in a small amount of DMSO and then dilute it in an aqueous buffer.[5]
Q4: Why is my this compound precipitating out of my aqueous solution?
A4: Precipitation of this compound from aqueous solutions is a common issue due to its low water solubility. This can be exacerbated by factors such as the concentration of the compound, the pH of the buffer, the presence of salts, and the temperature. The use of a co-solvent like DMSO is often necessary, but exceeding the optimal percentage of the co-solvent can also lead to precipitation upon dilution in an aqueous buffer.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution During Experiments
Possible Cause 1: Low Intrinsic Solubility
-
Solution:
-
Co-solvents: Prepare a concentrated stock solution of this compound in 100% DMSO. For the final working solution, use a minimal amount of the DMSO stock and dilute it into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Formulation Aids: Consider the use of solubilizing excipients such as cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL). These can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
-
Possible Cause 2: pH-dependent Solubility
-
Solution:
-
pH Adjustment: this compound is a dicarboxylic acid, and its solubility is expected to be highly pH-dependent. The ionized (deprotonated) form is generally more soluble in water than the non-ionized (protonated) form. Therefore, increasing the pH of the aqueous solution should increase the solubility of this compound. Experiment with a range of buffer pH values (e.g., pH 7.0 to 8.0) to find the optimal pH for your specific experimental conditions, while ensuring the pH is compatible with your biological system.
-
Possible Cause 3: Salt Effects
-
Solution:
-
Ionic Strength: High concentrations of salts in your buffer can sometimes decrease the solubility of organic molecules (salting-out effect). If possible, try to reduce the ionic strength of your buffer while maintaining its buffering capacity.
-
Issue: Suspected Degradation of this compound in Aqueous Solution
Possible Cause 1: Hydrolysis
-
Solution:
-
pH Control: The stability of this compound in aqueous solution is likely pH-dependent. As an indole derivative, it may be susceptible to degradation under strongly acidic or basic conditions. It is recommended to maintain the pH of your stock and working solutions within a neutral to slightly alkaline range (pH 7.0-8.0) to minimize potential hydrolysis.
-
Temperature: Store stock solutions at -20°C or -80°C as recommended. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Oxidation
-
Solution:
-
Antioxidants: The indole ring of this compound could be susceptible to oxidation. If you suspect oxidative degradation, consider adding a small amount of an antioxidant, such as ascorbic acid or DTT, to your aqueous solutions. However, ensure that the antioxidant is compatible with your experimental system.
-
Degassing: To minimize dissolved oxygen, you can degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before preparing your this compound solutions.
-
Possible Cause 3: Photodegradation
-
Solution:
-
Light Protection: Protect your this compound solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct your experiments under subdued lighting conditions whenever possible.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL |
| DMF | 5 mg/mL |
| Ethanol | 0.25 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data compiled from publicly available sources.
Table 2: Recommended Formulations for In Vivo Use
| Formulation Components | Ratio | Achievable Concentration |
| DMSO, PEG300, Tween-80, Saline | 10:40:5:45 | ≥ 2.5 mg/mL |
| DMSO, SBE-β-CD in Saline | 10:90 (of 20% SBE-β-CD) | ≥ 2.5 mg/mL |
| DMSO, Corn Oil | 10:90 | ≥ 2.5 mg/mL |
These are starting points for formulation development and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a fresh aliquot of the 50 mM DMSO stock solution.
-
To prepare a 100 µM working solution in 1 mL of aqueous buffer, add 2 µL of the 50 mM DMSO stock solution to 998 µL of the aqueous buffer.
-
It is critical to add the DMSO stock to the buffer dropwise while the buffer is being vortexed. This will ensure rapid dispersal and minimize the risk of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration or incorporate a solubilizing agent as described in the troubleshooting guide.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be adjusted based on the observed stability of this compound.
-
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a UV detector
-
-
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Degradation: Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and expose to heat (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3 for a starting point).
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
-
Protocol 3: Development of a Stability-Indicating HPLC Method for this compound
This is a starting point for developing an HPLC method. The parameters will likely require optimization.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (a starting point would be around its λmax of 309 nm).[5]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of the parent peak from any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve good resolution (ideally >2) between the this compound peak and all other peaks.
-
Mandatory Visualizations
Caption: GPR17 Signaling Pathway Activated by this compound.
Caption: Mechanism of this compound as an NMDA Receptor Antagonist.
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDL 29951 | CAS 130798-51-5 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of MDL-29951
Welcome to the technical support center for MDL-29951. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of this compound in their experiments. This compound is a valuable tool for studying the G protein-coupled receptor 17 (GPR17), however, its known interactions with other cellular targets can lead to complex biological responses. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2][3] GPR17 is involved in oligodendrocyte differentiation and myelination in the central nervous system.[2][4][5]
Q2: What are the known off-target activities of this compound?
This compound has two well-characterized off-target activities:
-
NMDA Receptor Antagonism: It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][3][6][7]
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: It is an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[3][8]
Q3: At what concentrations are off-target effects likely to be observed?
The on-target and off-target activities of this compound occur in overlapping concentration ranges. It is crucial to perform dose-response experiments to distinguish these effects. Based on available data, GPR17 agonism is observed in the nanomolar to low micromolar range, while NMDA receptor antagonism and FBPase inhibition typically require higher nanomolar to micromolar concentrations.
Q4: My experimental results are unexpected. Could off-target effects be the cause?
Unexpected results, such as changes in cell viability, neuronal activity, or metabolic readouts that are inconsistent with known GPR17 signaling, may be indicative of off-target effects. This guide provides troubleshooting steps to investigate these possibilities.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the known potencies of this compound at its primary and off-target sites. Note that EC50, Ki, and IC50 values can vary depending on the specific assay conditions.
| Target/Enzyme | Activity | Reported Potency | Reference |
| GPR17 | Agonist | EC50: 7 nM - 6 µM | [1] |
| NMDA Receptor (Glycine Site) | Antagonist | Ki: 140 nM (0.14 µM) | [1][6] |
| Fructose-1,6-bisphosphatase (human liver) | Allosteric Inhibitor | IC50: 2.5 µM | [6] |
| Fructose-1,6-bisphosphatase (porcine kidney) | Allosteric Inhibitor | IC50: 1.0 µM | [6] |
| Fructose-1,6-bisphosphatase (rabbit liver) | Allosteric Inhibitor | IC50: 0.21 µM | [6] |
| Fructose-1,6-bisphosphatase (rat liver) | Allosteric Inhibitor | IC50: 11 µM | [6] |
Troubleshooting Guides
Issue 1: Unexpected Neuromodulatory or Excitotoxic Effects
Symptoms: You observe changes in neuronal firing, synaptic plasticity, or cell viability in neuronal cultures that are not readily explained by GPR17 activation.
Potential Cause: Antagonism of the NMDA receptor by this compound.
Troubleshooting Workflow:
Experimental Protocols:
-
Dose-Response Analysis:
-
Culture primary neurons or a relevant neuronal cell line.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 50 µM).
-
Measure the endpoint of interest (e.g., calcium imaging, electrophysiological recording, cell viability assay).
-
Plot the dose-response curve to determine the EC50 or IC50 for the observed effect.
-
-
Glycine/D-serine Co-administration:
-
Determine the optimal concentration of this compound that produces the unexpected phenotype.
-
Pre-incubate the cells with a saturating concentration of the NMDA receptor co-agonist glycine or D-serine (e.g., 100 µM) for 15-30 minutes.
-
Add this compound in the continued presence of glycine or D-serine.
-
Measure the experimental endpoint. A reversal or attenuation of the this compound effect suggests competition at the glycine binding site.
-
-
Use of a Structurally Unrelated GPR17 Agonist:
-
Identify a GPR17 agonist with a different chemical structure from this compound.
-
Perform a dose-response experiment with the alternative agonist to confirm its activity on GPR17 in your system.
-
Treat cells with the alternative agonist at a concentration that elicits a comparable level of GPR17 activation to the effective concentration of this compound.
-
If the unexpected phenotype is not observed, it is likely an off-target effect of this compound.
-
Issue 2: Altered Cellular Metabolism or Unexpected Changes in Glucose Homeostasis
Symptoms: You observe changes in lactate production, glucose uptake, or cellular ATP levels that are not consistent with the known downstream signaling of GPR17.
Potential Cause: Inhibition of fructose-1,6-bisphosphatase (FBPase) by this compound, leading to a blockage of gluconeogenesis.
Troubleshooting Workflow:
Experimental Protocols:
-
Metabolite Analysis:
-
Culture cells in appropriate media. For gluconeogenesis studies, use glucose-free media supplemented with gluconeogenic precursors (e.g., lactate, pyruvate, glycerol).
-
Treat cells with this compound at the desired concentration.
-
Collect cell lysates and culture media at various time points.
-
Use commercially available kits or mass spectrometry to quantify intracellular and extracellular levels of lactate, pyruvate, and glucose. An increase in the lactate-to-pyruvate ratio can be indicative of inhibited gluconeogenesis.
-
-
Genetic Knockdown/Knockout of FBPase:
-
Use CRISPR/Cas9 or shRNA to generate a cell line with reduced or absent FBPase expression.
-
Validate the knockdown/knockout by Western blot or qPCR.
-
Treat both the wild-type and FBPase-deficient cell lines with this compound.
-
If the metabolic phenotype is absent or significantly reduced in the FBPase-deficient cells, this strongly suggests the effect is mediated through FBPase inhibition.
-
-
Use of a Specific FBPase Inhibitor:
-
Select a known, specific inhibitor of FBPase as a positive control.
-
Treat your cells with this inhibitor and measure the same metabolic endpoints as with this compound.
-
Mandatory Visualizations
GPR17 Signaling Pathway
Off-Target Interaction Overview
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 29951 - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
lot-to-lot variability of MDL-29951
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the lot-to-lot variability of MDL-29951. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule with a dual mechanism of action. It is known to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.[1][2] Additionally, it has been identified as an agonist for the G protein-coupled receptor 17 (GPR17).[2][3][4]
Q2: What are the potential sources of lot-to-lot variability in this compound?
While suppliers generally provide this compound with high purity (typically ≥98%), minor variations between production batches can occur.[3] Potential sources of this variability include:
-
Purity Profile: The percentage of the active compound versus impurities may differ slightly between lots.
-
Impurity Profile: The nature and concentration of minor impurities resulting from the synthesis and purification process can vary.
-
Physical Properties: Differences in crystalline form, solubility, or moisture content might be present.
-
Degradation: Improper storage or handling can lead to degradation of the compound over time.
Q3: How should I store this compound to minimize degradation?
This compound should be stored as a powder at -20°C for long-term stability (≥ 4 years).[2][5] For short-term storage of stock solutions in DMSO, it is recommended to store them in tightly sealed aliquots at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to prepare fresh working solutions on the day of the experiment.[1][5]
Q4: What are the known biological activities of this compound that could be affected by lot-to-lot variability?
Given its dual activity, variability between lots could differentially affect its two main targets:
-
NMDA Receptor Antagonism: Inconsistent potency in blocking NMDA receptor activation could lead to variable results in neuroprotection or anticonvulsant assays.[1][3]
-
GPR17 Agonism: Changes in efficacy as a GPR17 agonist could impact studies on oligodendrocyte differentiation and myelination.[3][4]
Troubleshooting Guide
This guide will help you determine if lot-to-lot variability of this compound is impacting your experimental results.
Q1: My current lot of this compound is producing different results compared to a previous lot. How can I troubleshoot this?
If you suspect lot-to-lot variability is affecting your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected lot-to-lot variability.
Q2: I've confirmed my experimental setup is consistent. What's the first step in validating a new lot of this compound?
The first step is to perform a side-by-side comparison of the old and new lots in a simple, robust assay that reflects the compound's primary mechanism of action relevant to your research. Refer to the "New Lot Validation Protocol" below.
Q3: My results are still inconsistent even after validating the new lot. What else could be the issue?
If the new lot passes your validation assays but still yields inconsistent results in your main experiment, consider the following:
-
Assay Sensitivity: Your primary assay may be more sensitive to minor differences in the compound's secondary activities or impurity profiles.
-
Compound Stability in Media: The stability of this compound in your specific experimental media and conditions might differ between lots due to minor variations in formulation.
-
Interaction with Other Reagents: A minor impurity in the new lot could be interacting with another component in your experimental system.
New Lot Validation Protocol
To ensure consistency in your results, it is recommended to validate each new lot of this compound before use in critical experiments.
Caption: Workflow for validating a new lot of this compound.
Recommended Validation Assays:
Choose an assay that is most relevant to your research focus.
-
NMDA Receptor Antagonist Activity Assay (Calcium Influx):
-
Objective: To determine the IC50 value of this compound in inhibiting NMDA-induced calcium influx.
-
Methodology:
-
Culture primary cortical neurons or a suitable cell line expressing NMDA receptors.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the old and new lots of this compound.
-
Stimulate the cells with NMDA and glycine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate and compare the IC50 values for both lots.
-
-
-
GPR17 Agonist Activity Assay (cAMP Accumulation):
-
Objective: To determine the EC50 value of this compound in inhibiting forskolin-stimulated cAMP accumulation via GPR17 activation.
-
Methodology:
-
Use a cell line stably expressing GPR17 (e.g., CHO-K1 or HEK293).
-
Pre-incubate cells with varying concentrations of the old and new lots of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Calculate and compare the EC50 values for both lots.
-
-
Acceptance Criteria:
The IC50 or EC50 value of the new lot should be within a predefined acceptable range of the value obtained for the old lot (e.g., ± 2-fold). This range should be determined based on the sensitivity of your experimental system.
This compound Properties
| Property | Value | Source |
| CAS Number | 130798-51-5 | [2][3][6] |
| Molecular Formula | C12H9Cl2NO4 | [2][3] |
| Molecular Weight | 302.11 g/mol | [3][6] |
| Purity | ≥98% | [2][3] |
| Appearance | White to off-white powder/crystalline solid | [3][7] |
| Solubility | 10 mM in DMSO, 5 mg/ml in DMF | [2][3][6] |
| Storage (Solid) | -20°C | [2][3][5] |
| Storage (Solution) | -20°C (up to 1 month), -80°C (up to 6 months) in DMSO | [5] |
Signaling Pathways of this compound
This compound has two primary signaling pathways:
-
NMDA Receptor Antagonism: this compound acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor, thereby inhibiting ion channel opening and subsequent calcium influx.
References
Technical Support Center: Interpreting Variable EC50 Values of MDL-29951
Welcome to the technical support center for MDL-29951. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variability observed in the EC50 values of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule with dual activity. It functions as a potent agonist for the G-protein coupled receptor 17 (GPR17) and also acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its effects on GPR17 are implicated in oligodendrocyte differentiation and myelination, making it a compound of interest in neuroscience research.[3]
Q2: I am observing a wide range of EC50 values for this compound in my GPR17 activation assays. Why is this happening?
It is a documented phenomenon that the EC50 values for this compound at the GPR17 receptor can vary significantly, with reported values ranging from 7 nM to 6 µM.[2][4] This variability is not necessarily indicative of experimental error but can be attributed to several key factors inherent to the GPR17 receptor and the specific experimental conditions employed. These factors are detailed in the troubleshooting guide below.
Q3: To which G-protein subtypes does GPR17 couple?
GPR17 is known to be promiscuous in its G-protein coupling, primarily signaling through Gαi and Gαq proteins.[5] Activation of Gαi leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Activation of Gαq stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[8] The preferential coupling to one pathway over the other can be influenced by the cell type and the specific experimental context.
Troubleshooting Guide: Understanding Variable EC50 Values
The observed potency (EC50) of an agonist is a composite of its affinity for the receptor and the efficiency of the downstream signaling cascade. The following factors can significantly influence the measured EC50 of this compound in GPR17 functional assays.
Data Presentation: Reported Potency of this compound
| Target | Activity | Reported Potency | Reference |
| GPR17 | Agonist | EC50: 7 nM - 6 µM | [2][4] |
| NMDA Receptor | Antagonist (Glycine Site) | IC50: ~140-170 nM | [1][8][9] |
Key Factors Influencing EC50 Variability
-
Cellular Background and Receptor Expression Levels:
-
Endogenous vs. Recombinant Expression: The cell line used is a critical variable. Assays performed in cell lines recombinantly overexpressing GPR17 may exhibit higher potency (lower EC50) due to receptor reserve. In contrast, cell lines with lower or endogenous receptor expression may yield higher EC50 values.[2]
-
Receptor Density: The level of receptor expression on the cell surface directly impacts agonist potency. Higher receptor numbers can amplify the signal, leading to a more potent response.[2]
-
-
Choice of Functional Assay:
-
Signaling Pathway Investigated: Since GPR17 couples to both Gαi (cAMP reduction) and Gαq (calcium mobilization), the choice of assay will influence the outcome. This compound may exhibit different potencies in a cAMP assay compared to a calcium mobilization assay, a phenomenon known as biased agonism.
-
Assay Sensitivity and Amplification: Different assay technologies have varying degrees of signal amplification. For instance, some reporter gene assays have significant downstream signal amplification, which can result in a more potent measured EC50 compared to more proximal readouts like second messenger levels.
-
-
Assay-Specific Parameters:
-
Incubation Time: The time allowed for the agonist to interact with the receptor and for the signal to develop can affect the measured EC50. For some systems, a longer incubation time may be required to reach equilibrium, potentially leading to a lower EC50.
-
Reagent Concentrations: In cAMP assays, the concentration of forskolin (or other adenylyl cyclase activators) used to stimulate cAMP production can impact the inhibitory potency of a Gαi-coupled agonist.
-
Cell Health and Passage Number: The overall health and passage number of the cells can influence their responsiveness and signaling capacity, leading to variability in results.
-
Experimental Protocols
Below are generalized protocols for common functional assays used to assess GPR17 activation by this compound. It is crucial to optimize these protocols for your specific cell line and experimental setup.
Protocol 1: Gαi-Mediated cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP.
-
Cell Seeding: Plate cells expressing GPR17 in a 96- or 384-well white, opaque plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Agonist Incubation: Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (which in this inhibitory assay corresponds to the EC50 for Gαi activation).
Protocol 2: Gαq-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR17 activation.
-
Cell Seeding: Plate cells expressing GPR17 in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Signal Detection: Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Agonist Addition: Record a baseline fluorescence for a few seconds, then add the this compound dilutions to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
GPR17 Signaling Pathway
Caption: GPR17 Signaling Pathways Activated by this compound.
Troubleshooting Workflow for Variable EC50 Values
Caption: Troubleshooting Workflow for Inconsistent this compound EC50 Values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 3. [Dependence of agonist potency (EC50...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MDL-29951 and Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for experiments involving MDL-29951 in neuronal cultures, with a specific focus on assessing potential cytotoxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in the central nervous system?
A1: this compound is a research compound with two well-documented primary mechanisms of action. Firstly, it is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist binding site with a high affinity (Kᵢ ≈ 140 nM).[1][2][3] This action generally confers neuroprotective properties, as over-activation of NMDA receptors can lead to excitotoxic neuronal death.[4][5] Secondly, this compound functions as an agonist for the G protein-coupled receptor 17 (GPR17).[2][6][7] GPR17 activation is known to inhibit the maturation of oligodendrocytes and can trigger signaling cascades involving Gαi (leading to decreased cAMP) and Gαq proteins.[1][7][8]
Q2: Is this compound expected to be cytotoxic to neuronal cultures?
A2: Based on its primary mechanism as an NMDA receptor antagonist, this compound is generally expected to be neuroprotective rather than cytotoxic, particularly in experimental models of excitotoxicity.[4][5] However, unexpected cytotoxicity can arise from several factors, including:
-
High Concentrations: Off-target effects may occur at concentrations significantly higher than those needed to saturate the NMDA glycine site.
-
Solvent Toxicity: The common solvent, DMSO, can be toxic to sensitive primary neuronal cultures if the final concentration is too high.[9][10]
-
GPR17 Agonism: While not typically associated with broad cytotoxicity, the consequences of sustained GPR17 activation in specific neuronal subtypes are not fully elucidated.
-
Poor Initial Culture Health: Unhealthy or stressed neurons are more susceptible to any experimental manipulation, including compound addition.[9]
Q3: What is the recommended solvent for this compound and what is a good starting concentration range for experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][6] It is critical to first prepare a concentrated stock solution in 100% DMSO and then dilute it into your culture medium for the final working concentrations. To minimize solvent-induced toxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and a vehicle control (medium with the same final DMSO concentration) must always be included in your experiments.[10] For initial dose-response experiments, a wide concentration range is recommended, starting from nanomolar (nM) levels (consistent with its NMDA receptor affinity) and extending into the micromolar (µM) range to identify a potential toxic threshold.
Section 2: Data Presentation
Quantitative data should be meticulously recorded to understand the compound's profile. Below are tables summarizing its known binding affinities and a template for presenting experimental cytotoxicity data.
Table 1: Key Pharmacological Properties of this compound
| Target | Action | Affinity / Potency | Reference |
| NMDA Receptor (Glycine Site) | Antagonist | Kᵢ = 140 nM | [1][2] |
| G Protein-Coupled Receptor 17 (GPR17) | Agonist | EC₅₀ = 7 nM - 6 µM (assay dependent) | [2] |
| Fructose 1,6-bisphosphatase (human) | Allosteric Inhibitor | IC₅₀ = 2.5 µM | [1] |
Table 2: Example Data Structure for a Dose-Response Cytotoxicity Study
| This compound Conc. (µM) | Vehicle (DMSO %) | Cell Viability (%) (e.g., MTT Assay) | LDH Release (%) (vs. Lysis Control) |
| 0 (Untreated Control) | 0.0% | 100 ± 4.5 | 5 ± 1.2 |
| 0 (Vehicle Control) | 0.1% | 98 ± 5.1 | 6 ± 1.5 |
| 0.1 | 0.1% | 99 ± 4.8 | 5 ± 1.1 |
| 1.0 | 0.1% | 97 ± 5.3 | 7 ± 1.8 |
| 10.0 | 0.1% | 91 ± 6.2 | 12 ± 2.5 |
| 50.0 | 0.1% | 65 ± 8.9 | 45 ± 5.6 |
| 100.0 | 0.1% | 30 ± 7.4 | 82 ± 6.3 |
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity assessment of this compound in neuronal cultures.
Problem 1: High levels of cell death are observed across all wells, including untreated controls.
-
Q: My baseline neuronal viability is poor before I even add the compound. What's wrong?
-
A: This indicates a fundamental issue with the culture itself, not the compound.[10]
-
Poor Culture Health: Ensure optimal conditions, including proper coating of culture vessels (e.g., Poly-D-Lysine), correct seeding density, and use of high-quality, serum-free neuronal culture medium with necessary supplements.[9]
-
Contamination: Regularly check for subtle signs of bacterial, fungal, or mycoplasma contamination, which can stress cells and induce death.[10]
-
Mechanical Stress: Handle primary neurons gently during plating and media changes to minimize damage.[9]
-
Media Excitotoxicity: Ensure the concentration of L-glutamate in your basal medium is not causing excitotoxicity in long-term cultures.
-
Problem 2: Significant cytotoxicity is observed at low concentrations of this compound, which contradicts its expected neuroprotective role.
-
Q: Why is this compound, an NMDA antagonist, killing my neurons at low µM concentrations?
-
A: This unexpected result warrants a systematic check of your experimental variables.
-
Solvent Toxicity: This is the most common culprit. Run a parallel experiment treating cells with a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to determine the toxic threshold for your specific neuronal culture. Ensure your this compound working solutions do not exceed this limit.[10]
-
Compound Precipitation: High concentrations of this compound may precipitate out of the aqueous culture medium, forming aggregates that can be physically damaging to cells. Visually inspect the media in your wells under a microscope.
-
Cell Line Sensitivity: While primary neurons are a gold standard, some immortalized neuronal cell lines may have unique sensitivities or express different levels of GPR17, potentially leading to an unexpected response.
-
Problem 3: My cytotoxicity assay results are inconsistent and have high variability between replicate wells.
-
Q: I can't get reproducible data from my MTT or LDH assays. What can I do to improve this?
-
A: High variability often points to technical inconsistencies in the assay setup.[11]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting into different wells to prevent settling.
-
"Edge Effects": Wells on the outer edges of a multi-well plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[11]
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated. Use fresh tips for each condition and be consistent in your technique when adding reagents.
-
Assay Timing: For metabolic assays like MTT, results can be heavily influenced by cell confluency. Ensure all wells have a similar cell density at the start of the experiment and that you perform the readout when cells are in a logarithmic growth phase.
-
Section 4: Key Experimental Protocols & Visualizations
Detailed Methodologies
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay The LDH assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity or necrosis.[12]
-
Cell Plating: Seed neuronal cultures in a 96-well plate at a predetermined optimal density and allow them to adhere and mature for the desired time.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (untreated, vehicle, and a positive control for necrosis like 1% Triton X-100) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Establish Controls:
-
Maximum LDH Release Control: In separate wells of untreated cells, add the lysis buffer provided with your assay kit 45 minutes before collecting the supernatant.
-
Background Control: Use culture medium alone to measure background LDH levels.
-
-
Supernatant Collection: Gently collect 50 µL of supernatant from each well and transfer it to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Medium Background) / (Max Release Abs - Medium Background)] * 100
Protocol 2: MTT Cell Viability Assay The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Plating and Treatment: Plate and treat cells with this compound and controls as described in the LDH protocol.
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability relative to the control group: % Viability = (Sample Abs / Control Abs) * 100
Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to visualize key pathways and logical workflows relevant to your experiments.
Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory role of this compound.
Caption: GPR17 signaling pathways activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. news-medical.net [news-medical.net]
- 5. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDL 29951 - LKT Labs [lktlabs.com]
- 7. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. neuroproof.com [neuroproof.com]
Technical Support Center: MDL-29951 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MDL-29951 in in vivo experiments. Unexpected results can arise from a variety of factors, including the compound's complex pharmacology, experimental design, and animal model specifics.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of this compound in our in vivo model. What are the potential causes?
A1: A lack of efficacy could be due to several factors:
-
Suboptimal Dosing or Formulation: this compound has specific solubility characteristics. Ensure your formulation is appropriate for the route of administration and that the compound is fully solubilized. Refer to the formulation protocols for guidance. Inadequate dosing can also lead to a lack of response. A dose-response study is recommended to determine the optimal dose for your specific model.
-
Timing of Administration: The pharmacokinetic profile of this compound will influence the optimal timing of administration relative to the experimental endpoint. Consider performing a pharmacokinetic study to determine the Cmax and half-life in your chosen species.
-
Animal Model Selection: The expression and function of this compound's targets, the NMDA receptor and GPR17, may vary between different animal models and strains. Ensure that your chosen model is appropriate for the scientific question and that the target engagement can be verified.
-
Mechanism of Action Mismatch: this compound is both an NMDA receptor antagonist at the glycine site and a GPR17 agonist.[1][2] The observed effect in your model will be the net result of these two activities. If your model is not sensitive to the modulation of these pathways, you may not see an effect.
Q2: Our animals are exhibiting unexpected behavioral side effects. What could be the reason?
A2: Unexpected behavioral effects can be related to the compound's mechanism of action or off-target effects:
-
NMDA Receptor Antagonism: Antagonism of the NMDA receptor can lead to a range of behavioral changes, including motor impairment, sedation, or even psychomimetic effects at higher doses. It is crucial to include a thorough behavioral assessment in your study design.
-
GPR17 Agonism: The G protein-coupled receptor GPR17 is involved in oligodendrocyte differentiation and myelination.[1][3] While the acute behavioral effects of GPR17 agonism are less characterized, it could contribute to unforeseen outcomes.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. Consider reducing the dose or using a more specific compound if available to rule out off-target pharmacology.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own behavioral effects. Always include a vehicle-only control group in your experiments.
Q3: We are having trouble dissolving this compound for in vivo administration. What are the recommended procedures?
A3: this compound can be challenging to dissolve. Here are some suggested protocols:
-
Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should yield a clear solution at a concentration of at least 2.5 mg/mL.[4]
-
Protocol 2: Another option is to use 10% DMSO and 90% (20% SBE-β-CD in Saline), which also provides a clear solution at ≥ 2.5 mg/mL.[4]
-
Protocol 3: For administration in an oil-based vehicle, a solution of 10% DMSO and 90% Corn Oil can be used, achieving a solubility of at least 2.5 mg/mL.[4]
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4]
Troubleshooting Guides
Guide 1: Investigating Lack of Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound does not produce the expected outcome.
| Step | Action | Rationale |
| 1 | Verify Compound Identity and Purity | Ensure the compound is indeed this compound and meets the required purity specifications (≥98%).[1] |
| 2 | Confirm Formulation and Administration | Double-check the formulation protocol and calculations. Ensure the administration route is appropriate and was performed correctly. |
| 3 | Conduct a Dose-Response Study | The effective dose can vary significantly between different models and species. A dose-response study will help identify the optimal dose. |
| 4 | Assess Target Engagement | If possible, measure a downstream biomarker of NMDA receptor or GPR17 activity to confirm that the drug is reaching its target and having a biological effect. |
| 5 | Re-evaluate the Animal Model | Consider whether the chosen animal model is the most appropriate for the hypothesis being tested. |
Guide 2: Addressing Unexpected Behavioral Phenotypes
This guide assists in interpreting and mitigating unexpected behavioral side effects.
| Step | Action | Rationale |
| 1 | Comprehensive Behavioral Phenotyping | Implement a battery of behavioral tests to fully characterize the observed phenotype (e.g., open field for locomotion, rotarod for motor coordination). |
| 2 | Dose Reduction | Titrate the dose of this compound downwards to determine if the unexpected effects are dose-dependent. |
| 3 | Include a Positive Control | Use a well-characterized compound with a similar mechanism of action (e.g., another NMDA receptor antagonist) to see if it produces similar behavioral effects in your model. |
| 4 | Control for Vehicle Effects | Ensure a vehicle-only control group is included to rule out any effects of the formulation itself. |
| 5 | Consider PK/PD Modeling | Relate the time course of the behavioral effects to the pharmacokinetic profile of this compound to understand the relationship between drug concentration and the observed phenotype. |
Quantitative Data Summary
| Parameter | Value | Target | Species | Reference |
| Ki | 0.14 µM | Glycine binding site of NMDA receptor | Not specified | [4] |
| IC50 | 140 nM | Glycine binding | Not specified | |
| IC50 | 2.5 µM | Human F16Bpase | Human | [4] |
| IC50 | 1.0 µM | Porcine kidney F16Bpase | Porcine | [4] |
| IC50 | 0.21 µM | Rabbit liver F16Bpase | Rabbit | [4] |
| IC50 | 11 µM | Rat liver F16Bpase | Rat | [4] |
| EC50 | 7 nM - 6 µM | GPR17 | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
-
Prepare the individual solvent components: DMSO, PEG300, Tween-80, and Saline.
-
In a sterile vial, add 10% of the final volume as DMSO.
-
Add the appropriate amount of this compound to the DMSO and vortex to dissolve.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix.
-
Finally, add 45% of the final volume as Saline and mix until a clear solution is obtained.
-
If precipitation is observed, gently warm the solution or sonicate until the compound is fully dissolved.[4]
-
Prepare this formulation fresh on the day of the experiment.
Visualizations
References
Technical Support Center: Optimizing MDL-29951 Dosage for Seizure Models
Welcome to the technical support center for MDL-29951. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical seizure models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-action compound. Its primary mechanism relevant to seizure models is as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[1][2] It has a high affinity for this site with a reported Ki of 0.14 μM.[3][4] By blocking the glycine co-agonist site, this compound inhibits NMDA receptor activation, which is implicated in seizure activity. Additionally, this compound has been identified as an agonist for the G protein-coupled receptor 17 (GPR17), which is involved in oligodendrocyte differentiation and myelination.[1][5]
Q2: In which preclinical seizure models has this compound shown efficacy?
This compound has demonstrated anticonvulsant properties in audiogenic seizure-susceptible DBA/2J mice.[1] Studies have shown that it blocks NMDA receptor-dependent convulsions in this model. Furthermore, it has been reported to increase the threshold for chemically-induced seizures in various animal models, indicating a broad potential for anticonvulsant activity.[6][7][8]
Q3: What is the recommended starting dosage for this compound in seizure models?
Specific dose-response studies for this compound in various seizure models are not extensively detailed in publicly available literature. However, it is known that glycine antagonists, including this compound, are potent anticonvulsants following intracerebroventricular (i.c.v.) administration in DBA/2J mice. For novel in vivo experiments, it is recommended to perform a dose-finding study to determine the optimal effective dose for your specific model and administration route.
Q4: What are the appropriate administration routes for this compound?
Q5: How should I prepare this compound for administration?
The solubility of this compound is a critical factor for successful administration. It is soluble in DMSO. For in vivo experiments, it is crucial to prepare a vehicle that is well-tolerated by the animals. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or a solution containing PEG300 and Tween-80.[3] Always perform a small-scale solubility test before preparing the final dosing solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of anticonvulsant effect at expected doses. | Inadequate Dose: The administered dose may be too low to reach therapeutic concentrations in the brain. | Perform a dose-escalation study to identify the minimum effective dose. |
| Poor Bioavailability: The chosen administration route may result in low CNS penetration. | If using systemic administration (e.g., i.p.), consider switching to i.c.v. to bypass the blood-brain barrier. Alternatively, formulate the compound with vehicles known to enhance bioavailability. | |
| Compound Degradation: Improper storage or handling may have compromised the compound's integrity. | Store this compound at the recommended temperature (-20°C) and protect it from light. Prepare fresh solutions for each experiment. | |
| Observed toxicity or adverse effects in animals. | Dose is too high: The administered dose may be exceeding the maximum tolerated dose. | Reduce the dose and carefully observe the animals for any signs of distress. |
| Vehicle Toxicity: The vehicle used for solubilization may be causing adverse effects. | Run a vehicle-only control group to assess its tolerability. Consider alternative, less toxic vehicle formulations. | |
| Variability in seizure response between animals. | Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent drug exposure. | Ensure accurate and consistent administration techniques. For i.c.v. injections, verify cannula placement. |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for individual variability. |
Experimental Protocols
Audiogenic Seizure Model in DBA/2J Mice
This model is genetically predisposed to sound-induced seizures.
-
Animal Model: Male or female DBA/2J mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal.
-
Drug Preparation: Prepare this compound in a suitable vehicle. For i.c.v. administration, a sterile, isotonic solution is required.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., i.c.v. or i.p.) at a predetermined time before seizure induction.
-
Seizure Induction: Place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).
-
Observation: Observe the animal for the occurrence and severity of seizures, typically characterized by wild running, clonic convulsions, and tonic-clonic seizures. Record the latency to each seizure phase and the overall seizure score.
Chemically-Induced Seizure Model (e.g., Pentylenetetrazol - PTZ)
-
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6, Swiss Webster).
-
Drug Preparation: Prepare this compound and the convulsant agent (e.g., PTZ) in appropriate vehicles.
-
Administration: Administer this compound or vehicle control at a specific time before the convulsant.
-
Seizure Induction: Administer a convulsant dose of PTZ (typically 35-60 mg/kg, i.p.) to induce seizures.
-
Observation: Monitor the animals for the onset, duration, and severity of seizures using a standardized scoring system (e.g., Racine scale). Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
Visualizations
References
- 1. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kainic acid-induced seizures: dose-relationship of behavioural, neurochemical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 7. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
Technical Support Center: MDL-29951 GPR17 Activation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the activation of the G protein-coupled receptor 17 (GPR17) using the synthetic agonist MDL-29951.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on GPR17?
This compound is a small molecule agonist for the G protein-coupled receptor GPR17.[1][2][3] It is also recognized as an antagonist for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][4] When studying GPR17, this compound is used to probe the receptor's function, which is primarily associated with the regulation of oligodendrocyte differentiation and myelination.[2][5]
Q2: GPR17 is described as an "orphan receptor." What does this mean for my experiments?
An orphan receptor is one for which the endogenous (natural) ligand has not been definitively identified. While uracil nucleotides and cysteinyl leukotrienes have been suggested as potential ligands for GPR17, these findings are debated in the scientific community.[6][7] This uncertainty means that this compound is a critical tool for activating the receptor, but researchers should be aware that it may not perfectly replicate the effects of the yet-to-be-discovered native ligand.
Q3: I am seeing a high basal activity in my GPR17-expressing cells, even without adding this compound. Is this normal?
Yes, this is a known characteristic of GPR17. The receptor exhibits constitutive activity, meaning it can signal without being bound by an agonist.[6][8] This baseline signaling is important to consider when designing experiments and interpreting data, as the effects of this compound will be superimposed on this constitutive activity.
Q4: Why do I see conflicting EC50 values for this compound in the literature, ranging from nanomolar to micromolar?
The reported EC50 values for this compound vary significantly because they are highly dependent on the specific assay, cell type, and GPR17 isoform being used.[1] GPR17 couples to multiple G protein pathways (primarily Gαi and Gαq), and the potency of this compound can differ between these signaling readouts (e.g., cAMP inhibition vs. calcium mobilization).[7][9] It is crucial to establish a dose-response curve in your specific experimental system.
Q5: Are there different isoforms of GPR17 I should be aware of?
In humans, GPR17 exists as two splice variants, a short (hGPR17-S) and a long (hGPR17-L) isoform, which differ in the length of their N-terminus.[8] These isoforms have distinct expression patterns in different tissues and show varied potencies for ligands.[7][8] In contrast, mice appear to have only one isoform that is more similar to the human short version.[10] When working with human cells or tissues, it is important to identify which isoform is being studied.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound in cAMP Assays
-
Problem: Difficulty in detecting a consistent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation after applying this compound.
-
Possible Causes & Solutions:
-
Low Gαi Coupling Efficiency: The coupling of GPR17 to the Gαi pathway, which inhibits adenylyl cyclase, can be cell-type dependent.
-
Solution: Ensure your cell line endogenously expresses or has been engineered to express Gαi proteins. Confirm GPR17 expression levels via qPCR or Western blot.
-
-
Constitutive Activity Masking Effect: The high basal activity of GPR17 might mask the inhibitory effect of this compound.
-
Solution: Measure the basal cAMP levels in your GPR17-expressing cells versus a control cell line. The agonist effect will be a further reduction from this already lowered baseline.
-
-
Incorrect Assay Timing: The kinetics of the Gαi-mediated response can be rapid.
-
Solution: Perform a time-course experiment to determine the optimal incubation time with this compound before stimulating with forskolin and measuring cAMP levels.
-
-
This compound Degradation: Improper storage can lead to compound degradation.
-
Solution: Store this compound stock solutions at -20°C or below.[3] Prepare fresh dilutions for each experiment.
-
-
Issue 2: High Variability in Calcium Mobilization Assays
-
Problem: Inconsistent or noisy results when measuring intracellular calcium increase upon this compound application.
-
Possible Causes & Solutions:
-
Weak Gαq Coupling: GPR17 coupling to Gαq is generally considered less prominent than its coupling to Gαi.[7] The resulting calcium signal may be small and difficult to detect.
-
Receptor Desensitization/Internalization: Prolonged exposure to this compound can cause the receptor to become desensitized and move away from the cell surface, reducing the response to subsequent applications.[13][14]
-
Solution: Keep agonist exposure times brief. For repeated stimulations, allow for a sufficient washout period to permit receptor recycling to the membrane.
-
-
Off-Target Effects: this compound is also an NMDA receptor antagonist.[1] If your cells express NMDA receptors, this could interfere with calcium signaling.
-
Solution: Use a cell line that does not express NMDA receptors. Alternatively, use specific NMDA receptor antagonists to block this pathway and isolate the GPR17-mediated effect. Confirm key results using GPR17-knockdown or knockout cells.[15]
-
-
Issue 3: Agonist Effect Diminishes Over Time or with Higher Concentrations
-
Problem: Observing a bell-shaped dose-response curve where the signaling effect decreases at higher concentrations of this compound.
-
Possible Causes & Solutions:
-
Receptor Internalization: High concentrations of agonist can drive rapid receptor internalization, reducing the number of receptors available at the cell surface to signal.[14]
-
Solution: This is a common phenomenon for GPCRs. Characterize the full dose-response curve and use a concentration on the upper plateau of the curve for your experiments, avoiding the descending portion.
-
-
Substrate Depletion: In enzymatic assays (like cAMP assays), high receptor activation can lead to rapid depletion of the substrate (ATP), causing the signal to drop.
-
Solution: Ensure your assay buffer contains a sufficient concentration of ATP. Reduce cell density or incubation time to avoid overwhelming the system.
-
-
Complex Signaling Crosstalk: GPR17's dual coupling can lead to complex downstream feedback loops that may dampen the signal at high agonist concentrations.
-
Solution: Focus on early time points to capture the primary signaling event before feedback mechanisms are fully engaged. Use specific inhibitors for downstream pathways to dissect the signaling cascade.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in GPR17 activation studies. Note the variability based on the assay method.
Table 1: Potency (EC50) of this compound in Functional Assays
| Assay Type | Cell System | Reported EC50/pEC50 | Reference |
| cAMP Inhibition | GPR17-HEK293T cells | pEC50 of 4.79 | [16][17] |
| cAMP Inhibition | LN229 Glioblastoma Cells | EC50 of 42.05 µM | [18] |
| cAMP Inhibition | SNB19 Glioblastoma Cells | EC50 of 76.64 µM | [18] |
| Calcium Mobilization | LN229 Glioblastoma Cells | EC50 of 47.33 µM | [18] |
| Calcium Mobilization | SNB19 Glioblastoma Cells | EC50 of 19.64 µM | [18] |
| General Agonist Activity | Various Assays | 7 nM to 6 µM | [1] |
Table 2: Binding Affinity (Ki) and Inhibition (IC50) of this compound for Off-Target Receptors
| Target | Assay | Reported Ki / IC50 | Reference |
| NMDA Receptor (Glycine Site) | [3H]glycine binding | Ki of 0.14 µM (140 nM) | [1][19] |
| NMDA Receptor (Glycine Site) | Strychnine-insensitive binding | IC50 of 170 nM | [3][4] |
| Fructose-1,6-bisphosphatase (human) | Enzyme activity | IC50 of 2.5 µM | [19] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay (Luminescence-Based)
This protocol is adapted from methods using live-cell cAMP biosensors like the GloSensor™ assay.[20][21]
-
Cell Preparation: Seed HEK293 cells stably expressing GPR17 and a cAMP-sensitive luciferase biosensor into a 384-well white plate. Allow cells to adhere overnight.
-
Reagent Equilibration: Remove culture medium and replace it with CO2-independent medium containing the GloSensor™ cAMP reagent. Incubate for 2 hours at room temperature to load the cells with the substrate.
-
Baseline Measurement: Measure basal luminescence to establish a stable baseline signal.
-
Antagonist/Inverse Agonist Pre-incubation (Optional): Add antagonist compounds and incubate for 10-20 minutes.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Adenylyl Cyclase Stimulation: After 10 minutes of agonist incubation, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Signal Detection: Immediately begin measuring luminescence kinetically over 15-30 minutes. The Gαi-mediated response will appear as a dose-dependent inhibition of the forskolin-induced luminescence signal.
-
Data Analysis: Plot the normalized luminescence signal against the log of this compound concentration to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay (Fluorescence-Based)
This protocol is based on standard methods using fluorescent calcium indicators.[11][12]
-
Cell Preparation: Seed GPR17-expressing cells (e.g., CHO, HEK293) into a 96-well black, clear-bottom plate. Allow cells to form a confluent monolayer.
-
Dye Loading: Remove culture medium and replace it with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
-
Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence for 15-30 seconds.
-
Agonist Injection: The instrument's integrated fluidics system should inject varying concentrations of this compound into the wells while continuing to read the fluorescence.
-
Signal Detection: Continue to measure fluorescence kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this change in fluorescence against the log of the this compound concentration to calculate the EC50 value.
Visualizations
Caption: GPR17 dual signaling pathways activated by this compound.
Caption: Troubleshooting workflow for GPR17 activation assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MDL 29951 - LKT Labs [lktlabs.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound [neuromics.com]
- 5. mdpi.com [mdpi.com]
- 6. GPR17 - Wikipedia [en.wikipedia.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Distinct expression and ligand-binding profiles of two constitutively active GPR17 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human GPR17 missense variants identified in metabolic disease patients have distinct downstream signaling profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchportal.tuni.fi [researchportal.tuni.fi]
- 18. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing MDL-29951 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MDL-29951 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective antagonist of the glycine binding site on the NMDA receptor and an agonist of the G protein-coupled receptor GPR17.[1][2][3] It is an indolecarboxylic acid derivative.[4] Its solubility in common laboratory solvents is summarized in the table below. Understanding these properties is the first step in preventing precipitation.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: Precipitation of this compound in aqueous solutions like cell culture media is often due to its limited aqueous solubility. This can be triggered by several factors, including:
-
High Final Concentration: The desired final concentration in your experiment may exceed the solubility limit of this compound in the media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution as the solvent environment changes abruptly.
-
Low Temperature: Adding the compound stock to cold media can decrease its solubility.
-
High Solvent Concentration: While a solvent like DMSO is necessary to dissolve this compound, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can affect the solubility of the compound.
-
pH of the Media: As an indolecarboxylic acid, the solubility of this compound is likely pH-dependent. The pH of your cell culture medium (typically 7.2-7.4) may not be optimal for keeping it in solution.
Q3: What is the recommended solvent for making an this compound stock solution?
A3: Based on available data, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound due to its higher solvating capacity compared to other common solvents.[1]
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media after precipitation has occurred is generally not recommended. This will remove an unknown amount of the active compound, leading to inaccurate and unreliable experimental results. The best approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This is a classic example of "solvent shock" or "crashing out," where the compound rapidly precipitates upon dilution into an aqueous environment. The following steps can help you troubleshoot and prevent this issue.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a sudden change in solvent polarity, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid dispersal. |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High Solvent Concentration in Final Solution | While DMSO is an excellent solvent for the stock solution, a high final concentration can be detrimental to cells and may not prevent precipitation. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and potential precipitation issues.[1] |
| pH of the Media | As a carboxylic acid-containing compound, the solubility of this compound is likely higher at a more basic pH. The standard pH of cell culture media (around 7.4) may not be optimal. | While altering media pH is generally not advisable due to potential effects on cell health, you could consider testing the solubility in buffers of slightly different pH to understand its behavior. For cell-based assays, it is often better to optimize the dilution protocol. |
Issue 2: Precipitation Observed After Incubation
Question: My media containing this compound appeared clear initially, but after a few hours/days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions with cellular components.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. |
| Interaction with Serum Proteins | This compound may bind to proteins in the serum. Over time, this interaction could lead to the formation of insoluble complexes. | If your experimental design allows, try reducing the serum concentration. Alternatively, you can pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium. |
| Cellular Metabolism | Cellular activity can alter the local pH of the culture medium, which could influence the solubility of this compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Instability of the Compound | The compound may not be stable in the culture medium at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradants. | Prepare fresh media with the compound more frequently for long-term experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [1] |
| DMF | 5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution and Prevention of Precipitation
-
Objective: To dilute the this compound stock solution into cell culture media for experiments while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
-
Procedure (Serial Dilution Method):
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Create an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution.
-
From this intermediate dilution, perform a final dilution into your experimental culture vessel (e.g., 96-well plate or flask) containing pre-warmed media to reach your final desired concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%).
-
Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
MDL-29951 agonist versus antagonist activity context
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental use of MDL-29951. This compound exhibits a dual activity profile, acting as both an antagonist for the N-methyl-D-aspartate (NMDA) receptor and an agonist for the G protein-coupled receptor 17 (GPR17).
Frequently Asked Questions (FAQs)
Q1: What is the dual activity of this compound?
A1: this compound is a potent and selective antagonist of the NMDA receptor, specifically at the strychnine-insensitive glycine binding site.[1][2] Concurrently, it functions as an agonist for the G protein-coupled receptor GPR17.[1][3][4]
Q2: What are the primary applications of this compound in research?
A2: As an NMDA receptor antagonist, this compound is utilized to investigate the role of the glycine binding site in neurological signaling and to study conditions associated with NMDA receptor dysfunction, such as seizures.[1] As a GPR17 agonist, it is a valuable tool for studying oligodendrocyte differentiation and myelin formation and repair, which is relevant for demyelinating diseases like multiple sclerosis.[1][3][4]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and DMF.[1][5] For long-term storage, it is recommended to store the compound as a solid at -20°C.[3][6] Prepare fresh dilutions in aqueous buffers for immediate use in experiments.
Q4: Is this compound active in vitro and in vivo?
A4: Yes, this compound has been demonstrated to be functional in both in vitro assays and in vivo models.[1][6][7][8] For instance, it has been shown to block NMDA receptor-dependent convulsions in mice.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the antagonist and agonist activities of this compound.
Table 1: NMDA Receptor Antagonist Activity of this compound
| Parameter | Value | Species/Assay Condition |
| Ki ([3H]glycine binding) | 140 nM (0.14 µM) | In vitro[1][6][7][8] |
| IC50 (glycine binding) | 140 nM | --- |
| Selectivity | ~2000- to 2500-fold for glycine site vs. glutamate site | ---[2][7] |
Table 2: GPR17 Agonist Activity of this compound
| Parameter | Value Range | Assay Condition |
| EC50 | 7 nM to 6 µM | Assay-dependent[1] |
Note: The wide range of EC50 values for GPR17 agonism highlights the importance of assay conditions and cell systems used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its characterization.
Experimental Protocols
NMDA Receptor Binding Assay ([3H]glycine)
Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain or from cells heterologously expressing NMDA receptors.
-
Assay Buffer: Use a buffer such as 50 mM Tris-acetate (pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]glycine (e.g., 10 nM), and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubation: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
GPR17 Functional Assay: cAMP Accumulation
Objective: To measure the effect of this compound on adenylyl cyclase activity via Gαi-coupled GPR17.
Methodology:
-
Cell Culture: Plate cells expressing GPR17 (e.g., HEK293 or CHO cells) in a suitable multi-well plate.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat cells with varying concentrations of this compound, followed by stimulation with forskolin to activate adenylyl cyclase.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter-based assay (e.g., GloSensor).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50.
GPR17 Functional Assay: Intracellular Calcium Mobilization
Objective: To measure the increase in intracellular calcium initiated by Gαq-coupled GPR17 activation by this compound.
Methodology:
-
Cell Culture: Seed GPR17-expressing cells in a black, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescent plate reader with injection capabilities.
-
Compound Addition: Inject varying concentrations of this compound into the wells.
-
Signal Measurement: Immediately record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50.
GPR17 Functional Assay: ERK1/2 Phosphorylation
Objective: To assess the activation of the MAPK/ERK pathway downstream of GPR17 by this compound.
Methodology:
-
Cell Culture and Starvation: Culture GPR17-expressing cells to sub-confluency and then serum-starve for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with different concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a chemiluminescent or fluorescent secondary antibody for detection.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and plot the fold change over baseline against the log concentration of this compound to determine the EC50.
Troubleshooting Guides
NMDA Receptor Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Insufficient washing; radioligand sticking to filters or plate; inappropriate blocking agent. | Increase wash steps/volume; pre-soak filters in a blocking agent (e.g., polyethyleneimine); test different filter types. |
| Low specific binding | Low receptor expression in membranes; degraded radioligand or compound; incorrect buffer pH. | Prepare fresh membranes and verify receptor expression; use fresh radioligand and this compound solutions; verify buffer pH. |
| Poor reproducibility | Inconsistent membrane preparation; pipetting errors; temperature fluctuations. | Standardize membrane preparation protocol; calibrate pipettes; ensure consistent incubation temperature. |
GPR17 Functional Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to this compound (cAMP, Ca²⁺, or ERK) | Low or no GPR17 expression; incorrect cell type; compound degradation. | Verify GPR17 expression via qPCR or Western blot; use a validated cell line; prepare fresh this compound solutions. |
| High background signal (cAMP) | High basal adenylyl cyclase activity; insufficient phosphodiesterase inhibition. | Reduce serum in cell culture media; optimize concentration of phosphodiesterase inhibitor. |
| High background fluorescence (Ca²⁺) | Incomplete dye removal; cell death leading to dye leakage. | Ensure thorough but gentle washing after dye loading; check cell viability. |
| Weak or no p-ERK signal | Suboptimal stimulation time; low antibody concentration; phosphatase activity in lysate. | Perform a time-course experiment to find the peak p-ERK response; optimize antibody dilutions; ensure phosphatase inhibitors are included in the lysis buffer. |
| High variability between replicates | Uneven cell seeding; pipetting inaccuracies; edge effects in the plate. | Ensure a single-cell suspension before seeding; use calibrated pipettes; avoid using the outer wells of the plate or fill them with buffer. |
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Controlling for MDL-29951 Effects on NMDA Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MDL-29951 in experiments involving NMDA receptors. Given its dual activity as an NMDA receptor antagonist and a GPR17 agonist, careful experimental design and control are crucial for accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I seeing unexpected effects on cellular signaling pathways that are not typically associated with NMDA receptor antagonism? | This compound is also a known agonist for the G protein-coupled receptor GPR17.[1][2][3][4][5] This off-target activity can initiate downstream signaling cascades, including modulation of adenylyl cyclase and intracellular calcium, which may confound your results.[1][6] Troubleshooting: • Control for GPR17 activation: Use a GPR17 antagonist, such as pranlukast, in a control experiment to isolate the effects of this compound on NMDA receptors.[6] • Use a GPR17 knockout/knockdown model: If available, cell lines or animal models lacking GPR17 can definitively separate the two activities. • Confirm GPR17 expression: Verify whether your experimental system (cell line, primary culture) expresses GPR17. |
| 2. My electrophysiology recordings show inconsistent blockade of NMDA-evoked currents. | Several factors can contribute to variability in electrophysiology experiments.[7][8][9][10][11] Troubleshooting: • Use-Dependence: As this compound is a glycine-site antagonist, the NMDA receptor channel must be activated by both glutamate and a co-agonist (glycine or D-serine) for it to bind effectively.[7] Ensure adequate concentrations of both agonists are present. • Cell Health: Poor cell health in HEK293 cells or primary neurons can lead to inconsistent responses. Ensure optimal culture conditions and use cells within a consistent passage number.[7][12] • Agonist Application: Inconsistent or prolonged agonist application can lead to receptor desensitization.[12] Utilize a fast perfusion system for rapid and consistent agonist delivery.[11] • Pipette and Seal Quality: Ensure your patch pipette has the appropriate resistance (typically 4-8 MΩ) and that you achieve a stable gigaohm seal.[10] |
| 3. I am observing significant cell death (excitotoxicity) in my cell cultures after applying NMDA and this compound. | NMDA receptor overactivation is a common cause of excitotoxicity due to excessive calcium influx.[12] While this compound is an antagonist, the experimental conditions to study its effects can still lead to cell death. Troubleshooting: • Optimize Agonist Concentration: Use the lowest concentration of NMDA and glycine/D-serine that elicits a consistent and measurable response.[12] • Limit Exposure Time: Minimize the duration of agonist application.[12] • Use Protective Agents: In some protocols, the presence of a channel blocker during cell preparation and plating can improve viability, but these must be thoroughly washed out before the experiment.[13] |
| 4. My calcium imaging results show a high signal-to-noise ratio or inconsistent responses. | Calcium imaging assays are sensitive to various experimental parameters.[13][14][15][16][17] Troubleshooting: • Dye Loading: Ensure consistent dye concentration and incubation times. Uneven dye loading is a common source of variability.[12] • Cell Plating: Inconsistent cell density across wells will lead to variable fluorescence signals. Ensure a homogenous cell suspension during plating.[12] • Agonist/Antagonist Application: Use automated liquid handling for precise and consistent addition of compounds.[12] • Control for GPR17-mediated Calcium Mobilization: As this compound can mobilize intracellular calcium via GPR17 activation, it is crucial to perform control experiments with a GPR17 antagonist to isolate the NMDA receptor-mediated calcium influx.[1] |
| 5. How can I be sure the observed effects are due to NMDA receptor antagonism and not other off-target effects? | Beyond GPR17, it's important to consider other potential off-target interactions. Troubleshooting: • Selectivity Profiling: Test this compound against a panel of related receptors to confirm its selectivity for the NMDA receptor glycine site in your experimental system.[6] • Use a structurally unrelated NMDA glycine-site antagonist: Compare the effects of this compound with another well-characterized glycine-site antagonist to see if they produce similar results. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: NMDA Receptor Antagonist Activity
| Parameter | Value | Species/Assay Condition | Reference(s) |
| Ki | 140 nM | [3H]glycine binding in vitro | [4][6] |
| IC50 | 170 nM | Strychnine-insensitive glycine binding site | [13] |
| Selectivity | ~2000-fold | Glycine binding site vs. glutamate recognition sites | [6] |
Table 2: GPR17 Agonist Activity
| Parameter | Value Range | Assay Condition | Reference(s) |
| EC50 | 7 nM - 6 µM | Dependent on the specific assay used | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.[7][9][11][18]
Materials:
-
Cultured cells (primary neurons or transfected HEK293 cells)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM Glycine, pH 7.2
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2
-
Agonist solution: External solution containing 100 µM NMDA
-
This compound stock solution (in DMSO) and working dilutions in external solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cells on coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette with a resistance of 4-8 MΩ and fill it with the internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline current.
-
Apply the agonist solution using a fast perfusion system to evoke an inward NMDA current.
-
After the current reaches a steady state, co-apply the agonist solution with the desired concentration of this compound.
-
Observe and record the block of the NMDA-evoked current.
-
Perform a washout with the agonist solution to observe recovery from the block.
-
Repeat steps 8-11 for a range of this compound concentrations to generate a dose-response curve.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition by this compound.[13][14][15][16][17]
Materials:
-
Cultured cells plated in a 96- or 384-well plate
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
NMDA and glycine/D-serine stock solutions
-
This compound stock solution
-
Fluorescence plate reader or microscope capable of live-cell imaging
Procedure:
-
Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading (F₀).
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5-15 minutes).
-
Add the NMDA/glycine solution to stimulate the cells and immediately begin recording the change in fluorescence over time.
-
Record the peak fluorescence intensity (F).
-
Calculate the fluorescence ratio (F/F₀) or change in fluorescence (ΔF = F - F₀) to quantify the calcium response.
-
To control for GPR17 effects, repeat the experiment with a pre-incubation of a GPR17 antagonist before adding this compound.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging in mDA neurons [protocols.io]
- 17. m.youtube.com [m.youtube.com]
- 18. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MDL-29951 Experimental Controls and Best Practices
Welcome to the technical support center for MDL-29951. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting when working with this dual-action compound. This compound is known to act as a glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an agonist for the G-protein coupled receptor 17 (GPR17).[1][2] This unique pharmacological profile requires careful consideration of experimental controls and best practices to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has two well-characterized primary molecular targets:
-
NMDA Receptor (Glycine Site Antagonist): It binds to the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby inhibiting its activation.[1][2][3] It displays high selectivity for the glycine site over the glutamate binding site.[1]
-
G-protein Coupled Receptor 17 (GPR17) (Agonist): It activates GPR17, a receptor involved in oligodendrocyte differentiation and myelination.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit fructose-1,6-bisphosphatase (FBPase) at micromolar concentrations.[1] Researchers should consider this potential off-target effect when designing experiments and interpreting data, especially at higher concentrations of the compound.
Q3: What are recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[4] Stock solutions are typically prepared in DMSO.[2]
Q4: How should I prepare this compound for in vivo studies?
A4: A common formulation for in vivo administration involves creating a stock solution in DMSO, which is then further diluted in a vehicle containing PEG300, Tween-80, and saline.[1] For example, a 1 mL working solution can be prepared by mixing 100 µL of a 25.0 mg/mL DMSO stock solution with 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[1]
Experimental Design and Controls
Investigating NMDA Receptor Antagonism
When studying the effects of this compound on NMDA receptor activity, it is crucial to include the following controls:
-
Positive Controls:
-
Known competitive glycine site antagonists (e.g., 7-chlorokynurenic acid).
-
Known NMDA receptor channel blockers (e.g., MK-801, ketamine).
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO at the same final concentration as in the this compound treated samples).
-
Cells not expressing NMDA receptors or a specific subunit of interest.
-
-
Specificity Controls:
-
Use of a high concentration of the co-agonist glycine or D-serine to demonstrate competitive antagonism.
-
Evaluation of this compound's effect on other glutamate receptors (e.g., AMPA, kainate receptors) to confirm selectivity.
-
Investigating GPR17 Agonism
To characterize the agonist activity of this compound at the GPR17 receptor, the following controls are recommended:
-
Positive Controls:
-
Other known GPR17 agonists, if available.
-
For downstream signaling assays (e.g., cAMP), use of a known activator of adenylyl cyclase like forskolin.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO).
-
Cells lacking GPR17 expression (e.g., parental cell line).
-
-
Specificity Controls:
-
Use of a GPR17 antagonist (if available) to block the effects of this compound.
-
Testing in cell lines expressing other related GPCRs to assess selectivity.
-
Quantitative Data Summary
| Parameter | Target | Value | Assay Condition | Reference |
| Ki | NMDA Receptor (Glycine Site) | 0.14 µM | [3H]glycine binding | [1] |
| IC50 | Fructose-1,6-bisphosphatase (human liver) | 2.5 µM | Enzyme inhibition assay | [1] |
| IC50 | Fructose-1,6-bisphosphatase (porcine kidney) | 1.0 µM | Enzyme inhibition assay | [1] |
| IC50 | Fructose-1,6-bisphosphatase (rabbit liver) | 0.21 µM | Enzyme inhibition assay | [1] |
| IC50 | Fructose-1,6-bisphosphatase (rat liver) | 11 µM | Enzyme inhibition assay | [1] |
| EC50 | GPR17 | 7 nM - 6 µM | Varies by assay (e.g., Ca2+ flux, cAMP) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathways
Caption: Signaling pathways of this compound at the NMDA receptor and GPR17.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
Protocol 1: Calcium Flux Assay for NMDA Receptor Antagonism
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: HBSS or other suitable buffer containing Ca2+ and Mg2+.
-
Agonists: NMDA and Glycine (or D-serine).
-
Test Compound: this compound.
-
Positive Control: 7-chlorokynurenic acid.
-
Vehicle Control: DMSO.
Procedure:
-
Cell Plating: Seed HEK293-NMDA cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing different concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of NMDA and glycine/D-serine in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period.
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Assay for GPR17 Agonism
Objective: To measure the effect of this compound on cAMP levels in cells expressing GPR17.
Materials:
-
CHO-K1 or HEK293 cells stably expressing GPR17.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (for Gαi-coupled receptor assays).
-
Test Compound: this compound.
-
Vehicle Control: DMSO.
Procedure (for a Gαi-coupled receptor):
-
Cell Plating: Seed GPR17-expressing cells into a suitable microplate and culture overnight.
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
The signal will be inversely proportional to the agonist activity of this compound (as Gαi activation inhibits adenylyl cyclase).
-
Normalize the data and plot the response against the this compound concentration to calculate the EC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Western Blot
Objective: To assess the activation of the ERK1/2 signaling pathway by this compound through GPR17.
Materials:
-
Cells expressing GPR17.
-
Serum-free cell culture medium.
-
Test Compound: this compound.
-
Vehicle Control: DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate GPR17-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound or vehicle for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in this ratio relative to the vehicle control against the this compound concentration or time.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in NMDA receptor assays | Inconsistent cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy and not over-confluent.[5] |
| Inconsistent reagent concentrations. | Prepare fresh agonist and antagonist solutions regularly and ensure accurate pipetting.[5] | |
| Excitotoxicity from prolonged agonist exposure. | Reduce the concentration of NMDA and/or the incubation time.[5] | |
| No response to this compound in GPR17 assays | Low or no GPR17 expression in the cell line. | Verify GPR17 expression by qPCR or Western blot. |
| Incorrect assay setup for the G-protein subtype. | GPR17 can couple to both Gαi and Gαq. Ensure your assay can detect signaling through both pathways (e.g., measure both cAMP and intracellular calcium). | |
| Degraded this compound. | Use a fresh aliquot of the compound and verify its integrity. | |
| Unexpected results or off-target effects | This compound is inhibiting FBPase. | If studying metabolic effects, consider if FBPase inhibition could be a confounding factor. Use lower concentrations of this compound if possible. |
| Dual activity on NMDA receptors and GPR17. | When studying one target, use cells that do not express the other, or use specific antagonists for the non-target receptor to isolate the effect of interest. | |
| High background signal in Western blots for pERK | Incomplete serum starvation. | Ensure cells are serum-starved for an adequate period (e.g., overnight) to reduce basal phosphorylation. |
| High concentration of vehicle (DMSO). | Ensure the final DMSO concentration is low and consistent across all samples. |
References
Validation & Comparative
GPR17 Agonists: A Comparative Analysis of MDL-29951 and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MDL-29951 and other recently identified GPR17 agonists. The information is supported by experimental data to aid in the selection of appropriate research tools for studying the G protein-coupled receptor 17 (GPR17), a promising therapeutic target for a range of neurological and oncological conditions.
GPR17, a receptor phylogenetically related to purinergic P2Y and cysteinyl-leukotriene (CysLT) receptors, has garnered significant interest for its role in oligodendrocyte maturation and its implications in diseases such as multiple sclerosis and glioblastoma.[1][2] The discovery of selective agonists is crucial for elucidating its complex signaling and therapeutic potential. This compound was the first identified potent and selective small-molecule agonist for GPR17.[1] This guide compares this compound with other notable GPR17 agonists, presenting key performance data and experimental methodologies.
Comparative Agonist Performance at GPR17
The following table summarizes the quantitative data for this compound and other GPR17 agonists from various in vitro studies. This data highlights the differences in their potency and efficacy in activating GPR17 signaling pathways.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | β-arrestin recruitment | PathHunter GPR17 | EC50 | 0.34 µM | [3] |
| Calcium Mobilization | 1321N1-hGPR17L | EC50 | 0.28 µM | [3] | |
| cAMP Inhibition | 1321N1-hGPR17L | EC50 | 1.9 nM | [3] | |
| Calcium Mobilization | Rat OPCs | EC50 | >10 µM | [4] | |
| Calcium Mobilization | LN229 | EC50 | 41.93 µM | [5] | |
| Calcium Mobilization | SNB19 | EC50 | 26.33 µM | [5] | |
| AC1MLNKK | cAMP Inhibition | GPR17-HEK293T | pEC50 | 4.64 | [6] |
| T0510.3657 | cAMP Inhibition | GPR17-HEK293T | pEC50 | 4.79 | [6] |
| SAR959 | Calcium Mobilization | Rat OPCs | EC50 | 5.2-8 nM | [4] |
| CHBC | Calcium Mobilization | LN229 | EC50 | 26.94 µM | [5] |
| Calcium Mobilization | SNB19 | EC50 | 7.67 µM | [5] | |
| GA-T0 | Cell Proliferation Inhibition | LN229 & SNB19 | % Inhibition @ 10µM | Significantly greater than this compound | [7] |
GPR17 Signaling Pathways
Activation of GPR17 by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαi, Gαs, and Gαq, and also engages β-arrestin pathways.[1] This pleiotropic signaling leads to the modulation of second messengers like cyclic AMP (cAMP) and inositol phosphates, resulting in intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize GPR17 agonists.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR17 and β-arrestin upon agonist stimulation.
-
Cell Line: PathHunter CHO-K1 GPR17 β-Arrestin cell line.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Compounds are added to the cells and incubated for 90 minutes at 37°C.
-
Detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: EC50 values are determined from concentration-response curves.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR17 activation.
-
Cell Line: 1321N1 cells stably expressing human GPR17L.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calbryte-520).
-
Baseline fluorescence is measured.
-
Agonist is added, and fluorescence is monitored in real-time using a FLIPR system.
-
-
Data Analysis: EC50 values are calculated from the peak fluorescence response at different agonist concentrations.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the inhibition or stimulation of cAMP production mediated by GPR17.
-
Cell Line: 1321N1 cells stably expressing human GPR17L.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are treated with the GPR17 agonist.
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are lysed, and cAMP levels are measured using a competitive immunoassay (e.g., HTRF).
-
-
Data Analysis: EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are determined.
Cell Proliferation Assay
This assay assesses the effect of GPR17 agonists on the growth of cancer cell lines.
-
Cell Lines: Glioblastoma cell lines (e.g., LN229, SNB19).
-
Procedure:
-
Cells are seeded in 12-well plates and grown to 60-70% confluency.
-
Cells are treated with the GPR17 agonist or control compounds for 24 hours.
-
Live and dead cells are counted using trypan blue staining and an automated cell counter.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated control cells.[7]
Conclusion
This compound remains a valuable tool for studying GPR17 function, serving as a benchmark for the discovery and characterization of new ligands.[3] However, recent research has identified novel agonists such as AC1MLNKK, T0510.3657, CHBC, and GA-T0, some of which exhibit different potencies and potentially distinct functional profiles.[5][6][7] The choice of agonist will depend on the specific research question, the experimental system, and the desired signaling outcome. The detailed experimental protocols provided in this guide should facilitate the rigorous evaluation of these and future GPR17 modulators, ultimately advancing our understanding of this important therapeutic target.
References
- 1. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of novel GPR17-agonists by structural bioinformatics and signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MDL-29951 Versus Traditional NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. While traditional NMDA receptor antagonists have shown clinical potential, their utility is often hampered by significant side effects. This has spurred the development of novel modulators with improved therapeutic profiles. MDL-29951, a potent and selective antagonist of the NMDA receptor at the glycine co-agonist site, represents one such advancement. This guide provides an objective comparison of this compound with traditional NMDA receptor antagonists, supported by available experimental data.
Mechanism of Action: A Tale of Two Sites
Traditional NMDA receptor antagonists can be broadly categorized based on their mechanism of action:
-
Competitive Antagonists: These compounds, such as D-AP5, directly compete with the primary agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor.
-
Uncompetitive Channel Blockers: This class, which includes well-known drugs like ketamine, phencyclidine (PCP), and memantine, binds within the ion channel of the receptor, physically obstructing the flow of ions.[1] Their action is dependent on the channel being in an open state.
-
Non-competitive (Allosteric) Antagonists: These molecules bind to a site on the receptor distinct from the agonist or channel pore, inducing a conformational change that reduces receptor activity.
In contrast, This compound operates through a distinct mechanism as a glycine site antagonist . It selectively binds to the glycine co-agonist site on the GluN1 subunit, preventing the necessary co-activation required for receptor function.[2][3][4] This targeted approach offers the potential for a more nuanced modulation of NMDA receptor activity.
Binding Affinity and Selectivity
A key differentiator for any pharmacological agent is its binding affinity and selectivity for its intended target. This compound demonstrates high affinity for the glycine binding site of the NMDA receptor.
| Compound | Class | Target Site | Binding Affinity (Ki) | Selectivity |
| This compound | Glycine Site Antagonist | Glycine site (GluN1) | 140 nM[1][3] | ~2000-fold selective for the glycine site over the glutamate recognition sites[3] |
| Ketamine | Uncompetitive Channel Blocker | PCP site within the ion channel | Varies by study and conditions | Also interacts with other receptors (e.g., opioid, dopamine) |
| Memantine | Uncompetitive Channel Blocker | PCP site within the ion channel | Low micromolar range | Also an antagonist of 5-HT3 receptors |
| D-AP5 | Competitive Antagonist | Glutamate site (GluN2) | Varies by study and conditions | Selective for the glutamate site |
Note: Direct comparative binding studies under identical conditions are limited. The provided values are based on available literature.
In Vivo Efficacy and Side Effect Profile: A Comparative Overview
Preclinical studies have highlighted the potential of this compound in various models of neurological disorders. It has demonstrated neuromodulatory, anticonvulsant, and antinociceptive activities.[2] For instance, in animal models of seizures, this compound has been shown to increase the threshold for chemically-induced seizures.[2] It also exhibits efficacy in models of pain by inhibiting formalin-induced licking.[2]
Traditional NMDA receptor antagonists, while effective in certain contexts, are often associated with a range of adverse effects that limit their clinical use.
| Feature | This compound (Glycine Site Antagonist) | Ketamine (Uncompetitive Channel Blocker) | Memantine (Uncompetitive Channel Blocker) |
| Reported Efficacy | Anticonvulsant, antinociceptive[2] | Anesthetic, rapid-acting antidepressant, analgesic[5] | Treatment of moderate to severe Alzheimer's disease[5] |
| Potential Side Effects | Data from direct comparative studies on psychotomimetic or motor impairment effects are limited. | Dissociative effects, psychotomimetic symptoms (hallucinations, paranoia), abuse potential.[5] | Dizziness, headache, confusion. Generally better tolerated than ketamine.[5] |
Dual Activity of this compound: A GPR17 Agonist
Interestingly, this compound has been identified as an agonist for the G protein-coupled receptor 17 (GPR17).[1] This receptor is involved in oligodendrocyte differentiation and myelination. This dual activity suggests that this compound may have therapeutic potential in demyelinating diseases like multiple sclerosis by promoting myelin repair.[2]
Experimental Protocols
NMDA Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site.
Methodology:
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine).
-
Competition: The assay is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional antagonism of NMDA receptor-mediated currents by a test compound.
Methodology:
-
Cell Culture: Cultured neurons (e.g., hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors are used.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed to measure inward currents evoked by the application of NMDA and glycine.
-
Compound Application: The test compound is applied at various concentrations to the bath solution.
-
Data Analysis: The inhibitory effect of the compound on the NMDA-evoked current is quantified to determine its potency (IC50). The voltage dependency and the effect of varying glycine concentrations on the antagonist's potency can also be assessed.[6]
Visualizing the Mechanisms
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.
Conclusion
This compound represents a departure from traditional NMDA receptor antagonists by selectively targeting the glycine co-agonist site. This distinct mechanism of action, coupled with its high affinity and selectivity, suggests the potential for a more refined modulation of NMDA receptor function. While direct, comprehensive comparative studies with a wide range of traditional antagonists are still needed, the available preclinical data indicate a promising efficacy profile with the potential for reduced side effects compared to non-selective channel blockers like ketamine. Furthermore, its dual activity as a GPR17 agonist opens up new avenues for therapeutic applications in demyelinating disorders. Continued research and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of NMDA receptor modulators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MDL 29951 - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MDL 29951 | CAS 130798-51-5 | Tocris Bioscience [tocris.com]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of GPR17 Agonist MDL-29951 Using GPR17 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the G protein-coupled receptor 17 (GPR17) agonist, MDL-29951, on wild-type versus GPR17 knockout (KO) mouse models. The data presented herein, supported by experimental protocols, demonstrates the target specificity of this compound, a critical aspect for its use as a research tool and potential therapeutic lead.
Introduction to this compound and GPR17
This compound is a small molecule that has been identified as a potent agonist for the G protein-coupled receptor 17 (GPR17).[1][2] Initially characterized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, its activity at GPR17 has garnered significant interest.[3][4] GPR17 is an orphan receptor that is phylogenetically related to purinergic and cysteinyl-leukotriene receptors and is notably involved in the regulation of oligodendrocyte differentiation and myelination.[1][2] Specifically, activation of GPR17 has been shown to inhibit the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2] Validating that the observed biological effects of this compound are indeed mediated through GPR17 is paramount for its utility in studying myelination and demyelinating diseases. The use of GPR17 knockout mice provides a definitive model for this validation.
Comparative Analysis: this compound Effects in Wild-Type vs. GPR17 Knockout Models
The cornerstone of validating this compound's specificity lies in the differential effects observed between wild-type (WT) and GPR17 knockout (KO) systems. The central finding is that the inhibitory effect of this compound on oligodendrocyte maturation is completely absent in cells lacking the GPR17 receptor.[1][2]
Quantitative Data Summary
The following table summarizes the key differential outcomes of this compound treatment on primary oligodendrocytes isolated from wild-type and GPR17 knockout mice.
| Parameter | Wild-Type (WT) Oligodendrocytes + this compound | GPR17 Knockout (KO) Oligodendrocytes + this compound | Alternative Approaches (GPR17 Antagonists) |
| Oligodendrocyte Maturation | Inhibited | No effect | Promoted or unaffected (depending on the antagonist) |
| Myelin Basic Protein (MBP) Expression | Decreased | No change compared to untreated KO cells | Increased or unaffected |
| Myelin Sheath Formation | Diminished | Unaffected | Enhanced or unaffected |
| Gαi- and Gαq-mediated Signaling | Activated | No activation | Blocked |
| Intracellular Calcium (Ca2+) Flux | Increased | No increase | Inhibited |
| Cyclic AMP (cAMP) Levels | Altered | Unchanged | Modulated in the opposite direction of agonists |
Experimental Protocols
To validate the specificity of this compound, a key experiment involves the culture of primary oligodendrocytes from both wild-type and GPR17 knockout mice and their subsequent treatment with the compound.
Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)
-
Tissue Source: Cerebral cortices from postnatal day 1-3 (P1-P3) wild-type and GPR17 knockout mouse pups.
-
Cell Dissociation: The cortical tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Mixed Glial Culture: The cell suspension is plated on poly-D-lysine-coated flasks and cultured in DMEM supplemented with 10% fetal bovine serum to establish a mixed glial culture.
-
OPC Isolation: After 7-10 days, OPCs are separated from the mixed glial layer by differential shaking and adhesion protocols.
-
OPC Proliferation: Isolated OPCs are cultured in a chemically defined medium containing growth factors such as PDGF-AA and FGF-2 to promote proliferation.
This compound Treatment and Differentiation Assay
-
Plating for Differentiation: Proliferating OPCs are plated onto poly-D-lysine-coated coverslips or plates in the proliferation medium.
-
Induction of Differentiation: To induce differentiation into mature oligodendrocytes, the medium is switched to a differentiation medium lacking mitogens and supplemented with factors like triiodothyronine (T3).
-
This compound Treatment: this compound is added to the differentiation medium at a final concentration (e.g., 10 µM). Control wells receive a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period sufficient to allow for differentiation and myelination in the control group (typically 3-5 days).
Quantification of Oligodendrocyte Maturation
-
Immunocytochemistry: Cells are fixed with 4% paraformaldehyde and permeabilized. They are then stained with antibodies against Myelin Basic Protein (MBP), a marker for mature, myelinating oligodendrocytes. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The percentage of MBP-positive cells relative to the total number of cells (DAPI-positive) is quantified using fluorescence microscopy. The complexity of the MBP-positive myelin sheets can also be assessed.
Signaling Pathway and Experimental Workflow Diagrams
GPR17 Signaling Pathway
The activation of GPR17 by an agonist like this compound initiates a cascade of intracellular signaling events. This receptor couples to multiple G protein subtypes, including Gαi and Gαq, and also engages β-arrestins.
References
- 1. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Comparative Guide to GPR17 Agonists: MDL-29951 vs. CHBC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established GPR17 agonist, MDL-29951, and the novel agonist, CHBC. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to GPR17 Agonists
G protein-coupled receptor 17 (GPR17) is a promising therapeutic target for a variety of neurological conditions, including demyelinating diseases and glioblastoma.[1][2][3] Agonists of GPR17 can modulate distinct signaling pathways, primarily through Gαi and Gαq proteins, influencing cellular processes such as oligodendrocyte differentiation and cancer cell proliferation.[4][5][6] this compound has been a widely used tool compound for studying GPR17 function.[7][8] More recently, novel agonists like CHBC have emerged, demonstrating distinct pharmacological profiles.[5][9] This guide offers a direct comparison of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro activities of this compound and CHBC on glioblastoma (GBM) cell lines.
Table 1: Effect on Second Messenger Signaling
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| This compound | cAMP Inhibition | Not Specified | 29 nM (IC50) | [10] |
| Calcium Mobilization (decrease) | LN229 | 41.93 µM (EC50) | [5] | |
| Calcium Mobilization (decrease) | SNB19 | 26.33 µM (EC50) | [5] | |
| CHBC | cAMP Inhibition | Not Specified | Not Reported | [5] |
| Calcium Mobilization (decrease) | LN229 | 26.94 µM (EC50) | [5] | |
| Calcium Mobilization (decrease) | SNB19 | 7.67 µM (EC50) | [5] |
Table 2: Cytotoxicity in Glioblastoma Cell Lines
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | Cytotoxicity | LN229 | Negligible effect | [5][9] |
| Cytotoxicity | SNB19 | Negligible effect | [5][9] | |
| CHBC | Cytotoxicity | LN229 | 85.33 ± 2.72 µM | [5] |
| Cytotoxicity | SNB19 | 85.54 ± 5.20 µM | [5] |
Signaling Pathways and Experimental Workflows
GPR17 Signaling Pathway
Activation of GPR17 by agonists like this compound and CHBC triggers a cascade of intracellular events through the coupling to Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).
Caption: GPR17 signaling cascade upon agonist binding.
Experimental Workflow: GPCR Agonist Screening
The general workflow for screening and characterizing GPR17 agonists involves a series of in vitro assays to determine their functional activity and cellular effects.
Caption: Workflow for GPR17 agonist characterization.
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring the inhibition of cAMP production following GPR17 activation.
-
Cell Culture:
-
Culture GPR17-expressing cells (e.g., HEK293-GPR17 or glioblastoma cell lines) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash cells with a serum-free medium or a suitable buffer.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (this compound or CHBC) to the wells.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Calculate the IC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-induced cAMP accumulation.
-
Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration upon GPR17 activation.
-
Cell Culture:
-
Culture GPR17-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the dark for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of the test agonist into the wells.
-
Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the agonist concentration.
-
Calculate the EC50 value, representing the concentration of the agonist that elicits 50% of the maximum calcium response.
-
Cytotoxicity Assay (MTT or similar)
This protocol describes a common method to assess the effect of GPR17 agonists on cell viability.
-
Cell Culture:
-
Seed glioblastoma cells (e.g., LN229, SNB19) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or CHBC.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the agonist concentration and determine the IC50 value, the concentration that causes 50% inhibition of cell growth.
-
Conclusion
This guide highlights the key differences between this compound and the novel GPR17 agonist, CHBC. While both compounds activate GPR17, CHBC demonstrates a significantly more potent cytotoxic effect on glioblastoma cell lines compared to this compound, which shows negligible cytotoxicity.[5][9] The choice of agonist will depend on the specific research question. This compound remains a useful tool for studying the fundamental biology of GPR17 signaling, particularly its role in oligodendrocyte maturation.[4][7] In contrast, CHBC presents a promising lead compound for the development of anti-cancer therapeutics targeting GPR17 in glioblastoma.[5][9] The provided experimental protocols and diagrams offer a framework for researchers to design and execute their studies on these and other GPR17 modulators.
References
- 1. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR17 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of MDL-29951 and T0510.3657: Two Modulators of GPR17 and NMDA Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule compounds, MDL-29951 and T0510.3657, which have garnered interest for their activity on the G protein-coupled receptor 17 (GPR17) and, in the case of this compound, the N-methyl-D-aspartate (NMDA) receptor. This document summarizes their biochemical properties, mechanisms of action, and available experimental data to assist researchers in selecting the appropriate tool for their studies.
Biochemical and Pharmacological Profile
This compound is a dual-action compound, functioning as a potent antagonist at the glycine binding site of the NMDA receptor and as an agonist for the orphan G protein-coupled receptor, GPR17.[1] T0510.3657 has been identified as a novel agonist of GPR17, with some studies suggesting it possesses greater efficacy in certain cellular contexts compared to this compound.[2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and T0510.3657. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | T0510.3657 | Target Receptor/Assay |
| Binding Affinity (Ki) | 140 nM[1] | Not Available | NMDA Receptor (Glycine Site) |
| Functional Potency (EC50/pEC50) | 7 nM - 6 µM (assay dependent)[1] | pEC50 = 4.79 (~16.2 µM)[2] | GPR17 (cAMP Inhibition) |
| 280 nM[4] | Not Available | GPR17 (Calcium Mobilization) | |
| 1.9 nM[4] | Not Available | GPR17 (cAMP Assay) | |
| 29 nM[5] | Not Available | GPR17 (cAMP Assay in GLUTag cells) | |
| In Vitro Cytotoxicity | Negligible effect at 10 µM[6] | Significant inhibition at 10 µM[6] | Glioblastoma Cell Lines (LN229 & SNB19) |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through two distinct signaling pathways. As an NMDA receptor antagonist, it blocks ion channel activation by competing with the co-agonist glycine. Its agonistic activity at GPR17, a receptor coupled to both Gαi and Gαq proteins, leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[7][8] T0510.3657 is also a GPR17 agonist and is understood to act through similar G protein-mediated signaling cascades.[2][9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
GPR17 Functional Assay: cAMP Inhibition
This protocol is a generalized procedure based on the principles of commercially available cAMP assays, such as the GloSensor™ cAMP assay, which has been utilized in the characterization of GPR17 agonists.[11][12][13]
-
Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a GPR17 expression vector and a cAMP-sensitive biosensor vector (e.g., pGloSensor™-22F cAMP Plasmid).
-
Cells are seeded in 384-well plates and incubated for 24 hours to allow for receptor and biosensor expression.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Cells are equilibrated for 2 hours at room temperature.
-
A baseline luminescence reading is taken.
-
Varying concentrations of the agonist (this compound or T0510.3657) are added to the wells.
-
After 10 minutes, forskolin (10 µM) is added to stimulate adenylyl cyclase.
-
Luminescence is measured at various time points.
-
-
Data Analysis:
-
The decrease in the forskolin-stimulated cAMP signal in the presence of the agonist is calculated.
-
Data are normalized to the vehicle control, and EC50 values are determined using a non-linear regression analysis.
-
In Vitro Glioblastoma Cell Proliferation Assay
This protocol is based on the methodology used to compare the cytotoxic effects of this compound and T0510.3657 on glioblastoma cell lines.[6]
-
Cell Culture:
-
Glioblastoma cell lines (e.g., SNB19 and LN229) are maintained in appropriate culture medium.
-
Cells are seeded at a density of 1 x 10^5 cells/well in 12-well plates and grown to 60-70% confluency.
-
-
Compound Treatment:
-
Cells are treated with the desired concentrations (e.g., 10 µM and 100 µM) of this compound, T0510.3657, or a vehicle control.
-
The plates are incubated for 24 hours under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
After incubation, cells are harvested and centrifuged.
-
Cell viability is determined using the trypan blue exclusion method. The percentage of live versus dead cells is calculated.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Conclusion
This compound and T0510.3657 are valuable pharmacological tools for investigating GPR17 signaling. This compound offers the unique advantage of dual activity at both the NMDA receptor and GPR17, making it suitable for studies exploring the interplay between these two systems. T0510.3657, on the other hand, appears to be a more potent and specific GPR17 agonist, particularly in the context of glioblastoma cell growth inhibition. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. The provided data and protocols aim to facilitate this decision-making process and promote further research into the therapeutic potential of targeting these signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of novel GPR17-agonists by structural bioinformatics and signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling and dynamics studies of the synthetic small molecule agonists with GPR17 and P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Selectivity of MDL-29951: A Comparative Analysis of its Cross-Reactivity with P2Y Receptors
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of MDL-29951's activity, or lack thereof, with purinergic P2Y receptors, supported by experimental data and detailed methodologies.
This compound has been identified as a potent agonist for the orphan G protein-coupled receptor GPR17. Given the phylogenetic relationship between GPR17 and the P2Y family of receptors, investigating the cross-reactivity of this compound with P2Y receptors is a critical step in characterizing its pharmacological profile. This guide summarizes the key findings from studies that have explored this interaction, presenting comparative data with known selective P2Y receptor ligands.
Comparative Analysis of Receptor Activity
Experimental evidence demonstrates that this compound does not exhibit agonist activity at the P2Y receptors that were screened. The following table provides a quantitative comparison of this compound's lack of activity with the potencies of well-established selective agonists and antagonists for various P2Y receptor subtypes. This data highlights the specific nature of this compound's interaction with its primary target, GPR17.
| Compound | Primary Target | Compound Type | P2Y1 | P2Y2 | P2Y6 | P2Y12 |
| This compound | GPR17 | Agonist | No Activity | No Activity | No Activity | No Activity |
| MRS2365 | P2Y1 | Agonist | EC50 = 0.4 nM[1][2][3] | - | - | - |
| MRS2768 | P2Y2 | Agonist | - | EC50 = 1.89 µM[4] | - | - |
| PSB0474 | P2Y6 | Agonist | - | - | EC50 = 70 nM[5] | - |
| Cangrelor | P2Y12 | Antagonist | - | - | - | Potent, competitive inhibitor[6][7][8] |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. '-' indicates that the compound is not a primary ligand for that receptor and significant activity is not expected.
Experimental Protocols
The determination of this compound's selectivity was conducted using robust cell-based functional assays. The methodologies employed are crucial for the validity of these findings and are detailed below for the benefit of researchers looking to replicate or build upon this work.
Receptor Cross-Reactivity Screening
The cross-reactivity of this compound against a panel of P2Y receptors was assessed using functional assays that measure the downstream signaling of these G protein-coupled receptors (GPCRs). The general workflow for such a screening campaign is outlined below.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are a common host for heterologous expression of GPCRs.
-
Cells are transiently or stably transfected with plasmids encoding the specific human P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).
2. Functional Assays:
-
Calcium Mobilization Assay (for Gq-coupled receptors like P2Y1, P2Y2, P2Y4, P2Y6, P2Y11):
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added at various concentrations.
-
Changes in intracellular calcium levels are monitored using a fluorescence plate reader.
-
A known agonist for the specific P2Y receptor is used as a positive control to ensure the assay is functional.
-
-
cAMP Accumulation Assay (for Gi-coupled receptors like P2Y12, P2Y13, P2Y14):
-
Transfected cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels.
-
This compound is then added.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
A known agonist for the specific P2Y receptor is used as a positive control, which is expected to inhibit forskolin-induced cAMP production.
-
3. Data Analysis:
-
The response elicited by this compound is compared to the baseline and the positive control. A lack of a dose-dependent change in the signaling molecule (calcium or cAMP) indicates no agonist activity at the tested concentrations.
Signaling Pathway Comparison
This compound activates GPR17, which, like P2Y receptors, signals through G proteins. However, the specific G protein subtypes and downstream effectors can differ. The diagram below illustrates the signaling pathway of GPR17 in comparison to representative Gq- and Gi-coupled P2Y receptors.
The lack of cross-reactivity of this compound with P2Y receptors underscores its utility as a selective pharmacological tool for studying the function of GPR17. The distinct signaling signatures of GPR17 activation by this compound compared to the activation of various P2Y receptor subtypes by their endogenous ligands further solidifies the specific nature of this compound. Researchers can therefore be confident that the effects observed when using this compound at appropriate concentrations are primarily mediated through GPR17.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 8. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of MDL-29951 for the NMDA Receptor Glycine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MDL-29951's selectivity for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor against other relevant compounds. The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of its pharmacological profile.
Executive Summary
This compound is a potent and selective antagonist of the NMDA receptor at the strychnine-insensitive glycine co-agonist site. Experimental data demonstrates its high affinity for the glycine binding site with significantly lower affinity for the glutamate binding site and other ionotropic glutamate receptors, such as AMPA and kainate receptors. This high selectivity makes this compound a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor glycine site. This guide will delve into the supporting data and methodologies that substantiate these claims.
Data Presentation: Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other notable glycine site antagonists. This quantitative data highlights the selectivity of these compounds for the NMDA receptor glycine site over other receptor types.
| Compound | NMDA Receptor Glycine Site (Ki/IC50) | NMDA Receptor Glutamate Site (Selectivity) | AMPA/Kainate Receptors (Ki/IC50) | Reference |
| This compound | 0.14 µM (Ki) | ~2000-fold selective over glutamate site | Data not readily available, but generally considered to have low affinity. | [1] |
| L-701,324 | Nanomolar range (potent antagonist) | High selectivity | Low affinity | [1][2] |
| ACEA-1021 | Nanomolar range (potent antagonist) | High selectivity | May have some effects at kainate receptors at higher concentrations. | [2][3] |
| DCKA (5,7-dichlorokynurenic acid) | Potent antagonist | High selectivity | Ineffective at inhibitory glycine receptors (α1 subunit). | [1] |
Experimental Protocols
The evaluation of this compound's selectivity relies on established and rigorous experimental techniques. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This assay directly measures the affinity of a compound for the glycine binding site by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]Glycine or other suitable radioligand for the glycine site (e.g., [³H]MDL-105,519)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands.
-
Binding Reaction: In a reaction tube, combine the prepared cortical membranes, a fixed concentration of the radioligand (e.g., [³H]glycine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional effect of a compound on NMDA receptor-mediated ion currents in living cells.
Objective: To assess the antagonist activity of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or cells expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
External recording solution (containing NMDA and glycine/D-serine)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
This compound and other test compounds
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal with the cell membrane. Rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Elicit NMDA Currents: Perfuse the cell with an external solution containing NMDA and a co-agonist (glycine or D-serine) to evoke an inward current through NMDA receptors.
-
Antagonist Application: Apply varying concentrations of this compound to the external solution and measure the reduction in the NMDA-evoked current.
-
Data Analysis: Plot the percentage of current inhibition as a function of the antagonist concentration to determine the IC50 value.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of the NMDA receptor and the point of intervention for a glycine site antagonist like this compound.
Caption: NMDA receptor signaling cascade and this compound's point of action.
Experimental Workflow for Evaluating Selectivity
This diagram outlines the logical flow of experiments to determine the selectivity of a compound for the NMDA receptor glycine site.
Caption: Workflow for determining NMDA receptor glycine site antagonist selectivity.
References
- 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Remyelination Strategies: Targeting GPR17 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective treatments for demyelinating diseases such as multiple sclerosis (MS), promoting remyelination is a paramount therapeutic goal. This guide provides a comparative analysis of different strategies aimed at enhancing myelin repair, with a focus on the G protein-coupled receptor 17 (GPR17) and other key molecular targets. We will explore the role of the GPR17 agonist MDL-29951 as a tool for understanding myelination inhibition and contrast this with pro-remyelination approaches, including GPR17 antagonists and agents targeting other signaling pathways.
The Dichotomous Role of GPR17 in Myelination
GPR17 is a key receptor expressed on oligodendrocyte precursor cells (OPCs), the progenitors of myelin-producing oligodendrocytes. Its activation state is a critical determinant of OPC maturation.
This compound: A GPR17 Agonist that Halts Myelination
This compound is a small molecule that has been identified as a potent agonist of GPR17.[1][2] Its activation of GPR17-mediated signaling pathways leads to an arrest in the differentiation of OPCs into mature, myelinating oligodendrocytes.[1][3] This inhibitory effect makes this compound a valuable research tool for studying the mechanisms that prevent remyelination. However, it underscores that GPR17 agonists are not a viable therapeutic strategy for demyelinating diseases.
GPR17 Antagonists: A Promising Avenue for Remyelination
Conversely, blocking GPR17 activity with antagonists has emerged as a promising therapeutic approach to promote myelin repair.[4][5] By inhibiting the "brake" on OPC differentiation, GPR17 antagonists can facilitate the generation of new oligodendrocytes and enhance remyelination.[6][7] Several biotechnology companies are actively developing GPR17 antagonists, with preclinical data demonstrating their potential to promote oligodendrocyte maturation and remyelination in various models.
Comparative Analysis of Remyelination Agents
This section compares GPR17 antagonists with other promising remyelination agents that act on different molecular targets. The following tables summarize their mechanisms of action and key experimental findings.
Table 1: Mechanism of Action of Selected Remyelination Agents
| Agent Class | Target | Mechanism of Action | Key Downstream Effects |
| This compound (Agonist) | GPR17 | Activates GPR17 signaling | Inhibition of OPC differentiation, decreased cAMP levels[8] |
| GPR17 Antagonists | GPR17 | Blocks GPR17 signaling | Promotes OPC differentiation into mature oligodendrocytes |
| Clemastine | M1 Muscarinic Receptor | Antagonist of the M1 muscarinic receptor on OPCs | Promotes OPC differentiation[9][10] |
| PIPE-307 | M1 Muscarinic Receptor | Selective antagonist of the M1 muscarinic receptor | Promotes OPC differentiation and functional remyelination[11][12] |
| CYP51/EBP Inhibitors | Cholesterol Biosynthesis Enzymes | Inhibit key enzymes in the cholesterol biosynthesis pathway | Accumulation of sterol intermediates that promote OPC differentiation[13][14][15] |
| Opicinumab (Anti-LINGO-1) | LINGO-1 | Monoclonal antibody that blocks the LINGO-1 protein | Removes inhibition of oligodendrocyte differentiation and maturation[16][17][18] |
Table 2: Preclinical and Clinical Efficacy of Selected Remyelination Agents
| Agent Class | Key Preclinical Findings | Key Clinical Findings |
| GPR17 Antagonists | Increased oligodendrocyte maturation in vitro and enhanced remyelination in mouse models of demyelination. | Early-stage clinical trials are being initiated.[19] |
| Clemastine | Enhanced OPC differentiation and remyelination in the cuprizone mouse model.[20] | Phase II ReBUILD trial showed a modest but significant reduction in visual evoked potential (VEP) latency, suggesting myelin repair.[21][22] |
| PIPE-307 | Promoted OPC differentiation and remyelination in organotypic brain slices and improved functional recovery in an EAE mouse model.[11] | Phase I trial showed good tolerability. Currently in a Phase II trial (VISTA) for relapsing-remitting MS.[23][24][25] |
| CYP51/EBP Inhibitors | Increased formation of mature oligodendrocytes in vitro and induced remyelination in rodent models of demyelination.[14][26] | Preclinical development, with IND-enabling studies completed for some candidates.[14] |
| Opicinumab (Anti-LINGO-1) | Promoted OPC differentiation and myelination in co-culture models.[18] | Phase II trials (RENEW and SYNERGY) did not meet their primary endpoints, though some potential for efficacy in certain subgroups was suggested.[16] Development has been discontinued.[17] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.
GPR17 Signaling and its Modulation
References
- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. investor.omeros.com [investor.omeros.com]
- 6. msif.org [msif.org]
- 7. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clemastine | MS Trust [mstrust.org.uk]
- 11. pnas.org [pnas.org]
- 12. msaustralia.org.au [msaustralia.org.au]
- 13. Diverse Chemical Scaffolds Enhance Oligodendrocyte Formation by Inhibiting CYP51, TM7SF2, or EBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Convelo advancing EBP inhibitor for remyelination therapy | BioWorld [bioworld.com]
- 15. Diverse chemical scaffolds enhance oligodendrocyte formation by inhibiting CYP51, TM7SF2, or EBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opicinumab - Wikipedia [en.wikipedia.org]
- 17. Opicinumab (anti-LINGO-1) | MS Trust [mstrust.org.uk]
- 18. Functional activity of anti-LINGO-1 antibody opicinumab requires target engagement at a secondary binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Clemastine fumarate shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]
- 22. Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial. [escholarship.org]
- 23. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 24. neurologylive.com [neurologylive.com]
- 25. neurologylive.com [neurologylive.com]
- 26. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Differential Engagement of GPR17 and NMDA Receptor Pathways by MDL-29951: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MDL-29951 presents a fascinating case of a single molecule exhibiting distinct activities at two different receptor systems: agonist activity at the G protein-coupled receptor 17 (GPR17) and antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. This dual functionality offers unique opportunities for therapeutic intervention in neurological disorders, but also necessitates a clear understanding of its differential effects. This guide provides a comparative overview of the molecular pathways affected by this compound, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with GPR17 and the NMDA receptor, providing a clear comparison of its potency and efficacy at each target.
| Parameter | GPR17 | NMDA Receptor | Reference |
| Mechanism of Action | Agonist | Antagonist (at glycine binding site) | [1][2] |
| EC₅₀ | 7 nM - 6 µM (assay dependent) | - | [2] |
| Kᵢ | - | 140 nM ([³H]glycine binding) | [2][3] |
| IC₅₀ | - | 170 nM | [4][5] |
GPR17 Agonism: Signaling Pathways and Functional Outcomes
This compound activates GPR17, a receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][6] Upon binding, this compound initiates downstream signaling through the coupling of Gαi and Gαq proteins.[4][7] The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] Simultaneously, Gαq activation stimulates phospholipase C, leading to the mobilization of intracellular calcium (Ca²⁺).[3] Furthermore, this compound has been shown to promote the recruitment of β-arrestin to GPR17.[3] A key functional consequence of GPR17 activation by this compound is the inhibition of oligodendrocyte maturation.[1][6]
Figure 1: GPR17 signaling pathway activated by this compound.
NMDA Receptor Antagonism: Mechanism and Signaling Cascade
In contrast to its effect on GPR17, this compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2][3] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel.[8] By blocking the glycine binding site, this compound prevents channel activation, thereby inhibiting the influx of Ca²⁺ into the neuron.[9] This blockade of NMDA receptor-mediated Ca²⁺ signaling is the basis for the potential neuroprotective effects of this compound in conditions of excitotoxicity.[10]
Figure 2: NMDA receptor antagonism by this compound.
Experimental Protocols
To assess the differential effects of this compound, a variety of in vitro assays are employed. The following sections provide an overview of the key experimental methodologies.
GPR17 Activity Assays
1. cAMP Accumulation Assay:
-
Principle: This assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of Gαi activation.[11][12]
-
Methodology:
-
Cells expressing GPR17 are pre-treated with this compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
Intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor™).[11][13]
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gαi-coupled GPR17 agonism.
-
2. Calcium Mobilization Assay:
-
Principle: This assay detects the increase in intracellular Ca²⁺ concentration following Gαq activation.[14]
-
Methodology:
-
GPR17-expressing cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added, and the change in fluorescence is monitored over time using a fluorescence plate reader.
-
An increase in fluorescence indicates Ca²⁺ mobilization from intracellular stores.
-
3. β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin to the activated GPR17, a key event in GPCR signaling and regulation.[15][16]
-
Methodology:
-
Assays often utilize enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET) technologies.[15][16]
-
Cells co-express GPR17 fused to one fragment of a reporter enzyme/protein and β-arrestin fused to the complementary fragment.
-
Upon this compound-induced GPR17 activation and β-arrestin recruitment, the fragments come into proximity, generating a detectable signal (luminescence or fluorescence).
-
Figure 3: Experimental workflows for GPR17 activity assays.
NMDA Receptor Activity Assays
1. Radioligand Binding Assay:
-
Principle: This assay directly measures the affinity of this compound for the glycine binding site on the NMDA receptor.[17][18]
-
Methodology:
-
Membrane preparations from a tissue rich in NMDA receptors (e.g., rat brain cortex) are used.
-
The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or [³H]MDL-105,519).[19]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the IC₅₀ and subsequently the Kᵢ value for this compound are determined.
-
2. Electrophysiology (Patch-Clamp):
-
Principle: This technique directly measures the ion flow through NMDA receptor channels in response to agonist application, and the inhibitory effect of this compound.[20][21]
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on neurons or cells expressing NMDA receptors.
-
The cell is voltage-clamped, and currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).
-
This compound is then applied, and the reduction in the NMDA-evoked current is measured to determine its antagonistic activity.
-
Figure 4: Experimental workflows for NMDA receptor activity assays.
Conclusion
This compound demonstrates a clear differential engagement of GPR17 and NMDA receptor pathways. As a potent agonist of GPR17, it triggers Gαi- and Gαq-mediated signaling, leading to decreased cAMP and increased intracellular calcium, ultimately inhibiting oligodendrocyte maturation. Conversely, it acts as a competitive antagonist at the glycine site of the NMDA receptor, blocking ion channel function and subsequent calcium influx. This comprehensive understanding of its dual and opposing activities is crucial for the rational design of future studies and the development of novel therapeutic strategies targeting these important neurological pathways.
References
- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL 29951 - LKT Labs [lktlabs.com]
- 7. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein-Coupled Receptor 17 Inhibits Glucagon-like Peptide-1 Secretion via a Gi/o-Dependent Mechanism in Enteroendocrine Cells | MDPI [mdpi.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 21. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of MDL-29951: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MDL-29951 with other compounds, supported by experimental data, to assist in evaluating its therapeutic potential. This compound is a dual-action small molecule that exhibits antagonist activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and agonist activity at the G protein-coupled receptor 17 (GPR17). This unique pharmacological profile positions it as a candidate for investigation in a range of neurological disorders, including those characterized by excitotoxicity and demyelination.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two distinct signaling pathways implicated in neuronal function and disease:
-
NMDA Receptor Antagonism: By acting as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, this compound can inhibit excessive glutamatergic neurotransmission. This mechanism is crucial in preventing excitotoxicity, a pathological process involved in neuronal damage in conditions like stroke, epilepsy, and neurodegenerative diseases.
-
GPR17 Agonism: this compound activates GPR17, a receptor involved in the regulation of oligodendrocyte differentiation and myelination.[1] This agonistic activity suggests a potential role in promoting myelin repair in demyelinating diseases such as multiple sclerosis.[2][3]
The dual nature of this compound offers a multifaceted therapeutic approach, simultaneously providing neuroprotection and potentially promoting neural repair.
Signaling Pathways of this compound
Comparative Data
The therapeutic potential of this compound can be assessed by comparing its in vitro and in vivo activity with other compounds targeting the NMDA receptor and GPR17.
Table 1: Comparison of this compound with other Glycine Site NMDA Receptor Antagonists
| Compound | Target | In Vitro Potency (IC50/Ki) | In Vivo Activity | Reference |
| This compound | Glycine Site of NMDA Receptor | Ki = 140 nM[4] | Blocks NMDA-dependent convulsions in mice.[4] | [4] |
| ACEA-1021 | Glycine Site of NMDA Receptor | - | Reduced cerebral infarct volumes in a rat model of stroke.[5] | [5][6][7][8][9] |
| L-701,324 | Glycine Site of NMDA Receptor | - | Inhibited NMDA-evoked depolarizations in rats. | [10] |
| Kynurenic Acid | Glycine Site of NMDA Receptor | - | Reduced NMDA-induced brain injury in rats.[11] | [11] |
| 7-Chlorokynurenic Acid (7-CKA) | Glycine Site of NMDA Receptor | - | Reduced NMDA-induced brain injury in rats.[11] | [11] |
Table 2: Comparison of this compound with other GPR17 Ligands
| Compound | Action on GPR17 | In Vitro Potency (EC50/IC50) | In Vivo/Cell-based Activity | Reference |
| This compound | Agonist | EC50 = 7 nM - 6 µM (assay dependent)[4] | Inhibits oligodendrocyte maturation.[2] | [2][4] |
| CHBC | Agonist | IC50 = 85 µM (cytotoxicity in GBM cells)[12] | Induces dose-dependent cytotoxicity in glioblastoma cells.[12][13][14] | [12][13][14] |
| GA-T0 | Agonist | EC50 = 42.05 µM (cAMP inhibition in LN229 cells)[15] | Reduces tumor volume in a glioblastoma xenograft model.[15][16][17] | [15][16][17] |
| Galinex | Agonist | - | Delayed onset of experimental autoimmune encephalomyelitis (EAE) in mice.[18][19][20] | [18][19][20][21] |
| Pranlukast | Antagonist | - | Inhibits G protein activation and β-arrestin-2 recruitment.[3][22] | [2][3][22][23][24] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize this compound and related compounds.
Experimental Workflow for Compound Characterization
1. Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
This assay determines the binding affinity of a test compound to the glycine site of the NMDA receptor.
-
Materials: Rat cortical membranes, [3H]glycine or other suitable radioligand (e.g., [3H]DCKA), test compound (this compound or alternatives), incubation buffer (e.g., Tris-HCl), glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Procedure:
-
Rat cortical membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[25][26]
-
2. cAMP Accumulation Assay for GPR17 Agonist/Antagonist Activity
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) through GPR17, which is often coupled to Gαi proteins that inhibit adenylyl cyclase.
-
Materials: Cells expressing GPR17 (e.g., HEK293 or Oli-neu cells), test compound, forskolin (an adenylyl cyclase activator), lysis buffer, and a cAMP detection kit (e.g., HTRF or ELISA-based).
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Forskolin is added to stimulate cAMP production.
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay or a biosensor-based method.
-
For agonists, a decrease in forskolin-stimulated cAMP levels indicates Gαi coupling and receptor activation. For antagonists, the ability to reverse the effect of a known GPR17 agonist is measured.[1][27][28][29][30]
-
3. Calcium Flux Assay for GPR17 Activity
This assay measures changes in intracellular calcium concentration upon GPR17 activation, which can be coupled to Gαq proteins that stimulate the release of calcium from intracellular stores.
-
Materials: Cells expressing GPR17, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), test compound, and a fluorescence plate reader or flow cytometer.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
The test compound is added to the cells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
An increase in fluorescence indicates GPR17-mediated calcium mobilization.[31][32][33][34][35][36][37]
-
Clinical Landscape and Future Directions
While this compound itself has not been the subject of extensive clinical trials, the broader landscape for both NMDA receptor antagonists and GPR17 modulators is active.
-
NMDA Receptor Antagonists: Several NMDA receptor antagonists have been investigated for various neurological and psychiatric disorders. However, many have failed in clinical trials due to undesirable side effects.[8][38] Glycine site antagonists, like this compound, are thought to have a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.[39]
-
GPR17 Modulators: GPR17 has emerged as a promising target for demyelinating diseases like multiple sclerosis. Both GPR17 agonists and antagonists are being explored for their therapeutic potential.[40] The rationale for using agonists like this compound is to promote oligodendrocyte maturation and remyelination.[40]
The dual activity of this compound presents a unique therapeutic strategy. However, further preclinical studies are necessary to fully elucidate its efficacy and safety profile in relevant disease models. Direct comparative studies with other dual-acting compounds or combination therapies will be crucial in determining its ultimate therapeutic potential. The development of more selective and potent GPR17 ligands and glycine site NMDA receptor antagonists will continue to be an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Sanju Narayanan [grantome.com]
- 3. bio-rev.com [bio-rev.com]
- 4. caymanchem.com [caymanchem.com]
- 5. In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACEA 1021: flip or flop? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACEA 1021: Flip or Flop? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of nociceptive responses by ACEA-1021, a competitive NMDA receptor/glycine site antagonist, in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of glycine and glycine receptor antagonists on NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 430. DISTINCT EFFECTS OF SYNTHETIC GPR17 ANTAGONISTS ON CELLULAR SIGNALING IN RECOMBINANT HEK293 CELLS AND NATIVE OLIGODENDROGLIAL CELL BACKGROUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of GPR17 with pranlukast protects against TNF-α-induced loss of type II collagen in ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. deepdyve.com [deepdyve.com]
- 27. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. bu.edu [bu.edu]
- 32. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 33. drugtargetreview.com [drugtargetreview.com]
- 34. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 36. benchchem.com [benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of MDL-29951: A Comparative Analysis in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced efficacy of investigational compounds across various cellular contexts is paramount. This guide provides a comprehensive comparison of MDL-29951, a notable dual-activity molecule, with other relevant alternatives. The data presented herein is curated from publicly available experimental findings to facilitate informed decisions in neurological and myelin disorder research.
This compound exhibits a unique pharmacological profile, acting as both a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site, and as an agonist for the G protein-coupled receptor 17 (GPR17). This dual functionality positions this compound as a compound of interest for therapeutic strategies in conditions involving excitotoxicity and demyelination.
Comparative Efficacy at the NMDA Receptor
This compound demonstrates high affinity for the glycine binding site of the NMDA receptor. To contextualize its potency, the following table summarizes its binding affinity in comparison to other well-characterized NMDA receptor antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.
| Compound | Target Site | Cell Line/Tissue Preparation | Assay Type | IC50 / Ki (nM) |
| This compound | Glycine Site | Not explicitly stated | [3H]glycine binding | 140 (Ki) |
| Ifenprodil | GluN2B subunit | L(tk-) cells expressing NR1a/NR2B | Electrophysiology | 79 (KD) |
| Memantine | Open channel | Cultured superior colliculus neurons | Patch clamp | ~1000 - 2000 (IC50) |
| Ketamine | Open channel | Cultured superior colliculus neurons | Patch clamp | ~1000 (IC50) |
Table 1: Comparative in vitro potency of this compound and other NMDA receptor antagonists. Data is compiled from multiple sources and experimental conditions may vary.
dot
Caption: Signaling pathway of NMDA receptor antagonism by this compound.
Agonistic Activity at the GPR17 Receptor
This compound has been identified as an agonist of GPR17, a receptor implicated in the regulation of oligodendrocyte differentiation and myelination. Its effects have been primarily studied in oligodendrocyte precursor cells (OPCs) and cell lines engineered to express GPR17.
A key study demonstrated that in primary rat oligodendrocytes, the GPR17 agonist this compound augmented the detrimental effects of lysolecithin (LPC), a demyelinating agent, on cell viability.[1] Conversely, the GPR17 antagonist pranlukast ameliorated these toxic effects.[1] This suggests that GPR17 activation by this compound may inhibit oligodendrocyte maturation and survival under certain pathological conditions.
| Compound | Activity | Cell Line | Effect |
| This compound | Agonist | Primary Rat Oligodendrocytes | Augments LPC-induced cell death; Decreases intracellular cAMP levels.[1] |
| Pranlukast | Antagonist | Primary Rat Oligodendrocytes | Ameliorates LPC-induced cell death.[1] |
| This compound | Agonist | Oli-neu cells | Triggers Gαq and Gαi/o signaling pathways.[2] |
| HAMI-33379 | Antagonist | HEK293 & Oli-neu cells | Inhibits G protein activation and β-arrestin-2 recruitment.[3] |
Table 2: Comparative effects of this compound and other GPR17 modulators in oligodendrocyte-related cell lines.
dot
Caption: Signaling pathway of GPR17 agonism by this compound.
Experimental Protocols
NMDA Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the NMDA receptor.
1. Membrane Preparation:
-
Rat cortical membranes are prepared by homogenization in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The final pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a radiolabeled ligand that binds to the target site (e.g., [3H]glycine for the glycine site), and varying concentrations of the test compound (e.g., this compound).
-
Incubate the plate to allow for binding equilibrium to be reached.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for NMDA receptor binding assay.
Intracellular Calcium Mobilization Assay in Oligodendrocytes
This protocol outlines the measurement of changes in intracellular calcium concentration in response to GPR17 activation.
1. Cell Culture and Dye Loading:
-
Culture primary oligodendrocytes or an appropriate cell line (e.g., Oli-neu) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
2. Baseline Measurement:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Continuously perfuse the cells with a physiological salt solution.
-
Record the baseline fluorescence intensity for a few minutes.
3. Compound Application:
-
Apply this compound at the desired concentration to the cells through the perfusion system.
-
Continue to record the fluorescence intensity.
4. Data Acquisition and Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
The peak fluorescence response following the application of this compound is quantified.
-
Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC50 value.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to Isolate a Large Amount of Functional Oligodendrocyte Precursor Cells from the Cerebral Cortex of Adult Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MDL-29951: A Comparative Guide to its Performance in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MDL-29951, a compound with a dual pharmacological profile, acting as both a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17). Its unique activities make it a valuable tool for research in neuroscience and an interesting candidate for therapeutic development. This document presents a comparative overview of this compound's performance in key functional assays against other relevant compounds, supported by detailed experimental methodologies and visual representations of the involved signaling pathways.
I. Performance in GPR17 Functional Assays
This compound has been identified as a potent agonist of GPR17, a receptor implicated in oligodendrocyte differentiation and myelination.[1][2][3][4][5] Functional assays are crucial to characterize its potency and efficacy in activating this receptor and its downstream signaling pathways, which include the modulation of cyclic adenosine monophosphate (cAMP) levels, calcium mobilization, and β-arrestin recruitment.[3][6]
Comparative Data for GPR17 Agonist and Antagonist Activity
The following tables summarize the performance of this compound in various GPR17 functional assays, alongside data for the known GPR17 antagonist, Pranlukast.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | U2OS | EC50 | 0.34 µM | [2] |
| This compound | Calcium Mobilization | 1321N1 | EC50 | 0.28 µM | [7] |
| This compound | cAMP Accumulation (inhibition) | HEK293 | IC50 | 1.5 - 3.3 nM | [2] |
| This compound | cAMP Accumulation (stimulation) | GLUTag | EC50 | 12 µM | [2] |
| Pranlukast | GPR17 Antagonism | - | IC50 | 10.5 nM (human), 31 nM (rat) | [8] |
| HAMI3379 | GPR17 Antagonism (Calcium) | 1321N1 | IC50 | 8.1 µM | [7] |
| Compound 978 | GPR17 Antagonism (β-Arrestin) | U2OS | IC50 | 6.6 µM | [2] |
| Compound 527 | GPR17 Antagonism (β-Arrestin) | U2OS | IC50 | 33.3 µM | [2] |
II. Performance in NMDA Receptor Functional Assays
This compound is a well-established antagonist of the NMDA receptor, acting selectively at the glycine co-agonist binding site.[2][4][6][7][8][9][10] This activity is critical for modulating glutamatergic neurotransmission and has implications for various neurological conditions.
Comparative Data for NMDA Receptor Glycine Site Antagonists
The following table compares the potency of this compound with other known NMDA receptor glycine site antagonists.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | [3H]glycine binding | Ki | 140 nM | [2][11][12][13][14] |
| 5,7-Dichlorokynurenic acid (DCKA) | Schild analysis (patch clamp) | KB | 65 nM | [15] |
| 5,7-Dichlorokynurenic acid (DCKA) | [3H]glycine binding | IC50 | 0.56 µM | [16] |
| L-695,902 | Whole-cell patch clamp | IC50 ratio (peak/plateau) | 0.98 | [6] |
| ACEA-1021 | Whole-cell patch clamp | IC50 ratio (peak/plateau) | 1.69 | [6] |
III. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the assays used to evaluate this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: GPR17 Signaling Pathway Activated by this compound.
Figure 2: Mechanism of this compound at the NMDA Receptor Glycine Site.
Figure 3: General Workflow for GPR17 and NMDA Receptor Functional Assays.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key functional assays cited in this guide.
GPR17 Functional Assays
1. cAMP Accumulation Assay (HTRF)
-
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity via Gαi coupling of GPR17.
-
Cell Line: 1321N1 cells stably expressing GPR17.
-
Methodology:
-
Cells are seeded in a 384-well plate.
-
Cells are treated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin (1 µM).
-
Intracellular cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of this compound at its EC80 concentration.
-
-
Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from concentration-response curves.
2. Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to induce intracellular calcium release via Gαq coupling of GPR17.
-
Cell Line: 1321N1 cells stably expressing GPR17.
-
Methodology:
-
Cells are seeded in a 1536-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are treated with increasing concentrations of this compound.
-
Changes in intracellular calcium concentration are measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of this compound at its EC80 concentration.
-
-
Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response data.
3. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to GPR17 upon agonist stimulation.
-
Cell Line: PathHunter U2OS GPR17 β-arrestin cells.
-
Methodology:
-
Cells are seeded in a 384-well plate.
-
Cells are treated with varying concentrations of this compound.
-
The interaction between GPR17 and β-arrestin is detected using a chemiluminescent-based assay.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of this compound at its EC80 concentration.
-
-
Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from the resulting concentration-response curves.
NMDA Receptor Functional Assay
1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated ionic currents.
-
Cell Preparation: Cultured cerebrocortical neurons or HEK293 cells expressing specific NMDA receptor subunits.
-
Methodology:
-
A whole-cell patch-clamp configuration is established on a single cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).
-
This compound or other antagonists are co-applied with the agonists at various concentrations.
-
The peak and steady-state (plateau) components of the inward current are measured.
-
-
Data Analysis: IC50 values are determined by fitting the concentration-response data to the Hill equation. The ratio of IC50 values for the peak and plateau currents can provide insights into the antagonist's effect on receptor desensitization.[6]
V. Conclusion
This compound is a versatile pharmacological tool with potent activities at two distinct and important drug targets. As a GPR17 agonist, it provides a means to investigate the role of this receptor in oligodendrocyte biology and demyelinating diseases. As an NMDA receptor antagonist, it offers a way to probe the intricacies of glutamatergic signaling.
The data presented in this guide highlight the performance of this compound in key functional assays. However, for a definitive comparison with other compounds, it is recommended that these molecules be tested side-by-side under identical experimental conditions. The detailed protocols provided herein should facilitate such comparative studies. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and other modulators of GPR17 and NMDA receptor function.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [neuromics.com]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MDL-29951: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of MDL-29951, a potent NMDA receptor antagonist used in neurological research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
This compound, with the chemical name 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a halogenated aromatic carboxylic acid.[1] While it may be shipped as a non-hazardous chemical, all laboratory chemicals should be treated as potentially hazardous and disposed of through appropriate waste streams.[2][3] The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS), which should be consulted before handling or disposal.
Key Chemical and Safety Data
A summary of the key identifiers and properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid |
| CAS Number | 130798-51-5 |
| Molecular Formula | C₁₂H₉Cl₂NO₄ |
| Molecular Weight | 302.11 g/mol |
| Primary Hazard | Potentially hazardous laboratory chemical. For research use only. |
| Storage | Store in a cool, dry, well-ventilated area. |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste.
Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste. This includes pure compound, contaminated solutions, and any materials used for handling and cleanup (e.g., gloves, weighing paper, pipette tips).
-
Segregate this compound waste into a designated container for halogenated organic compounds. [4][5] Do not mix with non-halogenated waste streams. Incompatible chemicals can react violently or produce hazardous gases.[6]
-
Aqueous solutions containing this compound should be collected in a separate, compatible container and should not be disposed of down the drain.[7][8]
Container and Labeling Requirements
-
Use a compatible, leak-proof container for waste collection. The container must be in good condition with a secure, screw-top cap.
-
Clearly label the waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid)"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
-
Keep the waste container closed at all times, except when adding waste.[2]
Storage of Chemical Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA). [6][7][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store the waste container away from incompatible materials, such as strong bases or oxidizing agents.
Disposal Request and Pickup
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period. Adhere to your institution's limits on the volume and storage time of waste in an SAA.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene and waste disposal plans for complete and detailed instructions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. medkoo.com [medkoo.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling MDL-29951
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of MDL-29951. The following procedural guidance is designed to answer key operational questions, ensuring the safety of all laboratory personnel. By adhering to these protocols, researchers can minimize risks and maintain a secure research environment.
Essential Safety Information at a Glance
This compound, also known as 3-(2-Carboxy-4,6-dichloroindol-3-yl)propionic acid, is a solid, white to off-white powder utilized in scientific research.[1][2] While one safety data sheet (SDS) states that it is not classified as a hazardous substance or mixture, it also indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1] Due to these potential hazards, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended.
| Property | Data | Source |
| CAS Number | 130798-51-5 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C12H9Cl2NO4 | [3][6] |
| Molecular Weight | 302.11 g/mol | [2][3][6][7] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMSO and Ethanol | [2][3] |
| Storage | Room temperature for short term, -20°C for long term | [2][3][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. |
| Eyes | Safety glasses with side shields or goggles | Must be ANSI-approved for impact and splash protection.[10] |
| Respiratory | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation of dust particles.[10] |
| Body | Laboratory coat | Should be fully buttoned to protect against skin contact. |
Step-by-Step Handling and Disposal Plan
Adherence to a strict operational workflow is paramount for safety and research integrity.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Detailed Methodologies
1. Preparation:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
2. Weighing and Dissolving:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Solubilization: this compound is soluble in DMSO and ethanol.[2][3] Prepare solutions by slowly adding the solvent to the powder to prevent splashing.
3. Experimental Use:
-
Follow your institution's approved protocols for working with chemical compounds.
-
Avoid contact with skin and eyes.[1]
4. Decontamination and Disposal:
-
Work Surface Decontamination: Clean all work surfaces with an appropriate solvent and then soap and water.
-
Waste Disposal: Collect all waste materials, including contaminated PPE, in sealed, clearly labeled containers for hazardous waste.[1]
Emergency Response Plan
In the event of an exposure, immediate action is crucial.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. MDL 29951 - LKT Labs [lktlabs.com]
- 3. tribioscience.com [tribioscience.com]
- 4. MDL 29951|130798-51-5|MSDS [dcchemicals.com]
- 5. This compound | 130798-51-5 [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. MDL29,951 - 2BScientific [2bscientific.com]
- 8. caymanchem.com [caymanchem.com]
- 9. MDL 29951 | CAS 130798-51-5 | Tocris Bioscience [tocris.com]
- 10. lspinc.com [lspinc.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
